molecular formula C9H12N2O2 B556569 p-amino-D-phenylalanine CAS No. 102281-45-8

p-amino-D-phenylalanine

Cat. No.: B556569
CAS No.: 102281-45-8
M. Wt: 180.20 g/mol
InChI Key: CMUHFUGDYMFHEI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-D-phenylalanine is a chemically modified derivative of D-phenylalanine, a non-proteinogenic D-amino acid. In research settings, D-amino acids as a class have garnered significant interest for their unique roles in neurological function and as building blocks for novel biochemical probes . This specific compound, with its aniline-functionalized side chain, is primarily utilized as a specialized precursor in organic synthesis and peptide chemistry. Its structural features make it a valuable intermediate for creating more complex molecules, such as peptidomimetics and other bioactive compounds, including benzodiazepine derivatives noted for their application in medicinal chemistry research . The presence of the aromatic amino group provides a versatile handle for further chemical modifications, allowing researchers to develop targeted inhibitors or label biomolecules for study. In the broader context of neurological research, D-amino acids like D-serine and D-aspartate are recognized as key neuromodulators, particularly as co-agonists at the NMDA receptor, which is critical for synaptic plasticity, learning, and memory . While the direct neurological role of 4-Amino-D-phenylalanine itself is not yet defined, it serves as a tool compound to help scientists investigate the structure-activity relationships of D-amino acids and their influence on complex brain functions. Researchers value this amino acid for its potential in advancing the study of enzyme-substrate interactions and for the design of novel research ligands with specific activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHFUGDYMFHEI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102281-45-8
Record name p-Amino-D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of p-amino-D-phenylalanine from p-nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of p-amino-D-phenylalanine from p-nitrocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of this compound, a valuable chiral building block, commencing from p-nitrocinnamic acid. The focus is on chemoenzymatic strategies that offer high yields and exceptional enantioselectivity.

Synthetic Strategy Overview

The conversion of p-nitrocinnamic acid to this compound is a multi-step process. The primary approach detailed in scientific literature involves an initial enzymatic amination of p-nitrocinnamic acid to produce p-nitro-D-phenylalanine, followed by a chemical reduction of the nitro group to the corresponding amine. The key to this synthesis is achieving high enantioselectivity in the formation of the D-amino acid isomer.

A prevalent and effective method is a one-pot chemoenzymatic cascade process. This strategy utilizes a Phenylalanine Ammonia Lyase (PAL) for the asymmetric hydroamination of p-nitrocinnamic acid. To enhance the yield and enantiomeric excess of the desired D-enantiomer, this is often coupled with a deracemization process.

Chemoenzymatic Synthesis Pathway

The primary pathway involves two main transformations:

  • Enzymatic Hydroamination: p-Nitrocinnamic acid is converted to a racemic or enriched mixture of p-nitro-D/L-phenylalanine using a Phenylalanine Ammonia Lyase (PAL). Engineered PALs can exhibit high selectivity for the D-enantiomer.

  • Deracemization (Optional but Recommended for High Purity): To increase the proportion of the D-enantiomer, a deracemization step can be employed. This often involves the stereoselective oxidation of the L-enantiomer to the corresponding imino acid by an L-amino acid deaminase (LAAD), followed by non-selective reduction back to the racemic amino acid, allowing for the accumulation of the D-amino acid.[1]

  • Chemical Reduction: The nitro group of p-nitro-D-phenylalanine is reduced to an amino group to yield the final product, this compound.

Below is a Graphviz diagram illustrating this chemoenzymatic cascade.

Synthesis_Pathway p_nitrocinnamic_acid p-Nitrocinnamic Acid rac_p_nitrophenylalanine rac-p-Nitrophenylalanine p_nitrocinnamic_acid->rac_p_nitrophenylalanine PAL + NH3 d_p_nitrophenylalanine p-Nitro-D-phenylalanine rac_p_nitrophenylalanine->d_p_nitrophenylalanine Accumulation l_p_nitrophenylalanine p-Nitro-L-phenylalanine p_amino_D_phenylalanine This compound d_p_nitrophenylalanine->p_amino_D_phenylalanine Catalytic Hydrogenation (e.g., H2/Pd-C) imino_acid Imino Acid Intermediate l_p_nitrophenylalanine->imino_acid LAAD (Oxidation) imino_acid->rac_p_nitrophenylalanine NH3:BH3 (Reduction) Workflow start Start enzymatic_reaction Chemoenzymatic Reaction (PAL + LAAD + Reductant) start->enzymatic_reaction monitoring Reaction Monitoring (HPLC) enzymatic_reaction->monitoring monitoring->enzymatic_reaction Continue reaction workup1 Initial Workup (e.g., Centrifugation, Filtration) monitoring->workup1 Reaction complete extraction Extraction/Purification of p-nitro-D-phenylalanine workup1->extraction reduction Catalytic Hydrogenation extraction->reduction monitoring2 Reaction Monitoring (TLC/HPLC) reduction->monitoring2 monitoring2->reduction Continue reaction workup2 Catalyst Filtration monitoring2->workup2 Reaction complete purification Final Purification (Recrystallization) workup2->purification analysis Product Analysis (NMR, MS, Chiral HPLC) purification->analysis end End analysis->end

References

An In-depth Technical Guide to the Chemical Properties and Structure of p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of p-amino-D-phenylalanine. It is an unnatural amino acid of significant interest in medicinal chemistry, particularly in the development of antagonists for the CXCR4 receptor, a key player in cancer metastasis and HIV entry. This document includes tabulated physicochemical data, detailed experimental methodologies for its synthesis and analysis, and a visual representation of its role in modulating the CXCR4 signaling pathway.

Chemical Properties and Structure

This compound, also known as (R)-2-amino-3-(4-aminophenyl)propanoic acid, is a synthetic amino acid. Its structure is characterized by a phenylalanine core with an amino group substituted at the para-position of the phenyl ring. The "D" designation indicates the stereochemistry at the alpha-carbon, which is crucial for its biological activity in specific contexts, such as in the design of peptide-based therapeutics that exhibit enhanced stability against enzymatic degradation.

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound and its parent compound, D-phenylalanine, for comparative purposes.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂--INVALID-LINK--
Molecular Weight 180.20 g/mol --INVALID-LINK--
Melting Point 273-276 °C (for D-phenylalanine, decomposition)--INVALID-LINK--, --INVALID-LINK--
pKa Values (for Phenylalanine) pKa1 (α-carboxyl): 1.83-2.34, pKa2 (α-amino): 9.13-9.69--INVALID-LINK--, --INVALID-LINK--
Predicted pKa (for p-amino-DL-phenylalanine) 2.14 ± 0.10--INVALID-LINK--
Water Solubility Soluble--INVALID-LINK--
Solubility in Organic Solvents Very slightly soluble in methanol and ethanol; Insoluble in ether and benzene.--INVALID-LINK--
Structural Features

The key structural features of this compound are:

  • Chiral Center: The D-configuration at the α-carbon.

  • Aromatic Ring: A para-substituted phenyl group.

  • Functional Groups: A primary aromatic amine (-NH₂), a primary aliphatic amine (-NH₂), and a carboxylic acid (-COOH).

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through chemoenzymatic methods. A plausible synthetic route involves the use of a phenylalanine ammonia lyase (PAL) or a transaminase.

Protocol: Chemoenzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This protocol is adapted from methodologies for synthesizing substituted D-phenylalanines.[1]

  • Reaction Setup: In a temperature-controlled reactor, combine p-aminocinnamic acid (substrate), an ammonia source (e.g., 5M ammonium carbamate), and a D-selective phenylalanine ammonia lyase (PAL) variant in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.5).

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via HPLC to measure the conversion of the starting material and the formation of the product.

  • Work-up: Once the reaction reaches completion, acidify the mixture to precipitate the enzyme, which is then removed by centrifugation.

  • Purification: The supernatant containing the product can be purified using ion-exchange chromatography. The pH of the solution is adjusted to the isoelectric point of this compound to induce crystallization. The crystals are then collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis_Workflow cluster_synthesis Chemoenzymatic Synthesis cluster_purification Purification p-aminocinnamic_acid p-Aminocinnamic Acid Reaction PAL-catalyzed Ammonia Addition p-aminocinnamic_acid->Reaction NH₃ p_amino_D_phenylalanine This compound Reaction->p_amino_D_phenylalanine Workup Acidification & Centrifugation p_amino_D_phenylalanine->Workup Purification Ion-Exchange Chromatography Workup->Purification Crystallization Crystallization Purification->Crystallization Final_Product Pure this compound Crystallization->Final_Product CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 G_protein G-protein CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds & Activates Antagonist This compound -containing Peptide Antagonist->CXCR4 Blocks Binding PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt Gene_Transcription Gene Transcription Akt->Gene_Transcription IP3 IP₃ PLC->IP3 IP3->Gene_Transcription ERK->Gene_Transcription Cellular_Responses Cell Migration, Proliferation, Survival

References

A Technical Guide to the Spectroscopic Characterization of p-Amino-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize p-amino-D-phenylalanine, an unnatural amino acid of interest in pharmaceutical and biochemical research. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents expected values derived from the known spectra of D-phenylalanine and the predictable electronic effects of a para-amino substituent on the phenyl ring. Detailed experimental protocols for each major spectroscopic technique are provided to facilitate the acquisition and analysis of data.

Spectroscopic Characterization Data

The introduction of an electron-donating amino group at the para position of the phenyl ring significantly influences the spectroscopic properties compared to the parent amino acid, D-phenylalanine. The following tables summarize the expected quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The para-amino group is expected to cause an upfield shift (lower ppm) of the aromatic proton and carbon signals due to increased electron density.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: D₂O, Standard: TMS at 0 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-α~3.9 - 4.2Doublet of Doublets (dd)~5.5, ~7.5Chiral center proton.
H-β~3.1 - 3.3Multiplet (m)-Two diastereotopic protons.
Aromatic H (ortho to -CH₂)~7.1 - 7.3Doublet (d)~8.5AA'BB' system.
Aromatic H (ortho to -NH₂)~6.7 - 6.9Doublet (d)~8.5AA'BB' system, shifted upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: D₂O, Standard: TMS at 0 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carbonyl)~173 - 176Carboxylate carbon.
C-α~57 - 59Chiral center carbon.
C-β~37 - 39Methylene carbon.
C-γ (Aromatic C-1)~126 - 128Carbon attached to the β-carbon.
Aromatic C (ortho to -CH₂)~130 - 132
Aromatic C (ortho to -NH₂)~116 - 118Shielded by the amino group.
Aromatic C (para to -CH₂)~145 - 147Carbon attached to the amino group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound will exhibit features of an amino acid zwitterion, along with vibrations from the para-substituted aromatic ring and the additional aromatic amine.

Table 3: Key FTIR Absorption Bands for this compound (Sample State: Solid, KBr pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3200 - 3500N-H StretchAromatic Amine (-NH₂)Two bands expected for primary amine.
2800 - 3100N-H StretchAmmonium (-NH₃⁺)Broad absorption typical of zwitterions.
~3030C-H StretchAromatic Ring
2850 - 2960C-H StretchAliphatic (-CH₂-)
~1660N-H BendAromatic Amine (-NH₂)Scissoring vibration.
~1610 - 1630N-H Bend (asymmetric)Ammonium (-NH₃⁺)
~1590C=C StretchAromatic Ring
~1550 - 1590C=O Stretch (asymmetric)Carboxylate (-COO⁻)Strong absorption.
~1510 - 1530N-H Bend (symmetric)Ammonium (-NH₃⁺)
~1410C=O Stretch (symmetric)Carboxylate (-COO⁻)
~830C-H Bend (out-of-plane)Aromatic RingCharacteristic of 1,4-(para) disubstitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The aromatic phenyl group in phenylalanine absorbs UV light. The addition of a powerful auxochrome like a para-amino group causes a significant shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect).

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Solvent: Water or neutral buffer)

Wavelength (λ_max, nm)Molar Extinction Coefficient (ε)TransitionNotes
~200 - 220Highπ → πPhenyl ring transition.
~280 - 290Moderateπ → πBathochromically shifted from phenylalanine (~258 nm) due to the -NH₂ group.[1]
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of molecular weight and structural elucidation. The molecular weight of this compound (C₉H₁₂N₂O₂) is 180.21 g/mol .

Table 5: Expected Key Fragments in Mass Spectrum of this compound (Ionization Method: Electrospray Ionization, ESI+)

m/z ValueIonFormulaNotes
181.09[M+H]⁺[C₉H₁₃N₂O₂]⁺Protonated molecular ion.
164.09[M+H-NH₃]⁺[C₉H₁₀NO₂]⁺Loss of ammonia from the alpha-amino group.
135.08[M+H-HCOOH]⁺[C₈H₁₁N₂]⁺Loss of formic acid from the carboxyl group.
106.07[C₇H₈N]⁺[C₇H₈N]⁺p-aminobenzyl cation, a characteristic side-chain fragment.
Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the molecule's chirality. As a D-amino acid, this compound is expected to exhibit a CD spectrum that is a mirror image of its L-enantiomer.[2] The electronic transitions of the para-aminophenyl chromophore will dominate the spectrum.

Table 6: Expected Circular Dichroism Features for this compound (Solvent: Water or neutral buffer)

Wavelength Region (nm)Expected Cotton EffectAssociated Transition
~280 - 300Positive or Negativeπ → π* (¹Lₐ band of the chromophore)
~230 - 250Opposite of aboveπ → π* (¹Lₐ band of the chromophore)
~210 - 220Positive or Negativen → π* (Carboxyl group)

Experimental Protocols

The following sections provide detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. For D₂O, a phosphate buffer can be used to maintain a constant pH.[3] c. Add a small amount of an internal standard, such as DSS or a known concentration of TSPA, for chemical shift referencing. d. Vortex the tube gently until the sample is fully dissolved.

  • Data Acquisition : a. Insert the NMR tube into the spectrometer. b. Tune and shim the probe to optimize magnetic field homogeneity. c. Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 5 seconds to ensure quantitative analysis.[3] d. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. e. (Optional) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.[4]

  • Data Processing : a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum and perform baseline correction. c. Calibrate the chemical shift axis using the internal standard signal (0 ppm). d. Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method) : a. Place ~1-2 mg of this compound and ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar. b. Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. c. Transfer a small amount of the powder into a pellet press die. d. Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition : a. Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet in the sample holder of the FTIR spectrometer. c. Acquire the sample spectrum, typically by co-adding 16-64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : a. The software automatically subtracts the background spectrum from the sample spectrum. b. Identify and label the wavenumbers of significant absorption peaks. c. Compare the peak positions with known databases or theoretical values to assign them to specific functional group vibrations.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, phosphate buffer). The solvent must be transparent in the UV range of interest. b. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Data Acquisition : a. Turn on the spectrophotometer and allow the lamps to warm up. b. Fill a quartz cuvette with the solvent to be used as a blank. c. Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 190-400 nm). d. Rinse the cuvette with the sample solution, then fill it with the sample. e. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Processing : a. Identify the wavelength(s) of maximum absorbance (λ_max). b. If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry Protocol
  • Sample Preparation : a. Prepare a dilute solution of the sample (~1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Data Acquisition (LC-MS/MS) : a. Inject the sample into a liquid chromatography system (e.g., HPLC or UPLC) for separation if it is part of a mixture. For a pure compound, direct infusion may be used. b. The eluent from the LC is directed into the mass spectrometer's ESI source. c. Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺. d. Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

  • Data Processing : a. Analyze the MS1 spectrum to confirm the molecular weight of the compound. b. Interpret the MS/MS fragmentation pattern to confirm the structure. Compare observed fragments with predicted fragmentation pathways.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation : a. Prepare a clear, aggregate-free solution of this compound in a CD-transparent buffer (e.g., sodium phosphate). Avoid optically active buffers. b. Accurately determine the concentration of the solution, as this is critical for calculating molar ellipticity. c. The optimal concentration depends on the path length of the cuvette; for a 1 mm cuvette, a concentration of ~0.1 mg/mL is a good starting point.

  • Data Acquisition : a. Turn on the CD spectropolarimeter, including the xenon lamp and nitrogen purge, and allow it to stabilize. b. Record a baseline spectrum using a quartz cuvette filled with the buffer solution. c. Rinse and dry the cuvette thoroughly, then fill it with the sample solution. d. Record the sample spectrum over the desired wavelength range (e.g., Far-UV: 190-260 nm; Near-UV: 250-350 nm).

  • Data Processing : a. Subtract the buffer baseline spectrum from the sample spectrum. b. Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the known concentration and path length. c. Analyze the resulting spectrum for characteristic positive and negative Cotton effects.

Visualizations: Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key workflows and biological interactions relevant to the characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_end Data Interpretation start This compound (Pure Sample) NMR NMR (¹H, ¹³C, 2D) start->NMR FTIR FTIR start->FTIR UVVIS UV-Vis start->UVVIS MS Mass Spec (LC-MS/MS) start->MS CD Circular Dichroism start->CD integrate Integrate Spectroscopic Data NMR->integrate FTIR->integrate UVVIS->integrate MS->integrate CD->integrate elucidate Final Structural Elucidation and Characterization integrate->elucidate

Caption: General workflow for the comprehensive spectroscopic characterization.

HPLC_MS_Workflow sample 1. Sample Solution in Mobile Phase hplc 2. HPLC Injection & Separation sample->hplc uv_det 3. UV-Vis Detector (Quantitation) hplc->uv_det esi 4. Electrospray Ionization (ESI) uv_det->esi ms1 5. MS1 Scan (Find [M+H]⁺) esi->ms1 cid 6. Isolate & Fragment (Collision-Induced Dissociation) ms1->cid ms2 7. MS2 Scan (Analyze Fragments) cid->ms2 data 8. Data Analysis (Structure Confirmation) ms2->data

Caption: Workflow for analysis by High-Performance Liquid Chromatography-Mass Spectrometry.

Biological_Interaction cluster_reaction Catalytic Reaction PheH_inactive Phenylalanine Hydroxylase (PheH) (Inactive Dimer) PheH_active PheH-Activator Complex (Active Dimer) PheH_inactive->PheH_active Conformational Change pADPA This compound (Allosteric Activator) pADPA->PheH_inactive Binds to allosteric site LPhe L-Phenylalanine (Substrate) PheH_active->LPhe Catalyzes LTyr L-Tyrosine (Product) LPhe->LTyr Hydroxylation

Caption: Allosteric activation of Phenylalanine Hydroxylase (PheH).

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of p-amino-D-phenylalanine. This non-proteinogenic amino acid is a crucial building block in medicinal chemistry and drug development, making a thorough understanding of its spectral characteristics essential for its identification, characterization, and quality control. This document details the experimental protocols for acquiring NMR spectra and presents a concise summary of the spectral data.

Introduction

This compound, a derivative of the essential amino acid phenylalanine, features an amino group at the para position of the phenyl ring. This structural modification imparts unique chemical properties that are leveraged in the design of novel therapeutic agents, including peptides and small molecule drugs. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of such compounds. This guide focuses on the interpretation of one-dimensional ¹H and ¹³C NMR spectra, providing the necessary data and methodologies for researchers in the field.

Experimental Protocols

The following sections describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra. Specific instrument parameters may vary depending on the spectrometer and experimental goals.

Sample Preparation

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's resonances. A standard NMR tube with a diameter of 5 mm is typically used, filled to a height of approximately 4-5 cm.

¹H NMR Spectroscopy

Proton NMR spectra are acquired to determine the number of different types of protons, their chemical environment, and their connectivity.

Typical Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 10-15 ppm, centered around 5-7 ppm.

  • Temperature: 298 K (25 °C).

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy

Carbon-13 NMR spectra provide information about the carbon skeleton of the molecule.

Typical Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing C-H coupling.

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 200-250 ppm.

  • Temperature: 298 K (25 °C).

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS or the solvent signal.

Spectral Data and Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The spectra of D- and L-enantiomers are identical in a non-chiral solvent. Therefore, the data presented here is applicable to both this compound and 4-amino-L-phenylalanine.

Structure and Atom Numbering:

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.0-7.2Doublet~8.5H-2', H-6'
~6.6-6.8Doublet~8.5H-3', H-5'
~3.9-4.1Doublet of d.α-H
~2.9-3.2Multipletβ-H

Note: Precise coupling constants for the α-H and β-H protons can be complex due to second-order effects and depend on the solvent and pH. They typically form an ABX or AA'BB'X spin system.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~175-180COOH
~145-150C-4'
~130-135C-2', C-6'
~125-130C-1'
~115-120C-3', C-5'
~55-60α-C
~35-40β-C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh this compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into Spectrometer Tube->Spectrometer Shimming Shim Magnetic Field Spectrometer->Shimming Tuning Tune and Match Probe Shimming->Tuning Acquire Acquire 1H and 13C FID Tuning->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference PeakPicking Peak Picking Reference->PeakPicking Integration Integration (1H) PeakPicking->Integration Assignment Assign Signals PeakPicking->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Mass Spectrometry Analysis of p-amino-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of p-amino-D-phenylalanine, a non-proteinogenic amino acid of increasing interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the robust analysis of this compound.

Introduction

This compound (p-amino-D-Phe) is an unnatural amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its unique structure, featuring an amino group substitution on the phenyl ring and a D-chiral configuration, imparts specific properties to parent molecules, influencing their biological activity, stability, and pharmacokinetic profiles. Accurate and sensitive quantification of p-amino-D-Phe is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity and sensitivity.

Challenges in Analysis

The analysis of this compound presents several challenges. As a small, polar molecule, it exhibits poor retention on conventional reversed-phase liquid chromatography columns. Furthermore, its chirality necessitates separation from its L-enantiomer, which may be present as an impurity or a metabolite. To overcome these challenges, derivatization of the amino group is often employed to enhance chromatographic retention and improve ionization efficiency.

Experimental Protocols

A robust and reproducible analytical method is paramount for the accurate quantification of this compound in various biological matrices. The following section details a typical experimental protocol for LC-MS/MS analysis, encompassing sample preparation, derivatization, and instrument parameters.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. A typical protein precipitation procedure is as follows:

  • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the derivatization buffer.

Chiral Derivatization

To distinguish between the D- and L-enantiomers of p-amino-phenylalanine, a chiral derivatization step is necessary prior to LC-MS/MS analysis. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a commonly used chiral derivatizing agent that reacts with the primary amino group of the analyte.

  • To the reconstituted sample, add 50 µL of 1% (w/v) FDAA in acetone.

  • Add 20 µL of 1 M sodium bicarbonate to initiate the derivatization reaction.

  • Incubate the mixture at 40°C for 1 hour in a heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 20 µL of 2 M hydrochloric acid.

  • The derivatized sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of the derivatized this compound are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Parameters

ParameterSetting
Liquid Chromatography
HPLC SystemStandard High-Performance Liquid Chromatography System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Data Presentation

Quantitative analysis of this compound is performed using Multiple Reaction Monitoring (MRM) mode. The precursor ion (the derivatized molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity and sensitivity.

Table 2: MRM Transitions for FDAA-derivatized this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
FDAA-p-amino-D-phenylalanine474.2358.125
FDAA-p-amino-L-phenylalanine474.2358.125
Internal Standard (e.g., FDAA-d5-p-amino-D-phenylalanine)479.2363.125

Note: The precursor and product ions are identical for both enantiomers; their separation is achieved chromatographically.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Tissue) protein_precipitation Protein Precipitation (Acetonitrile) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution drying->reconstitution derivatization Addition of FDAA & Incubation reconstitution->derivatization neutralization Neutralization derivatization->neutralization derivatized_sample Derivatized Sample neutralization->derivatized_sample lc_separation LC Separation (C18 Column) derivatized_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Fragmentation Pathway

The fragmentation of the FDAA-derivatized this compound in the mass spectrometer is a key aspect of the analytical method. The proposed fragmentation pathway is illustrated below.

fragmentation_pathway precursor [FDAA-p-amino-D-Phe + H]⁺ m/z = 474.2 fragment1 Loss of C₆H₄NH₂-CH-COOH (p-aminophenylalanine neutral loss) precursor->fragment1  -180.2 Da fragment2 Loss of DNP-NH-CH(CH₃)-CO (Dinitrophenyl-alanyl part) precursor->fragment2  -268.1 Da fragment3 Loss of COOH precursor->fragment3  -45.0 Da product1 [FDAA-H]⁺ m/z = 255.1 fragment1->product1 product2 [p-amino-benzyl]⁺ m/z = 106.1 fragment2->product2 product3 [M-COOH]⁺ m/z = 429.2 fragment3->product3

Caption: Proposed fragmentation of FDAA-p-amino-D-phenylalanine.

Conclusion

The mass spectrometric analysis of this compound is a critical component of research and development for pharmaceuticals containing this unique amino acid. The methodologies outlined in this guide, including sample preparation, chiral derivatization, and LC-MS/MS analysis, provide a robust framework for the accurate and sensitive quantification of this compound in complex biological matrices. The provided workflows and fragmentation diagrams serve as valuable tools for method development and data interpretation. As the importance of unnatural amino acids in drug discovery continues to grow, the analytical techniques described herein will be indispensable for advancing new therapeutic agents.

Navigating the Physicochemical Landscape of p-amino-D-phenylalanine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-amino-D-phenylalanine (p-amino-D-Phe) is a non-proteinogenic amino acid that has garnered interest in various fields, including medicinal chemistry and peptide synthesis. Its unique structure, featuring a D-configuration and an amino group on the phenyl ring, imparts distinct properties that can be exploited in drug design and development. A thorough understanding of its solubility and stability is paramount for its effective application, from initial handling and storage to formulation and in vivo studies. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound.

Core Physical and Chemical Properties

This compound is a white to brown powder. The introduction of an amino group at the para position of the phenyl ring influences its electronic properties and basicity compared to the parent amino acid, D-phenylalanine.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂[1]
Molecular Weight180.2 g/mol [1]
Melting Point255-258 °C (decomposes)[1]
pKa (predicted)2.14 ± 0.10[1]

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of amino acids is governed by the interplay of the polar amino and carboxyl groups and the nature of the side chain. In the case of this compound, the presence of the additional amino group on the phenyl ring is expected to increase its polarity and potential for hydrogen bonding, thereby influencing its solubility in various solvents.

Qualitative Solubility

Qualitative assessments indicate that p-amino-DL-phenylalanine is soluble in water.[1] This is consistent with the general principle that amino acids are typically water-soluble due to their zwitterionic nature. The solubility in organic solvents is less well-documented, though one source indicates slight solubility in acetonitrile for 4-Amino-D-phenylalanine.

Quantitative Solubility Data

Table 1: Quantitative Solubility of L-Phenylalanine in Water at 25 °C

SolventSolubility (mg/mL)
Water26.9

Data for L-phenylalanine, not this compound.

The solubility of amino acids is also known to be pH-dependent. Generally, solubility is lowest at the isoelectric point and increases in acidic or basic solutions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound based on established methods for amino acids.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Solvents of interest (e.g., water, methanol, ethanol, DMSO, DMF)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC with UV detector or other suitable quantitative method

  • pH meter (for aqueous solutions)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis a Add excess p-amino-D-Phe to solvent b Agitate at constant temperature (24-48h) a->b Equilibrate c Centrifuge to pellet undissolved solid b->c Separate d Collect supernatant c->d Isolate e Dilute aliquot d->e Prepare for analysis f Quantify using HPLC-UV e->f Analyze

Caption: Workflow for experimental solubility determination.

Section 2: Stability Profile of this compound

The chemical stability of a compound is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions.

Factors Affecting Stability

The stability of amino acids can be influenced by several factors, including:

  • pH: The ionization state of the amino and carboxyl groups, as well as the aromatic amino group, will change with pH, potentially affecting reactivity and degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions such as decarboxylation and deamination.

  • Light: Aromatic amino acids can be susceptible to photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of various degradation products.

Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, potential degradation mechanisms for phenylalanine and other amino acids include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide.

  • Deamination: Removal of the alpha-amino group.

  • Oxidation: Modification of the phenyl ring or other parts of the molecule.

  • Peptide bond formation: In concentrated solutions or under certain conditions, amino acids can form dipeptides and larger oligomers.

Experimental Protocol for Stability Assessment (Forced Degradation)

The following is a generalized protocol for conducting forced degradation studies on this compound, based on ICH guidelines and common practices for pharmaceutical compounds.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and other solvents

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M to 1 M HCl. Heat at a specified temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M to 1 M NaOH. Heat at a specified temperature (e.g., 60-80 °C) for a defined period.

    • Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3-30%. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution and solid sample at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose the stock solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

Logical Flow for Forced Degradation Studies

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Prepare p-amino-D-Phe Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analyze by Stability- Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Products & Determine Degradation Rate analysis->evaluation

Caption: Logical workflow for forced degradation studies.

Section 3: Analytical Methodologies

A robust and validated analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids.

Table 2: Recommended HPLC Method Parameters for this compound Analysis

ParameterRecommendationRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and separation of aromatic compounds.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient or isocratic elution can be used.Allows for the optimization of retention time and peak shape.
Detection UV at a wavelength where the compound has significant absorbance (e.g., around 210 nm or 280 nm due to the aromatic ring).Provides good sensitivity for aromatic amino acids.
Flow Rate 0.8 - 1.2 mL/minTypical flow rate for standard analytical columns.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.

For stability studies, a stability-indicating method must be developed and validated. This involves demonstrating that the method can separate the parent compound from all potential degradation products and excipients. Peak purity analysis using a PDA detector or LC-MS can be employed to confirm the specificity of the method.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in publicly accessible literature, this guide provides a framework for researchers to approach the characterization of this important molecule. By employing the outlined experimental protocols and analytical methodologies, scientists and drug development professionals can generate the necessary data to support the formulation, storage, and application of this compound in their research and development endeavors. The provided information on related compounds and general principles serves as a valuable starting point for these investigations. Further research to establish a comprehensive physicochemical profile of this compound is highly encouraged to facilitate its broader use in the scientific community.

References

The Core Biochemistry of p-Amino-D-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amino-D-phenylalanine (p-amino-D-Phe) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural properties, particularly the presence of an amino group on the phenyl ring and its D-chiral configuration, make it a valuable building block for the synthesis of novel peptides and small molecules with tailored biological activities. This technical guide provides a comprehensive overview of the fundamental biochemistry of this compound, focusing on its synthesis, metabolic fate, and its role as a component of bioactive compounds.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common strategy involves the asymmetric synthesis of a protected p-nitrophenylalanine derivative, followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Chemoenzymatic Synthesis of D-phenylalanine Derivatives

A representative method for the synthesis of D-phenylalanine derivatives involves a chemoenzymatic cascade process. This approach couples the amination of a cinnamic acid derivative by a phenylalanine ammonia-lyase (PAL) with a deracemization process.

Materials:

  • p-Nitrocinnamic acid

  • Ammonium hydroxide (NH4OH)

  • Purified Phenylalanine Ammonia-Lyase (PAL)

  • L-amino acid deaminase (LAAD)

  • Amine borane (NH3:BH3)

  • Buffer solution (e.g., pH 9.6)

  • Escherichia coli cells expressing LAAD

Procedure:

  • Enzymatic Amination: A reaction mixture containing p-nitrocinnamic acid (5 mM) and purified PAL (25 µg/mL) in a 5 M NH4OH solution (pH 9.6) is incubated at 37°C with shaking for 4 hours. This reaction produces a racemic mixture of p-nitro-D,L-phenylalanine.

  • Chemoenzymatic Deracemization: To selectively obtain the D-enantiomer, a deracemization step is introduced. This involves the stereoselective oxidation of the L-enantiomer by LAAD and a non-selective reduction of the resulting imino acid.

  • Reaction Setup: E. coli cells expressing LAAD (15 mg/mL wet cells) are added to the reaction mixture containing the racemic p-nitrophenylalanine. Amine borane (at least 40 equivalents) is also added as a reducing agent.

  • Incubation: The mixture is incubated at 37°C with shaking for several hours.

  • Monitoring and Purification: The conversion to p-nitro-D-phenylalanine is monitored by High-Performance Liquid Chromatography (HPLC). The final product can be purified using standard chromatographic techniques.

  • Nitro Group Reduction: The purified p-nitro-D-phenylalanine is then subjected to a reduction reaction (e.g., catalytic hydrogenation) to convert the nitro group to the amino group, yielding this compound.

Metabolic Fate of this compound in Mammals

While humans and other mammals primarily utilize L-amino acids for protein synthesis, the metabolism of D-amino acids is an important physiological process. The primary enzyme responsible for the degradation of most D-amino acids in mammals is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][2][3][4]

DAO exhibits broad substrate specificity, with a preference for neutral and bulky hydrophobic D-amino acids.[5] This suggests that this compound is a likely substrate for this enzyme. The enzymatic reaction catalyzed by DAO produces an α-keto acid, ammonia, and hydrogen peroxide.

D-Amino Acid Oxidase (DAO) Activity
Substrate (D-enantiomer)K_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Source
Phenylalanine1.82513.9
Tyrosine0.83037.5
3,4-Dihydroxyphenylalanine (DOPA)0.54080

Note: The kinetic parameters can vary depending on the source of the enzyme and the assay conditions.

Experimental Protocol: D-Amino Acid Oxidase Activity Assay

The activity of D-amino acid oxidase can be determined using various methods, including monitoring oxygen consumption or the production of α-keto acids, hydrogen peroxide, or ammonia. A common method involves the derivatization of the produced α-keto acid.

Materials:

  • Purified D-amino acid oxidase

  • D-amino acid substrate (e.g., this compound)

  • Disodium pyrophosphate buffer (75 mM, pH 8.5)

  • 2,4-Dinitrophenylhydrazine (DNP) solution (1 mM in 1 M HCl)

  • Sodium hydroxide (NaOH) solution (0.6 M)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction: A reaction mixture is prepared containing the D-amino acid substrate at a concentration at least 10-fold higher than its K_m in the pyrophosphate buffer. The reaction is initiated by adding a known amount of DAAO. The mixture is incubated at 25°C for a defined period (e.g., 10 minutes).

  • Derivatization: The reaction is stopped, and the produced α-keto acid is derivatized by adding the DNP solution.

  • Color Development: After a short incubation, the NaOH solution is added to develop the color of the DNP-hydrazone derivative.

  • Absorbance Measurement: The absorbance of the solution is measured at 445 nm.

  • Quantification: The amount of α-keto acid produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of the corresponding α-keto acid.

Role in Drug Development: CXCR4 Antagonists

This compound is a key building block in the synthesis of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammation. Therefore, CXCR4 antagonists are of significant therapeutic interest.

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), CXCR4 activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate several downstream signaling pathways.

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαiβγ CXCR4->G_protein Activates p_amino_D_Phe_antagonist p-amino-D-Phe Antagonist p_amino_D_Phe_antagonist->CXCR4 Blocks G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma ERK ERK G_alpha->ERK PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K Cell_Response Cellular Responses (Migration, Proliferation, Survival) PLC->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response ERK->Cell_Response

Caption: CXCR4 Signaling Pathway and Inhibition by this compound containing antagonists.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptides, such as CXCR4 antagonists, is typically achieved using solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid resin support.

Materials:

  • Fmoc-protected p-amino(Boc)-D-phenylalanine

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: The resin is swelled in a suitable solvent like DMF.

  • First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected) is coupled to the resin using a coupling agent and a base.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid, in this case, Fmoc-p-amino(Boc)-D-phenylalanine, is activated with a coupling reagent and coupled to the free N-terminus of the resin-bound peptide.

  • Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the p-amino function) are removed simultaneously using a cleavage cocktail.

  • Purification: The crude peptide is precipitated, collected, and purified by reverse-phase HPLC.

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Couple1 Couple First Fmoc-AA Swell->Couple1 Deprotect1 Fmoc Deprotection Couple1->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_pAdP Couple Fmoc-p-amino(Boc)-D-Phe Wash1->Couple_pAdP Deprotect2 Fmoc Deprotection Couple_pAdP->Deprotect2 Wash2 Wash Deprotect2->Wash2 Repeat Repeat for all AAs Wash2->Repeat Repeat->Couple1 Next AA Cleave Cleave from Resin & Deprotect Side Chains Repeat->Cleave Last AA Purify Purify Peptide Cleave->Purify End Final Peptide Purify->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Conclusion

This compound is a synthetic amino acid with significant potential in the development of novel therapeutics. Its metabolic fate in mammals is likely governed by D-amino acid oxidase, leading to its degradation. The ability to incorporate this compound into peptides using solid-phase synthesis has enabled the creation of potent CXCR4 antagonists, highlighting its importance in drug discovery. Further research into the specific interactions and metabolic pathways of this compound will undoubtedly open new avenues for the design of innovative and effective therapeutic agents.

References

p-Amino-D-phenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amino-D-phenylalanine (p-NH2-D-Phe) is a non-proteinogenic amino acid, a derivative of the essential amino acid D-phenylalanine. Its unique structure, featuring an amino group substitution on the phenyl ring, imparts distinct chemical properties that make it a valuable building block in medicinal chemistry and drug development. The presence of the D-enantiomeric form offers resistance to enzymatic degradation by proteases, a desirable characteristic for enhancing the in vivo stability and bioavailability of peptide-based therapeutics. This guide provides an in-depth overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Discovery and History

The precise historical account of the first synthesis of this compound is not well-documented in readily available scientific literature. However, the broader history of its parent molecule, phenylalanine, dates back to its first description in 1879 and its first synthesis in 1882. The synthesis of derivatives of phenylalanine likely followed in the subsequent decades as synthetic organic chemistry techniques advanced. An early reference to the racemic mixture, poly-p-amino-DL-phenylalanine, appeared in the Journal of the American Chemical Society in 1954, suggesting that the monomer, p-amino-DL-phenylalanine, was available at that time. The isolation of the specific D-enantiomer would have become more feasible with the development of chiral resolution techniques in the mid-20th century.

Physicochemical Properties

The physicochemical properties of this compound and its common salt form are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic and biological systems.

Propertyp-Amino-DL-phenylalanineThis compound Hydrochloride
Molecular Formula C₉H₁₂N₂O₂C₉H₁₃ClN₂O₂
Molecular Weight 180.20 g/mol 216.66 g/mol
CAS Number 2922-41-0196408-63-6
Melting Point 255-258 °C (dec.)Not available
Appearance White to brown powderSolid
Solubility Soluble in waterNot available
pKa 2.14 (predicted)Not available

Synthesis and Experimental Protocols

General Chemoenzymatic Synthesis Workflow

A plausible synthetic route involves the nitration of phenylalanine, followed by reduction of the nitro group to an amine, and subsequent enzymatic resolution.

G cluster_synthesis Chemical Synthesis of p-Amino-DL-phenylalanine cluster_resolution Enzymatic Resolution A DL-Phenylalanine B Nitration (e.g., HNO₃/H₂SO₄) A->B C p-Nitro-DL-phenylalanine B->C D Reduction (e.g., H₂/Pd-C or Sn/HCl) C->D E p-Amino-DL-phenylalanine D->E F N-Acetylation (Acetic Anhydride) E->F G N-Acetyl-p-amino-DL-phenylalanine F->G H Enzymatic Hydrolysis (e.g., Penicillin Acylase) G->H I p-Amino-L-phenylalanine + N-Acetyl-p-amino-D-phenylalanine H->I J Separation I->J K Acid Hydrolysis J->K N-Acetyl-p-amino-D-phenylalanine L This compound K->L

Generalized Chemoenzymatic Synthesis of this compound.
Experimental Protocol: Enzymatic Resolution of N-Acetyl-p-amino-DL-phenylalanine (Generalized)

This protocol is a generalized representation based on enzymatic resolution methods for similar amino acids. Specific conditions would require optimization.

  • N-Acetylation of p-Amino-DL-phenylalanine:

    • Dissolve p-amino-DL-phenylalanine in a suitable aqueous alkaline solution (e.g., sodium bicarbonate).

    • Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of a base (e.g., NaOH).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Acidify the solution to precipitate the N-acetyl-p-amino-DL-phenylalanine.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Enzymatic Resolution:

    • Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) containing N-acetyl-p-amino-DL-phenylalanine.

    • Add a suitable acylase enzyme (e.g., Penicillin G acylase from E. coli). The enzyme loading and substrate concentration need to be optimized.

    • Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

    • Monitor the progress of the reaction by measuring the formation of the free L-amino acid or the disappearance of the N-acetyl-L-enantiomer using chiral HPLC.

    • Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).

  • Separation and Isolation:

    • Separate the free p-amino-L-phenylalanine from the unreacted N-acetyl-p-amino-D-phenylalanine based on their different solubility at a specific pH or by ion-exchange chromatography.

    • Isolate the N-acetyl-p-amino-D-phenylalanine from the reaction mixture.

  • Hydrolysis of N-Acetyl-p-amino-D-phenylalanine:

    • Hydrolyze the isolated N-acetyl-p-amino-D-phenylalanine using an acidic solution (e.g., 2M HCl) under reflux.

    • Monitor the completion of the hydrolysis by TLC or HPLC.

    • Neutralize the solution and isolate the this compound by crystallization at its isoelectric point.

    • Wash the crystals with cold water and ethanol, and dry under vacuum.

Applications in Drug Development

D-amino acids, including derivatives like this compound, are of significant interest in drug design and development. Their incorporation into peptides can enhance proteolytic stability, leading to a longer in vivo half-life. The p-amino group also provides a site for further chemical modification, allowing for the attachment of other functional groups or for altering the electronic properties of the aromatic ring.

While specific drugs containing this compound are not prominently documented, D-phenylalanine and its analogs are key components in various therapeutic agents. For instance, D-phenylalanine has been investigated for its potential analgesic effects, which are thought to be mediated by the inhibition of enkephalin-degrading enzymes.

The application of this compound is likely as a building block in the synthesis of more complex molecules, such as peptidomimetics and small molecule inhibitors, where its structural features can contribute to target binding and improved pharmacokinetic properties.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with specific signaling pathways. The biological effects of its parent molecule, L-phenylalanine, are well-established, as it serves as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine.

It is plausible that this compound could act as an antagonist or a weak agonist at receptors that normally bind L-phenylalanine or its metabolites. However, without specific studies, any proposed signaling pathway would be speculative. Further research is needed to elucidate the specific biological targets and signaling cascades that may be modulated by this compound.

Below is a simplified diagram of the well-established catecholamine biosynthesis pathway, for which L-phenylalanine is a precursor. The potential influence of this compound on this pathway is currently unknown.

G A L-Phenylalanine B Phenylalanine Hydroxylase A->B C L-Tyrosine B->C D Tyrosine Hydroxylase C->D E L-DOPA D->E F DOPA Decarboxylase E->F G Dopamine F->G H Dopamine β- Hydroxylase G->H I Norepinephrine H->I J Phenylethanolamine N-methyltransferase I->J K Epinephrine J->K

Catecholamine Biosynthesis Pathway.

Conclusion

This compound is a non-natural amino acid with significant potential in the field of drug discovery and development. Its unique structural features, including the D-configuration and the p-amino substitution, offer advantages for the design of novel therapeutics with enhanced stability and functionality. While its specific history and biological mechanisms are not yet fully elucidated in publicly available literature, the foundational knowledge of D-amino acid chemistry and enzymatic resolution techniques provides a strong basis for its synthesis and application. Further research into the specific biological targets and signaling pathways of this compound will be crucial for unlocking its full therapeutic potential.

A Comprehensive Technical Guide to the Physical Properties of p-Amino-D-phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of p-amino-D-phenylalanine and its hydrated form. Due to a notable lack of specific experimental data for this compound hydrate in publicly available literature, this document also furnishes detailed experimental protocols for the determination of its key physical characteristics. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development and other scientific applications.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its structure, incorporating a primary aromatic amine, a carboxylic acid, and a chiral center, makes it a versatile component in medicinal chemistry. The hydrated form of this compound is of particular interest as the presence of water molecules in the crystal lattice can significantly influence its physical properties, including solubility, stability, and melting point, which are critical parameters in drug formulation and development.

Physical Properties

Quantitative data for this compound hydrate is scarce. The following tables summarize the available data for the closely related p-amino-DL-phenylalanine hydrate and anhydrous this compound to provide a comparative reference.

Table 1: Physical Properties of p-Amino-DL-phenylalanine Hydrate

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Melting Point 255-258 °C (decomposes)[2][1][2]
260-264 °C
Appearance White to brown powder/solid
Solubility Soluble in water

Table 2: Physical Properties of Anhydrous this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.2 g/mol
Melting Point 273-276 °C
Appearance Solid
Solubility Acetonitrile: Slightly soluble (0.1-1 mg/ml)

Experimental Protocols for Characterization of this compound Hydrate

The following are detailed methodologies for determining the essential physical properties of this compound hydrate.

Determination of Water Content (Karl Fischer Titration)

Objective: To quantify the water content in a sample of this compound hydrate, confirming its hydration state.

Methodology:

  • Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., CombiTitrant), formamide, and salicylic acid.

  • Procedure:

    • The titration vessel is filled with anhydrous methanol and pre-titrated to a dry endpoint.

    • A precisely weighed sample of this compound hydrate (approximately 100-200 mg) is added to the vessel.

    • Due to the poor solubility of some amino acids in methanol, formamide and salicylic acid can be added to aid in the extraction of water.

    • The sample is stirred to dissolve and allow for the extraction of water.

    • The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the volume of titrant used and the weight of the sample.

Melting Point Determination

Objective: To determine the temperature range over which this compound hydrate transitions from a solid to a liquid.

Methodology:

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) and capillary tubes.

  • Procedure:

    • A small amount of the dry this compound hydrate sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

    • For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement.

Solubility Profile Determination

Objective: To determine the solubility of this compound hydrate in various solvents (e.g., water, methanol, ethanol) at a specified temperature.

Methodology:

  • Apparatus: A temperature-controlled shaker or incubator, analytical balance, centrifuge, and a method for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometry).

  • Procedure:

    • An excess amount of this compound hydrate is added to a known volume of the desired solvent in a sealed vial.

    • The vial is placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged to pellet the undissolved solid.

    • A known volume of the supernatant is carefully removed and diluted as necessary.

    • The concentration of the dissolved this compound in the diluted supernatant is determined using a validated analytical method.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Determination of Specific Optical Rotation

Objective: To measure the specific rotation of this compound hydrate, a key indicator of its enantiomeric purity.

Methodology:

  • Apparatus: A calibrated polarimeter with a sodium D-line lamp (589 nm).

  • Procedure:

    • A solution of this compound hydrate of a known concentration (c, in g/100 mL) is prepared in a suitable solvent (e.g., water or dilute HCl).

    • The polarimeter tube of a known path length (l, in decimeters) is filled with the solution.

    • The observed optical rotation (α) is measured at a specific temperature (T).

    • The specific rotation [α] is calculated using the formula: [α]_D^T = α / (l × c).

    • The solvent, concentration, and temperature should always be reported along with the specific rotation value.

Crystal Structure Analysis (X-ray Crystallography)

Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice of this compound hydrate.

Methodology:

  • Apparatus: A single-crystal X-ray diffractometer.

  • Procedure:

    • A high-quality single crystal of this compound hydrate (typically >0.1 mm in all dimensions) is grown.

    • The crystal is mounted on the diffractometer and exposed to a monochromatic X-ray beam.

    • The diffraction pattern of the X-rays is collected as the crystal is rotated.

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The electron density map is calculated from the diffraction data, and a model of the molecular structure is built and refined to fit the experimental data.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of this compound hydrate.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Hydration Hydration Synthesis->Hydration Formation of Hydrate Purification Purification & Drying Hydration->Purification Isolation of Pure Hydrate WaterContent Water Content (Karl Fischer) Purification->WaterContent MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Profiling Purification->Solubility OpticalRotation Optical Rotation Purification->OpticalRotation CrystalStructure Crystal Structure (X-ray) Purification->CrystalStructure DataAnalysis Data Analysis & Comparison WaterContent->DataAnalysis MeltingPoint->DataAnalysis Solubility->DataAnalysis OpticalRotation->DataAnalysis CrystalStructure->DataAnalysis Report Technical Report Generation DataAnalysis->Report Compilation of Findings

Caption: Workflow for the Characterization of this compound Hydrate.

Conclusion

This technical guide consolidates the available physical property data for this compound hydrate and its related forms. The provided experimental protocols offer a clear and detailed framework for researchers to determine the essential physical characteristics of this compound. A thorough understanding of these properties is fundamental for the effective application of this compound hydrate in pharmaceutical research and development, ensuring consistency, quality, and optimal performance in its end-use applications.

References

A Technical Guide to the Chiral Resolution of DL-p-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure amino acids are fundamental building blocks in the pharmaceutical industry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents. p-Aminophenylalanine, with its reactive amino group on the phenyl ring, is a particularly valuable synthon for creating novel peptide analogs and other complex molecules. However, its synthesis often results in a racemic mixture of D- and L-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical step to ensure the stereospecificity and efficacy of the final drug product. This technical guide provides an in-depth overview of the core methodologies for the chiral resolution of DL-p-aminophenylalanine, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Methodologies for Chiral Resolution

The resolution of racemic DL-p-aminophenylalanine can be effectively achieved through several established techniques. The most prominent methods include:

  • Enzymatic Resolution of N-Acyl Derivatives: This highly selective method utilizes enzymes that preferentially hydrolyze one enantiomer of an N-acylated derivative, allowing for the separation of the unreacted enantiomer.

  • Diastereomeric Salt Formation: This classical chemical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated based on their differential solubility.

  • Preferential Crystallization: This method is applicable to racemic compounds that form conglomerates and involves the selective crystallization of one enantiomer from a supersaturated solution.

Enzymatic Resolution of N-Acetyl-DL-p-aminophenylalanine

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. For amino acids, this often involves the use of acylases or proteases to selectively hydrolyze an N-acyl derivative of one enantiomer, leaving the other N-acylated enantiomer intact. This difference in chemical form allows for their subsequent separation.

Experimental Protocol: Enzymatic Hydrolysis using Microbial Serine Proteinase

This protocol is adapted from established methods for the resolution of N-acetyl-DL-phenylalanine.

1. Preparation of N-Acetyl-DL-p-aminophenylalanine:

  • DL-p-aminophenylalanine is acetylated using acetic anhydride in a suitable solvent, such as aqueous acetic acid or under Schotten-Baumann conditions, to yield N-Acetyl-DL-p-aminophenylalanine. The product is then isolated and purified.

2. Enzymatic Hydrolysis:

  • An aqueous solution of N-acetyl-DL-p-aminophenylalanine methyl ester (e.g., 10% w/v) is prepared.

  • The pH of the solution is adjusted to a range of 7.0 to 8.0.

  • A microbial serine proteinase (e.g., from Bacillus licheniformis) is added to the solution. The enzyme concentration is typically in the range of 0.1-1.0% (w/w) of the substrate.

  • The reaction mixture is maintained at a constant temperature, generally between 20°C and 40°C, with gentle agitation.

  • The progress of the reaction is monitored by measuring the formation of L-p-aminophenylalanine or the disappearance of the L-ester.

3. Separation of Products:

  • Upon completion of the enzymatic hydrolysis, the mixture will contain N-acetyl-D-p-aminophenylalanine methyl ester and L-p-aminophenylalanine.

  • The unreacted N-acetyl-D-p-aminophenylalanine methyl ester is extracted from the aqueous solution using an organic solvent such as ethyl acetate or methylene chloride.

  • The aqueous layer, containing L-p-aminophenylalanine, is then acidified to precipitate the L-amino acid, which can be collected by filtration.

4. Isolation of D-p-aminophenylalanine:

  • The extracted N-acetyl-D-p-aminophenylalanine methyl ester is hydrolyzed under acidic or basic conditions to yield D-p-aminophenylalanine.

Quantitative Data

The following table presents representative data for the enzymatic resolution of a closely related compound, N-acetyl-DL-phenylalanine methyl ester, which is indicative of the potential efficiency of this method for the p-amino derivative.

ParameterValueReference
Substrate N-acetyl-DL-phenylalanine methyl esterPatent Data
Enzyme Microbial Serine ProteinasePatent Data
Yield of N-acetyl-D-phenylalanine methyl ester 97.6%Patent Data
Optical Purity of N-acetyl-D-phenylalanine methyl ester 98%Patent Data
Yield of L-phenylalanine 96.5%Patent Data

Workflow Diagram

Enzymatic_Resolution_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Isolation A DL-p-Aminophenylalanine B N-Acetyl-DL-p-aminophenylalanine A->B Acetylation C Enzymatic Hydrolysis (Serine Proteinase) B->C D Mixture: N-Acetyl-D-p-aminophenylalanine L-p-Aminophenylalanine C->D E Extraction D->E F N-Acetyl-D-p-aminophenylalanine E->F Organic Phase G L-p-Aminophenylalanine E->G Aqueous Phase H Acid Hydrolysis F->H I D-p-Aminophenylalanine H->I

Caption: Workflow for the enzymatic resolution of DL-p-aminophenylalanine.

Diastereomeric Salt Formation

This classical method involves the reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Experimental Protocol: Resolution with D-Tartaric Acid

This protocol is based on established procedures for the resolution of DL-phenylalanine.

1. Salt Formation:

  • DL-p-aminophenylalanine and a molar equivalent of D-tartaric acid are dissolved in a suitable solvent, typically a mixture of water and an alcohol (e.g., methanol or ethanol), with heating to achieve complete dissolution.

  • The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

2. Fractional Crystallization:

  • The diastereomeric salt that is less soluble under the chosen conditions will crystallize out of the solution. The crystals are collected by filtration.

  • The collected salt is often recrystallized one or more times from the same solvent system to enhance its diastereomeric purity. The progress of the resolution can be monitored by measuring the specific rotation of the salt at each stage.

3. Liberation of the Enantiomer:

  • The purified diastereomeric salt is dissolved in water.

  • The pH of the solution is adjusted with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the free amino acid enantiomer.

  • The precipitated amino acid is collected by filtration, washed with cold water, and dried.

4. Isolation of the Other Enantiomer:

  • The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomeric salt, is treated with a base to precipitate the other amino acid enantiomer. This enantiomer may require further purification.

Quantitative Data

The following table provides representative data for the resolution of DL-phenylalanine with tartaric acid, illustrating the potential outcome for DL-p-aminophenylalanine.

ParameterValueReference
Resolving Agent D-Tartaric AcidGeneral Chemical Principles
Expected Less Soluble Salt D-p-aminophenylalanine-D-tartrateBased on Phenylalanine
Typical Yield (after recrystallization) 30-40% (for one enantiomer)General Chemical Principles
Typical Optical Purity >98% eeGeneral Chemical Principles

Logical Relationship Diagram

Diastereomeric_Salt_Formation cluster_reaction Salt Formation cluster_separation Separation cluster_isolation Isolation Racemate DL-p-Aminophenylalanine DiastereomericSalts Diastereomeric Salt Mixture (D-pAPA-D-TA and L-pAPA-D-TA) Racemate->DiastereomericSalts ResolvingAgent D-Tartaric Acid ResolvingAgent->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization LessSolubleSalt Less Soluble Salt (e.g., D-pAPA-D-TA) FractionalCrystallization->LessSolubleSalt Crystals MoreSolubleSalt More Soluble Salt (in solution) (e.g., L-pAPA-D-TA) FractionalCrystallization->MoreSolubleSalt Mother Liquor Liberation1 Liberation (Base) LessSolubleSalt->Liberation1 Liberation2 Liberation (Base) MoreSolubleSalt->Liberation2 Enantiomer1 D-p-Aminophenylalanine Liberation1->Enantiomer1 Enantiomer2 L-p-Aminophenylalanine Liberation2->Enantiomer2

Caption: Logical flow of diastereomeric salt formation and resolution.

Preferential Crystallization

Preferential crystallization is a technique applicable to racemic compounds that crystallize as conglomerates, which are physical mixtures of crystals of the pure enantiomers. This method involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.

Experimental Protocol: Preferential Crystallization of N-Acetyl-DL-p-aminophenylalanine

This protocol is based on the established method for the preferential crystallization of N-acetyl-DL-phenylalanine.

1. Preparation of Supersaturated Solution:

  • A supersaturated solution of N-acetyl-DL-p-aminophenylalanine is prepared in a suitable solvent (e.g., water or an aqueous alcohol mixture) at a specific temperature. The degree of supersaturation is a critical parameter.

2. Seeding:

  • The supersaturated solution is seeded with a small amount of pure crystals of the desired enantiomer (e.g., N-acetyl-L-p-aminophenylalanine).

3. Crystallization:

  • The solution is gently agitated at a constant temperature. The seed crystals induce the crystallization of the corresponding enantiomer from the solution.

  • The crystallization is allowed to proceed until a certain amount of the desired enantiomer has crystallized out. The timing is crucial to prevent the spontaneous crystallization of the other enantiomer.

4. Isolation and Racemization:

  • The crystals of the pure enantiomer are collected by filtration.

  • The mother liquor, which is now enriched in the other enantiomer, can be racemized (e.g., by heating with a base) and recycled to increase the overall yield of the desired enantiomer in subsequent cycles.

5. Hydrolysis:

  • The obtained N-acetyl-p-aminophenylalanine enantiomer is then hydrolyzed to yield the pure p-aminophenylalanine enantiomer.

Quantitative Data

Quantitative data for preferential crystallization is highly dependent on the specific system and conditions. The table below provides general expectations based on similar processes.

ParameterValueReference
Requirement Racemate must form a conglomerateGeneral Crystallization Principles
Typical Yield per Cycle 10-20% of the initial racemateGeneral Crystallization Principles
Optical Purity Can be very high (>99% ee) with careful controlGeneral Crystallization Principles
Key Advantage Can theoretically achieve 100% yield through recycling and racemizationGeneral Crystallization Principles

Experimental Workflow Diagram

Preferential_Crystallization_Workflow Start N-Acetyl-DL-p-aminophenylalanine Supersaturated Supersaturated Solution Start->Supersaturated Seeding Seeding with L-Enantiomer Crystals Supersaturated->Seeding Crystallization Crystallization of L-Enantiomer Seeding->Crystallization Filtration Filtration Crystallization->Filtration L_Crystals N-Acetyl-L-p-aminophenylalanine (Crystals) Filtration->L_Crystals MotherLiquor Mother Liquor (Enriched in D-Enantiomer) Filtration->MotherLiquor Hydrolysis Hydrolysis L_Crystals->Hydrolysis Racemization Racemization MotherLiquor->Racemization Recycle Recycle Racemization->Recycle Recycle->Supersaturated L_AminoAcid L-p-Aminophenylalanine Hydrolysis->L_AminoAcid

Caption: Workflow for preferential crystallization with racemization and recycling.

Conclusion

The chiral resolution of DL-p-aminophenylalanine is a critical process for the synthesis of enantiomerically pure pharmaceuticals. This guide has detailed three primary methodologies: enzymatic resolution of N-acyl derivatives, diastereomeric salt formation, and preferential crystallization. The choice of method depends on factors such as the scale of the resolution, cost considerations, and the specific properties of the p-aminophenylalanine derivative being used. For high selectivity and mild reaction conditions, enzymatic resolution is often preferred. Diastereomeric salt formation represents a robust and widely applicable classical method. Preferential crystallization, while more specialized, offers the potential for high efficiency through racemization and recycling. Researchers and drug development professionals can use this guide as a foundational resource for selecting and implementing the most suitable chiral resolution strategy for their specific needs.

An In-depth Technical Guide on the Investigation of Crystal Structure and Polymorphism of Novel Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific crystallographic data and polymorphism studies for p-amino-D-phenylalanine are not publicly available. This guide, therefore, provides a comprehensive overview of the established methodologies and workflows for the crystal structure analysis and polymorphism screening of novel amino acid derivatives, using related compounds as illustrative examples.

Introduction

The solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance in drug development. Crystal structure and polymorphism can significantly influence key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This compound, a non-proteinogenic amino acid, represents a valuable chiral building block in medicinal chemistry. A thorough understanding of its solid-state chemistry is crucial for its potential application in pharmaceuticals.

This technical guide outlines the systematic approach to characterizing the crystal structure and identifying polymorphic forms of a new chemical entity like this compound. It details the experimental protocols for crystallization, single-crystal and powder X-ray diffraction, and thermal analysis techniques. Furthermore, it provides a logical workflow for a comprehensive polymorphism screen.

Experimental Protocols

Crystallization Methods for Amino Acids

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a systematic polymorphism screen, a variety of crystallization techniques should be employed.

2.1.1. Solution-Based Crystallization

This is the most common approach and involves dissolving the compound in a suitable solvent or solvent system and allowing it to crystallize through various means of achieving supersaturation.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in a selected solvent (e.g., water, ethanol, methanol, or mixtures thereof) at room temperature.

    • Filter the solution through a 0.22 µm syringe filter into a clean vial.

    • Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C).

    • Filter the hot solution into a clean, pre-warmed vial.

    • Seal the vial and place it in a controlled-temperature environment (e.g., a programmable water bath or oven).

    • Slowly decrease the temperature at a controlled rate (e.g., 0.1-1 °C/hour) to induce crystallization.

  • Vapor Diffusion (Hanging Drop and Sitting Drop):

    • Hanging Drop: A small drop (1-5 µL) of the concentrated this compound solution is pipetted onto a siliconized glass coverslip. The coverslip is then inverted and sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: A drop of the compound's solution is placed on a post within a sealed chamber, with the reservoir solution surrounding it.

    • In both methods, the vapor from the reservoir slowly diffuses into the drop, increasing the concentration of the compound and inducing crystallization.

  • Antisolvent Crystallization:

    • Dissolve this compound in a "good" solvent.

    • Slowly add a miscible "antisolvent" (in which the compound is poorly soluble) to the solution until slight turbidity is observed.

    • Add a small amount of the good solvent to redissolve the precipitate.

    • Allow the solution to stand, or slowly continue adding the antisolvent dropwise to promote crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional atomic arrangement within a crystal.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection: The mounted crystal is placed in a diffractometer. X-rays (commonly from a Cu or Mo source) are directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze polycrystalline materials. It is essential for identifying different polymorphic forms and assessing sample purity.

  • Sample Preparation: A small amount of the crystalline powder (typically 5-10 mg) is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for a specific crystalline phase. Different polymorphs will exhibit distinct PXRD patterns.

Thermal Analysis

Thermal analysis techniques are crucial for investigating the thermodynamic relationships between different polymorphic forms.

  • Differential Scanning Calorimetry (DSC):

    • A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

    • DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are detected. The melting point and enthalpy of fusion can be determined for each polymorph.

  • Thermogravimetric Analysis (TGA):

    • A sample (5-10 mg) is placed in a tared pan attached to a microbalance.

    • The sample is heated at a constant rate in a controlled atmosphere.

    • TGA measures the change in mass of the sample as a function of temperature.

    • This technique is used to determine the presence of solvates (by observing mass loss at specific temperatures) and to assess the thermal stability of the compound.

Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how crystallographic and thermal data for different polymorphs would be presented for clear comparison.

Table 1: Crystallographic Data for Hypothetical Polymorphs of this compound

ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
α (°)9090
β (°)Value90
γ (°)9090
Volume (ų)ValueValue
Z24
Density (calc) (g/cm³)ValueValue
R-factor (%)ValueValue

Z = number of molecules per unit cell

Table 2: Thermal Analysis Data for Hypothetical Polymorphs of this compound

ParameterForm IForm II
Melting Point (T_onset, °C)ValueValue
Enthalpy of Fusion (ΔH_fus, J/g)ValueValue
Thermal Decomposition (TGA, T_onset, °C)ValueValue
Thermodynamic Relationshipe.g., Monotropic or Enantiotropice.g., Monotropic or Enantiotropic

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in a polymorphism study.

polymorphism_study_workflow cluster_synthesis Material Preparation cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_analysis Data Analysis and Form Selection synthesis Synthesis of This compound crystallization Crystallization under Various Conditions (Solvents, Temperatures, etc.) synthesis->crystallization pxrd PXRD crystallization->pxrd Primary Screen form_identification Identification of Polymorphic Forms pxrd->form_identification dsc DSC stability Thermodynamic Stability Assessment dsc->stability tga TGA tga->stability scxrd SC-XRD selection Lead Polymorph Selection scxrd->selection spectroscopy Spectroscopy (FTIR, Raman) form_identification->dsc form_identification->tga form_identification->scxrd For Novel Forms form_identification->spectroscopy stability->selection

Figure 1: General workflow for a polymorphism study.

thermodynamic_relationship cluster_monotropic Monotropic Relationship cluster_enantiotropic Enantiotropic Relationship m_meta Metastable Form (A) m_stable Stable Form (B) m_meta->m_stable Irreversible Transition e_lowT Stable Form at Low T (α) e_highT Stable Form at High T (β) e_lowT->e_highT Transition > Tt transition_point

Figure 2: Thermodynamic relationships between polymorphs.

Conclusion

While the specific crystal structure and polymorphic forms of this compound remain to be elucidated, this guide provides a robust framework for such an investigation. A systematic approach, combining diverse crystallization techniques with comprehensive solid-state characterization methods, is essential for identifying and selecting the optimal solid form of a new pharmaceutical candidate. The detailed protocols and workflows presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the solid-state properties of novel amino acid derivatives, thereby mitigating risks and ensuring the development of safe and efficacious medicines.

Theoretical Conformational Analysis of p-amino-D-phenylalanine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-amino-D-phenylalanine is a non-canonical amino acid with potential applications in peptide synthesis and drug design. The introduction of an amino group at the para position of the phenyl ring can significantly alter its electronic properties, hydrogen bonding capabilities, and overall conformational preferences compared to the parent amino acid, D-phenylalanine. Understanding the conformational landscape of this molecule is crucial for predicting its interactions in a biological context and for the rational design of novel therapeutics.

This technical guide details the standard computational protocols for determining the stable conformations of this compound in the gas phase and in solution. It covers the theoretical background, experimental (computational) design, and the expected nature of the results.

Key Dihedral Angles in this compound

The conformation of this compound is primarily defined by the rotation around four key single bonds, which are described by the following dihedral angles:

  • φ (phi): C' - N - Cα - C'

  • ψ (psi): N - Cα - C' - O

  • χ1 (chi1): N - Cα - Cβ - Cγ

  • χ2 (chi2): Cα - Cβ - Cγ - Cδ1

The combination of these angles dictates the overall three-dimensional structure of the molecule.

Experimental Protocols: Computational Methodology

A thorough theoretical investigation of the conformational space of this compound would typically involve a multi-step computational approach to identify and characterize its low-energy conformers.

Conformational Search

The initial step is to perform a systematic or stochastic search of the potential energy surface (PES) to locate all possible stable conformers.

  • Systematic Search: This involves the incremental rotation of the key dihedral angles (φ, ψ, χ1, and χ2). For example, a grid search could be performed with 30° or 60° increments for each angle.

  • Stochastic Search (e.g., Molecular Dynamics): A high-temperature molecular dynamics simulation can be run to allow the molecule to overcome rotational barriers and explore a wide range of conformations. Snapshots from the trajectory are then periodically saved and subjected to geometry optimization.

Geometry Optimization and Frequency Calculations

Each structure generated from the conformational search is then optimized to find the nearest local energy minimum.

  • Optimization Level of Theory: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[1]

  • Frequency Calculations: Following optimization, harmonic frequency calculations are performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for obtaining accurate relative energies of the conformers.

High-Accuracy Single-Point Energy Calculations

To further refine the relative energies of the identified conformers, single-point energy calculations are often performed using a higher level of theory or a larger basis set. This can include:

  • Higher-level DFT: Using double-hybrid functionals like DSD-PBEP86-D3BJ.

  • Ab initio methods: Such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), which are computationally more expensive but generally more accurate.

Solvation Effects

The conformational preferences of this compound can be significantly influenced by the solvent environment. The effect of a solvent (e.g., water) is typically modeled using:

  • Implicit Solvation Models: Such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a given dielectric constant.

  • Explicit Solvation Models: Where a number of solvent molecules are explicitly included in the calculation. This is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions.

Data Presentation: Illustrative Conformational Data

The results of a conformational analysis are typically summarized in tables that allow for easy comparison of the different conformers. The following tables are illustrative examples of how the data for this compound would be presented.

Table 1: Illustrative Relative Energies of this compound Conformers

Conformer IDRelative Energy (kcal/mol) (Gas Phase, B3LYP/6-311++G(d,p))Relative Free Energy (kcal/mol) (Aqueous Phase, PCM)
pADF-10.000.00
pADF-20.850.65
pADF-31.231.50
pADF-42.502.10

Table 2: Illustrative Dihedral Angles for the Most Stable Conformer (pADF-1)

Dihedral AngleValue (Degrees)
φ-85.2
ψ75.8
χ1178.5
χ290.1

Mandatory Visualization: Computational Workflow

The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule like this compound.

G A Define this compound Initial Geometry B Conformational Search (Systematic or Stochastic) A->B C DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Calculation C->D E Verify True Minima (No Imaginary Frequencies) D->E F High-Level Single-Point Energy (e.g., CCSD(T) or larger basis set) E->F G Inclusion of Solvation Effects (e.g., PCM) F->G H Analyze Relative Energies and Geometric Parameters G->H

Computational analysis workflow.

Conclusion

While specific experimental or theoretical data on the conformational landscape of this compound is currently sparse in the public domain, the computational methodologies for such an analysis are well-established. By following the protocols outlined in this guide, researchers can perform a robust theoretical study to elucidate the conformational preferences of this and other non-canonical amino acids. The resulting data on dihedral angles and relative energies of stable conformers are invaluable for understanding their behavior in biological systems and for their application in drug design and development. Such studies are essential to bridge the gap between molecular structure and biological function.

References

A Technical Guide to the Aggregation Properties of p-amino-D-phenylalanine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies relevant to studying the aggregation properties of p-amino-D-phenylalanine (p-amino-D-Phe). While direct experimental data on this specific non-canonical amino acid is limited in published literature, this document extrapolates from the well-established behaviors of D-phenylalanine, substituted aromatic amino acids, and self-assembling peptides to provide a foundational framework for research and development. The focus is on the fundamental driving forces, expected outcomes, and detailed protocols for empirical characterization.

Introduction to this compound Self-Assembly

This compound is a non-proteinogenic amino acid characterized by two key features: the D-enantiomeric configuration and an amino group substitution at the para position of the phenyl ring. These modifications introduce unique stereochemical and electronic properties compared to its canonical counterpart, L-phenylalanine. The study of its aggregation is crucial for the development of novel biomaterials, such as hydrogels for drug delivery and tissue engineering, where chirality and molecular interactions dictate the final structure and function of the assembled material.[1][2]

The self-assembly of amino acids and their derivatives is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, electrostatic forces, and π–π stacking.[3][4][5] Aromatic amino acids like phenylalanine have a particularly high propensity to self-assemble due to favorable π–π stacking interactions between their phenyl rings. The incorporation of D-amino acids is known to significantly influence the self-assembly process, often leading to the formation of supramolecular structures with opposite chirality (e.g., left-handed helices) compared to L-amino acids and enhanced resistance to enzymatic degradation.

Fundamental Driving Forces and Expected Behavior

The aggregation of p-amino-D-Phe is predicted to be driven by the following key interactions, as illustrated in the diagram below. The interplay of these forces, influenced by environmental conditions like pH and ionic strength, will determine the morphology of the resulting nanostructures.

  • π–π Stacking: The aromatic phenyl rings are expected to stack, providing a primary driving force for assembly.

  • Hydrogen Bonding: The α-amino and carboxyl groups, along with the additional p-amino group, can form an extensive network of intermolecular hydrogen bonds.

  • Hydrophobic Interactions: The phenyl ring contributes to the molecule's hydrophobicity, promoting aggregation in aqueous solutions to minimize contact with water.

  • Electrostatic Interactions: p-amino-D-Phe is zwitterionic, possessing a positive charge on its amino groups and a negative charge on its carboxyl group at physiological pH. The net charge, which is highly pH-dependent, will modulate repulsive or attractive electrostatic forces, significantly impacting the aggregation pathway.

G cluster_molecule This compound Monomer cluster_assembly Resulting Supramolecular Assembly Monomer p-amino-D-Phe PiStack π-π Stacking Monomer->PiStack HBond Hydrogen Bonding Monomer->HBond Hydrophobic Hydrophobic Interactions Monomer->Hydrophobic Electrostatic Electrostatic Interactions Monomer->Electrostatic Assembly Nanofibers Nanotubes Hydrogels PiStack->Assembly HBond->Assembly Hydrophobic->Assembly Electrostatic->Assembly G Experimental Workflow for Characterizing Aggregation cluster_char 3. Characterization prep 1. Sample Preparation (p-amino-D-Phe in buffer) induce 2. Induce Aggregation (e.g., pH adjustment, heating/cooling) prep->induce kinetics Kinetic Analysis (ThT Assay) induce->kinetics structure Secondary Structure (Circular Dichroism) induce->structure morphology Morphology Visualization (TEM/AFM) induce->morphology data 4. Data Analysis & Interpretation kinetics->data structure->data morphology->data

References

A Technical Guide to the Thermal Properties of p-Amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

p-Amino-D-phenylalanine is a non-natural amino acid that serves as a crucial building block in synthetic chemistry, particularly in the development of peptidomimetics and other pharmacologically active compounds. Understanding its thermal properties, including its melting point and behavior under thermal stress, is fundamental for its application in drug synthesis, formulation, and stability studies. This technical guide provides an in-depth overview of the thermal analysis of this compound, drawing upon data from related compounds and established analytical protocols. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the known thermal behavior of D-phenylalanine and general amino acids to provide a robust framework for its characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and the closely related D-phenylalanine is presented below for comparative purposes.

PropertyThis compoundD-Phenylalanine
CAS Number 102281-45-8[1]673-06-3[2][3]
Molecular Formula C₉H₁₂N₂O₂[1][4]C₉H₁₁NO₂
Molecular Weight 180.2 g/mol 165.19 g/mol
Appearance SolidWhite to off-white powder or crystals
Melting Point Data not available273-276 °C (decomposes)

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and phase behavior of amino acids.

2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For amino acids, DSC can reveal information about melting, decomposition, and polymorphic transitions. L-phenylalanine, for example, exhibits multiple endothermic peaks in its DSC thermogram, which correspond to the simultaneous processes of melting and decomposition. A subtle endothermic event corresponding to a conformational phase transition has also been observed at around 440 K (~167 °C) for L-phenylalanine.

2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition kinetics. Studies on phenylalanine and tyrosine show that their thermal decomposition is a complex process involving competing pathways such as decarboxylation, deamination, and the rupture of C-C bonds. The decomposition of phenylalanine is noted to be more complete and involves fewer secondary reactions compared to tyrosine. It has been generally observed that amino acids tend to undergo decomposition rather than a simple melting or sublimation process at elevated temperatures.

Experimental Protocols

The following are detailed methodologies for conducting DSC and TGA, which can be applied to the thermal characterization of this compound.

3.1. Protocol for Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum pan.

  • Encapsulation: Seal the pan hermetically to ensure a closed system, especially if the sample may release volatiles. An empty, hermetically sealed aluminum pan should be used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature, for example, 30 °C.

    • Heat the sample at a constant rate, typically 5-10 °C/min, up to a final temperature that is expected to be beyond the melting or decomposition point (e.g., 350 °C).

    • Maintain a constant flow of an inert purge gas, such as nitrogen or argon, at a rate of 20-50 mL/min throughout the experiment to provide a stable thermal environment and remove any gaseous products.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, phase transitions) and exothermic (decomposition, crystallization) events. Determine the onset temperature, peak temperature, and enthalpy of these transitions.

3.2. Protocol for Thermogravimetric Analysis (TGA)

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into a ceramic or platinum TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C) at a controlled linear heating rate, such as 10 °C/min.

    • Maintain a continuous flow of an inert atmosphere, such as nitrogen, at a typical flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis: Plot the sample weight (as a percentage of the initial weight) against temperature. The resulting TGA curve is used to determine the onset temperature of decomposition and identify distinct stages of mass loss. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Visualizations

4.1. Experimental Workflow for Thermal Analysis

The logical flow for the comprehensive thermal characterization of this compound is depicted below.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition Decomposition Profile (Mass Loss vs. Temp) TGA->Decomposition ThermalEvents Thermal Events (Melting, Transitions) DSC->ThermalEvents Stability Thermal Stability Assessment Decomposition->Stability ThermalEvents->Stability

Workflow for the thermal analysis of this compound.

4.2. Potential Thermal Decomposition Pathways

Based on studies of similar amino acids, the thermal decomposition of a phenylalanine derivative is expected to proceed through several competing pathways.

Decomposition_Pathways cluster_primary Primary Decomposition cluster_secondary Secondary Reactions cluster_products Gaseous Products Phenylalanine This compound Decarboxylation Decarboxylation (-CO2) Phenylalanine->Decarboxylation Deamination Deamination (-NH3) Phenylalanine->Deamination Dehydration Dehydration (-H2O) Phenylalanine->Dehydration CC_Rupture C-C Bond Rupture Phenylalanine->CC_Rupture Dipeptide Cyclic Dipeptide Formation Phenylalanine->Dipeptide intermolecular CO2 CO2 Decarboxylation->CO2 NH3 NH3 Deamination->NH3 H2O H2O Dehydration->H2O Organics Organic Fragments CC_Rupture->Organics Crack Cracking of Dipeptide Dipeptide->Crack Crack->NH3 CO CO Crack->CO HCN HCN Crack->HCN

Potential thermal decomposition pathways for phenylalanine derivatives.

Conclusion

The thermal characterization of this compound is critical for its effective use in pharmaceutical research and development. While direct experimental data on its melting point and thermal decomposition are not widely published, a comprehensive analysis can be performed using standard techniques like DSC and TGA. The provided protocols offer a solid foundation for these investigations. The thermal behavior is expected to be complex, likely involving decomposition concurrent with melting, similar to its parent compound, D-phenylalanine. A thorough understanding of these properties will enable better control over manufacturing processes, formulation design, and stability assessment of drug candidates incorporating this important amino acid analog.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid p-amino-D-phenylalanine into peptide sequences. This document outlines the rationale, benefits, and detailed methodologies for its inclusion using solid-phase peptide synthesis (SPPS) and enzymatic ligation techniques. The protocols are intended to serve as a practical resource for researchers aiming to develop novel peptides with enhanced therapeutic properties.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development. This compound, in particular, offers several advantages. The D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the peptide's in vivo stability and half-life. The para-amino group on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications, such as the attachment of imaging agents, drug conjugates, or moieties to improve pharmacokinetic properties.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

Solid-phase peptide synthesis is the most common method for chemically synthesizing peptides. The incorporation of this compound requires the use of an appropriately protected amino acid derivative to ensure selective bond formation. The choice of protecting group strategy, either Fmoc/tBu or Boc/Bzl, will dictate the specific protected form of this compound to be used.

Fmoc/tBu Strategy

The Fmoc/tBu strategy is widely used due to its milder cleavage conditions. For this approach, the recommended protected amino acid is Fmoc-D-p-(Boc-amino)phenylalanine . The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, while the tert-butyloxycarbonyl (Boc) group protects the side-chain amino group.

Boc/Bzl Strategy

The Boc/Bzl strategy utilizes acid-labile protecting groups. In this case, Boc-D-p-(Fmoc-amino)phenylalanine would be used, where the Boc group protects the α-amine and the Fmoc group protects the side-chain amine, providing orthogonality.

Experimental Protocols: Solid-Phase Peptide Synthesis

The following are detailed protocols for the manual solid-phase synthesis of a generic peptide containing this compound using the Fmoc/tBu strategy on a Rink Amide resin.

Materials and Reagents
  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-D-p-(Boc-amino)phenylalanine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Acetonitrile (HPLC grade)

Synthesis Workflow

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Amino_Acid_Coupling 4. Amino Acid Coupling Washing1->Amino_Acid_Coupling Washing2 5. Washing Amino_Acid_Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage 7. Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation 8. Precipitation Cleavage->Precipitation Purification 9. Purification & Analysis Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Protocol

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the piperidine solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for Fmoc-D-p-(Boc-amino)phenylalanine):

    • In a separate vial, dissolve Fmoc-D-p-(Boc-amino)phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1 minute to activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) followed by washing (step 3).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group from the this compound.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

Quantitative Data Presentation

The yield and purity of peptides containing this compound are comparable to those of standard peptides, although optimization of coupling times may be required. Below is a table summarizing typical quantitative data for the synthesis of a model decapeptide containing one this compound residue.

ParameterValue
Resin Substitution Level0.5 mmol/g
Synthesis Scale0.1 mmol
Coupling Efficiency (avg.)>99%
Crude Peptide Yield75-85%
Purity of Crude Peptide (HPLC)60-70%
Final Yield after Purification20-30%
Purity of Final Peptide (HPLC)>98%
Final Peptide Mass (MS)Matches theoretical

Enzymatic Ligation of Peptides Containing this compound

Enzymatic ligation offers a highly specific and mild alternative to chemical ligation for the synthesis of longer peptides and proteins. Sortase A, a transpeptidase from Staphylococcus aureus, is a commonly used enzyme for this purpose. It recognizes a specific C-terminal sequence (LPXTG) and ligates it to an N-terminal glycine residue. Sortase A has been shown to tolerate some unnatural amino acids at the 'X' position of the recognition motif.

Enzymatic Ligation Workflow

Enzymatic_Ligation_Workflow Peptide1 Peptide 1 with C-terminal LPXTG Incubation Incubation Peptide1->Incubation Peptide2 Peptide 2 with N-terminal Glycine Peptide2->Incubation SortaseA Sortase A SortaseA->Incubation Ligated_Peptide Ligated Peptide Incubation->Ligated_Peptide Purification Purification Ligated_Peptide->Purification

Caption: Enzymatic Peptide Ligation Workflow.
Protocol for Sortase A-Mediated Ligation

This protocol describes a general procedure for the ligation of two peptide fragments, where one contains this compound.

  • Peptide Synthesis:

    • Synthesize the two peptide fragments separately using SPPS.

    • Peptide 1: Incorporate the this compound residue and a C-terminal LPXTG recognition sequence.

    • Peptide 2: Synthesize with an N-terminal glycine residue.

  • Ligation Reaction:

    • Dissolve Peptide 1 and Peptide 2 in a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5). A typical molar ratio is 1:3 of Peptide 1 to Peptide 2.

    • Add purified Sortase A enzyme to the reaction mixture. The enzyme-to-substrate ratio should be optimized, but a starting point is 1:20.

    • Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the ligation by RP-HPLC and mass spectrometry.

    • Once the reaction is complete, purify the ligated peptide from the unreacted fragments and Sortase A using preparative RP-HPLC.

Application in Signaling Pathway Modulation: G-Protein Coupled Receptors (GPCRs)

Peptides are important signaling molecules that often act through G-protein coupled receptors (GPCRs). L-phenylalanine has been shown to activate certain orphan GPCRs. Peptides containing D-phenylalanine analogs may also interact with these receptors, potentially acting as agonists or antagonists with enhanced stability. The para-amino group can be used to attach functionalities that modulate receptor interaction or for visualization of receptor binding.

GPCR Signaling Pathway

GPCR_Signaling Peptide Peptide with p-amino-D-Phe GPCR GPCR Peptide->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR Signaling Pathway.

The incorporation of this compound into peptides targeting GPCRs can lead to the development of novel therapeutics for a wide range of diseases, including metabolic disorders, cancer, and neurological conditions. The enhanced stability and potential for modification make these peptides attractive candidates for further investigation.

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of peptide-based therapeutics.[1] p-Amino-D-phenylalanine is a particularly valuable building block that offers two significant advantages in peptide drug design. Firstly, the D-configuration of the amino acid confers resistance to enzymatic degradation, thereby increasing the peptide's in vivo stability and half-life.[1] Secondly, the amino group on the phenyl ring provides a versatile functional handle for post-synthetic modifications, such as bioconjugation with fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[1]

To successfully incorporate this compound into a peptide sequence using solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is essential.[1] This ensures that the α-amino group can be selectively deprotected for peptide chain elongation without prematurely removing the protecting group on the side-chain amine. A widely adopted approach is the use of Fmoc-p-(Boc-amino)-D-phenylalanine, where the base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino function, and the acid-labile tert-butyloxycarbonyl (Boc) group protects the side-chain amino group.[1] This allows for the selective removal of the Fmoc group at each coupling step using a mild base, typically piperidine, while the Boc group remains intact. The side-chain Boc group is then removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.

Data Presentation

ParameterExpected ValueNotes
Coupling Efficiency > 99%Can be monitored by a Kaiser test. Double coupling may be necessary for difficult sequences.
Fmoc Deprotection Time 5 - 20 minutesTypically performed with 20% piperidine in DMF. Completion can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.
Final Peptide Purity (Crude) 60 - 90%Dependent on the length and sequence of the peptide. Purification by RP-HPLC is typically required.
Final Peptide Yield (Purified) 10 - 40%Highly dependent on the peptide sequence, length, and purification efficiency.

Experimental Protocols

This protocol describes the manual solid-phase synthesis of a peptide containing this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide. The chemistry is based on the widely used Fmoc/tBu strategy.

Materials and Reagents

  • Resin: Rink Amide resin (or other suitable resin for Fmoc SPPS).

  • Amino Acids:

    • Fmoc-p-(Boc-amino)-D-phenylalanine

    • Standard Fmoc-protected amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), reagent grade

    • Acetonitrile (ACN), HPLC grade

    • Diethyl ether, cold

  • Reagents for Fmoc Deprotection:

    • Piperidine, sequencing grade

    • Deprotection solution: 20% (v/v) piperidine in DMF.

  • Reagents for Coupling:

    • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Reagents for Final Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA), reagent grade.

    • Scavengers: Triisopropylsilane (TIS) and water.

    • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water (v/v/v).

  • Washing Solutions: DMF, DCM.

  • Kaiser Test Kit: For monitoring the completion of coupling reactions.

Protocol

1. Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for 30-60 minutes with occasional agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (General Cycle)

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Incorporation of Fmoc-p-(Boc-amino)-D-phenylalanine

  • Perform the Fmoc deprotection of the N-terminal amino acid of the growing peptide chain as described in step 2.

  • Couple Fmoc-p-(Boc-amino)-D-phenylalanine using the same coupling protocol as described in step 3.

5. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

6. Final Cleavage and Deprotection

  • After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the resin with DCM and dry it under a vacuum.

  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin in the reaction vessel (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain Boc group from the this compound residue, as well as other acid-labile side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under a vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat for next amino acid Final_Fmoc_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Fmoc_Deprotection After last amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-p-amino-D-phenylalanine.

Application_Concept cluster_peptide Peptide containing this compound cluster_advantages Advantages cluster_applications Potential Applications Peptide Peptide with p-amino-D-Phe Stability Enhanced Enzymatic Stability (D-amino acid) Peptide->Stability Conjugation Bioconjugation Handle (Side-chain amine) Peptide->Conjugation Therapeutics Therapeutic Peptides Stability->Therapeutics Diagnostics Diagnostic Probes Conjugation->Diagnostics e.g., attach fluorophore Drug_Delivery Drug Delivery Systems Conjugation->Drug_Delivery e.g., attach drug molecule

Caption: Conceptual diagram of the advantages and applications of peptides containing this compound.

References

Application Notes & Protocols: The Use of p-Amino-D-phenylalanine in the Synthesis and Evaluation of CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of the non-canonical amino acid p-amino-D-phenylalanine as a key building block in the synthesis of potent C-X-C chemokine receptor type 4 (CXCR4) antagonists.

Introduction

The CXCR4 receptor and its unique chemokine ligand, CXCL12 (also known as SDF-1), form a critical signaling axis involved in a multitude of physiological processes, including hematopoiesis, immune surveillance, and organ development. However, the dysregulation of the CXCR4/CXCL12 axis is a key driver in various pathologies. It facilitates the metastasis of over 20 types of cancer, serves as a co-receptor for T-cell tropic (X4) HIV-1 strains to enter host cells, and contributes to inflammatory and autoimmune diseases. Consequently, the development of antagonists that block this interaction is a major therapeutic strategy.

This compound is a synthetic D-amino acid that has been effectively utilized as a building block in the design of CXCR4 antagonists, particularly in structure-activity relationship (SAR) studies of cyclic peptide scaffolds.[1][2] Its unique structure, featuring an aromatic ring with a primary amine, allows for the exploration of novel interactions within the CXCR4 binding pocket and the development of compounds with optimized potency and pharmacokinetic properties.

The CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4 undergoes a conformational change, activating multiple intracellular signaling cascades. These can be broadly categorized into G-protein-dependent and G-protein-independent pathways, leading to cellular responses like chemotaxis, proliferation, and survival. CXCR4 antagonists function by competitively binding to the receptor, thereby preventing CXCL12-mediated signal transduction.

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effectors cluster_response Cellular Response CXCR4 CXCR4 G_protein Heterotrimeric G-protein (Gαi, Gβγ) CXCR4->G_protein Activates JAK JAK2/3 CXCR4->JAK G-protein independent CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Antagonist CXCR4 Antagonist (e.g., containing This compound) Antagonist->CXCR4 Binds & Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_flux Ca²⁺ Mobilization PLC->Ca_flux Akt Akt/PKB PI3K->Akt ERK ERK1/2 PI3K->ERK STAT STATs JAK->STAT Migration Migration & Chemotaxis Ca_flux->Migration Proliferation Proliferation & Survival Akt->Proliferation Transcription Gene Transcription STAT->Transcription ERK->Proliferation ERK->Transcription

Caption: CXCR4 signaling and the inhibitory mechanism of antagonists.

Synthesis of Peptide-Based CXCR4 Antagonists

The incorporation of this compound into CXCR4 antagonists is typically achieved via solid-phase peptide synthesis (SPPS), particularly for creating cyclic peptide libraries for SAR studies.

This protocol describes a general method for synthesizing a cyclic pentapeptide scaffold, highlighting the incorporation of a protected form of this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Protected Amino Acids (e.g., Fmoc-L-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-L-Nal-OH)

  • Fmoc-D-Phe(4-N-Boc)-OH (protected this compound)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cyclization Reagent: DPPA (Diphenylphosphoryl azide)

  • Purification: Preparative RP-HPLC

  • Analysis: LC-MS

Procedure:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using HBTU and DIPEA in DMF for 2 hours. Confirm completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-D-Phe(4-N-Boc)-OH , according to the desired sequence.

  • Final Deprotection: Once the linear sequence is assembled, remove the final N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (including Pbf and Boc).

  • Peptide Precipitation: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification of Linear Peptide: Purify the crude linear peptide using preparative RP-HPLC. Confirm the mass using LC-MS.

  • Cyclization: Dissolve the purified linear peptide in DMF at a low concentration (~1 mM). Add DPPA and a base like DIPEA. Stir at room temperature for 12-24 hours.

  • Final Purification: Purify the final cyclic peptide by preparative RP-HPLC and confirm its identity and purity with LC-MS and analytical HPLC.

Experimental Workflow for Synthesis and Evaluation

The overall process from synthesis to biological characterization follows a structured workflow to ensure the efficient identification of potent antagonist candidates.

Workflow cluster_synthesis Synthesis & Purification cluster_eval Biological Evaluation cluster_analysis Analysis s1 Solid-Phase Peptide Synthesis (Incorporate p-amino-D-Phe) s2 Cleavage & Deprotection s1->s2 s3 Purification of Linear Peptide (RP-HPLC) s2->s3 s4 Solution-Phase Cyclization s3->s4 s5 Purification of Cyclic Peptide (RP-HPLC) s4->s5 a1 Characterization (LC-MS, NMR) s5->a1 e1 Binding Assay (IC50 Determination) e2 Functional Assays (Ca²⁺ Flux, Migration) e1->e2 e3 HIV-1 Entry Assay e2->e3 a2 Data Analysis & SAR Studies e3->a2 a1->e1

Caption: Workflow from synthesis to evaluation of CXCR4 antagonists.

Application Notes: In Vitro Evaluation Protocols

To assess the efficacy of newly synthesized antagonists, a series of standardized in vitro cell-based assays are essential.

This assay determines the antagonist's ability to compete with radiolabeled CXCL12 for binding to CXCR4, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • CXCR4-expressing cells (e.g., Jurkat T-cells, CHO-CXCR4 transfectants)

  • [¹²⁵I]-SDF-1α (radiolabeled CXCL12)

  • Synthesized Antagonist (at various concentrations)

  • Binding Buffer (e.g., HBSS with 0.1% BSA)

  • Wash Buffer (ice-cold HBSS)

  • 96-well filter plates (e.g., glass fiber)

  • Scintillation counter

Procedure:

  • Cell Preparation: Resuspend CXCR4-expressing cells in Binding Buffer to a final concentration of 1-2 x 10⁶ cells/mL.

  • Reaction Setup: To wells of a 96-well filter plate, add:

    • 50 µL of cell suspension.

    • 25 µL of the synthesized antagonist at serially diluted concentrations (e.g., 1 pM to 1 µM).

    • 25 µL of [¹²⁵I]-SDF-1α at a fixed concentration (e.g., 0.1 nM).

    • For total binding, add 25 µL of Binding Buffer instead of the antagonist.

    • For non-specific binding, add a high concentration of unlabeled CXCL12 (e.g., 1 µM).

  • Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation.

  • Washing: Harvest the cells onto the filter membrane using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor-well counts. Plot the percentage of specific binding against the log concentration of the antagonist and determine the IC₅₀ value using non-linear regression.

This functional assay measures the antagonist's ability to block the intracellular calcium flux triggered by CXCL12 binding to CXCR4.

Materials:

  • CXCR4-expressing cells

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • CXCL12

  • Synthesized Antagonist

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

  • Cell Loading: Incubate cells with the calcium indicator dye (e.g., 1-2 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with Assay Buffer to remove excess dye.

  • Antagonist Pre-treatment: Add varying concentrations of the synthesized antagonist to the cell plate and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading for ~20 seconds.

  • CXCL12 Stimulation: Inject a fixed concentration of CXCL12 (at its EC₈₀) and continue to record the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis: Measure the peak fluorescence intensity after CXCL12 addition. Plot the percentage of inhibition (relative to the CXCL12-only control) against the antagonist concentration to determine the IC₅₀.

This assay assesses the ability of the antagonist to inhibit the directional migration of cells towards a CXCL12 gradient.

Materials:

  • CXCR4-expressing migratory cells (e.g., Jurkat, primary lymphocytes)

  • Transwell inserts (e.g., 8.0 µm pore size for lymphocytes)

  • CXCL12

  • Synthesized Antagonist

  • Cell culture medium (serum-free)

  • Fixing/Staining solution (e.g., methanol, crystal violet)

Procedure:

  • Assay Setup: Add serum-free medium containing CXCL12 (at a chemoattractant concentration) to the lower chambers of the Transwell plate.

  • Cell Preparation: Resuspend cells in serum-free medium. Pre-incubate the cells with various concentrations of the synthesized antagonist for 30 minutes at 37°C.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours to allow cell migration.

  • Quantification: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane.

  • Data Analysis: Count the number of migrated cells in several microscopic fields. Calculate the percentage of migration inhibition by the antagonist compared to the CXCL12-only control and determine the IC₅₀.

Quantitative Data Summary

The use of this compound is often part of SAR campaigns to modify existing potent scaffolds. The table below summarizes data for FC131, a highly potent cyclic pentapeptide antagonist, and its analogs, which represent scaffolds where residues like D-Tyr could be replaced by this compound to modulate activity.

Compound/AnalogSequence / ModificationAssay TypeIC₅₀ (nM)Reference
FC131 cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)[¹²⁵I]-SDF-1 Binding4.5[3]
Analog 15a FC131 with ψ[C(=NH)NH] at Arg-Arg[¹²⁵I]-SDF-1 Binding2.5[4]
Analog 15b FC131 with ψ[C(=NH)NH] at Nal-Gly[¹²⁵I]-SDF-1 Binding1.6[4]
Analog 15c FC131 with ψ[C(=NH)NH] at Arg-Nal[¹²⁵I]-SDF-1 Binding2.4
Analog 15d FC131 with ψ[C(=NH)NH] at Gly-D-Tyr[¹²⁵I]-SDF-1 Binding3.2
Analog 15f FC131 with ψ[C(=NH)NH] at D-Tyr-Arg[¹²⁵I]-SDF-1 Binding12.3

Nal = 3-(2-naphthyl)alanine. ψ indicates a peptide bond isostere.

Structure-activity relationship studies have shown that the D-Tyr and Arg residues can be replaced to identify novel pharmacophores, providing the rationale for incorporating building blocks like this compound to enhance interactions with the receptor.

References

Application Notes and Protocols for p-amino-D-phenylalanine in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties. p-amino-D-phenylalanine is a particularly valuable building block that bestows two significant advantages. The D-configuration of its alpha-carbon provides steric shielding against enzymatic degradation, thereby increasing the in vivo metabolic stability and half-life of the resulting peptidomimetic.[1] Concurrently, the para-amino group on the phenyl ring introduces a versatile chemical handle for post-synthetic modifications, enabling the conjugation of various functionalities such as imaging agents, cytotoxic payloads, or polymers like polyethylene glycol (PEG) to improve pharmacokinetic profiles.

These modifications allow for the fine-tuning of a peptide's biological activity, receptor affinity, and selectivity.[2][3] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptidomimetic structures using solid-phase peptide synthesis (SPPS) and highlights its application in targeting specific signaling pathways.

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Stability: The D-amino acid configuration is not recognized by most endogenous proteases, leading to a significant increase in the half-life of the peptidomimetic in biological systems.[1]

  • Structural Diversity: The para-amino group serves as a point for chemical diversification, allowing for the creation of libraries of compounds with varied functionalities.

  • Improved Pharmacokinetic Properties: Conjugation of moieties like PEG to the side-chain amino group can improve solubility, reduce immunogenicity, and prolong circulation time.

  • Increased Receptor Affinity and Selectivity: The introduction of this unnatural amino acid can alter the conformational preferences of the peptide backbone, potentially leading to a more favorable interaction with the target receptor. The introduction of D-Phenylalanine has been shown to improve the GnRH receptor binding affinities of DOTA-conjugated D-Lys(6)-GnRH peptides.[4]

Data Presentation: Bioactivity of Peptidomimetics

The incorporation of this compound and its analogs can significantly impact the biological activity of peptides. Below are tables summarizing quantitative data from studies on peptidomimetics containing phenylalanine derivatives.

Table 1: Anti-HIV-1 Activity of Phenylalanine-Containing Peptidomimetics

CompoundEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
I-14 > 15.02> 15.2-
I-19 2.53 ± 0.84107.61 ± 27.4342.53
Nevirapine > 15.02> 15.2-

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Binding Affinity of D-Phe-Containing GnRH Peptides

PeptideGnRH Receptor Binding Affinity (IC50, nM)
DOTA-Ahx-(D-Lys(6)-GnRH1) 36.1
DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH) 16.3
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) 7.6

IC50: Half-maximal inhibitory concentration.

Table 3: Antifungal Activity of Dipeptides Containing Phenylalanine Derivatives

CompoundFungal StrainConcentration for Significant Inhibition (mg/mL)
(S)-α-methyl-phenylalanine P. aurantiogriseum 120530.177
Ulocladium botrytis 120270.177
Dipeptide of (S)-α-methyl-phenylalanine P. aurantiogriseum 120530.232
(S)-α-methyl-4-fluorophenylalanine P. aurantiogriseum 120530.195
P. funiculosum 82580.195
Ulocladium botrytis 120270.195
Aureobasidium pullulans 82690.195
Dipeptide of (S)-α-methyl-4-fluorophenylalanine P. aurantiogriseum 120530.369

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol details the manual synthesis of a peptide containing this compound using a standard Fmoc/Boc orthogonal protection strategy. The key building block is Fmoc-D-Phe(4-NH-Boc)-OH , where the α-amino group is protected by the base-labile Fmoc group, and the side-chain p-amino group is protected by the acid-labile Boc group.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-D-Phe(4-NH-Boc)-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, sequencing grade

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (ddH2O)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection (Initial):

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Coupling (First Amino Acid other than this compound):

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation (Repeat Steps 2 and 3):

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Incorporation of Fmoc-D-Phe(4-NH-Boc)-OH:

    • Perform the Fmoc deprotection step as described in Step 2.

    • Couple Fmoc-D-Phe(4-NH-Boc)-OH using the same coupling protocol as described in Step 3.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH2O.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Boc protecting group from the this compound side chain, along with other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: On-Resin Modification of the p-amino Group

The free p-amino group on the phenylalanine side chain can be selectively modified while the peptide is still attached to the resin, provided an orthogonal protecting group strategy is used (e.g., Alloc protecting the p-amino group, which can be removed with a palladium catalyst, while other side chains are protected with acid-labile groups).

Procedure (Assuming Alloc Protection of the p-amino group):

  • Selective Alloc Deprotection:

    • After incorporating Fmoc-D-Phe(p-NH-Alloc)-OH and completing the peptide sequence, wash the peptide-resin with DCM.

    • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents) and phenylsilane (PhSiH₃) (20 equivalents) in DCM.

    • Add the solution to the resin and agitate in the dark for 2 hours.

    • Wash the resin thoroughly with DCM, DMF, and methanol.

  • Conjugation Reaction:

    • Dissolve the molecule to be conjugated (e.g., a fluorescent dye with a carboxylic acid group) in DMF with HBTU and DIEA to pre-activate it.

    • Add the activated molecule to the resin with the deprotected p-amino group.

    • Agitate for 4-6 hours or until the reaction is complete (monitored by a colorimetric test for free amines).

    • Wash the resin extensively with DMF and DCM.

  • Final Cleavage and Purification:

    • Proceed with the final cleavage and purification as described in Protocol 1 (Steps 7 and 8).

Mandatory Visualizations

Experimental Workflow for SPPS Incorporation

SPPS_Workflow Resin Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Is sequence complete? No Incorporate_pADF Incorporate Fmoc-D-Phe(p-NH-Boc)-OH Wash2->Incorporate_pADF Is next AA p-amino-D-Phe? Yes Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Incorporate_pADF->Wash2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Integrin_Signaling cluster_membrane Cell Membrane Integrin α4β1 Integrin FAK FAK Integrin->FAK Activates FN Fibronectin (FN) FN->Integrin Binds Peptidomimetic p-amino-D-Phe Peptidomimetic Peptidomimetic->Integrin Inhibits PI3K PI3K FAK->PI3K ERK ERK1/2 FAK->ERK JNK JNK FAK->JNK AKT AKT PI3K->AKT Cell_Response Cell Adhesion, Survival, Proliferation AKT->Cell_Response ERK->Cell_Response JNK->Cell_Response Context-dependent

References

Application Notes and Protocols: p-Amino-D-phenylalanine for Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy in protein engineering, enabling the introduction of novel chemical functionalities, enhanced stability, and tailored therapeutic properties. p-Amino-D-phenylalanine (p-amino-D-Phe) is a non-canonical amino acid that offers two significant advantages for peptide and protein design:

  • Enhanced Proteolytic Stability: The D-configuration of the alpha-carbon renders peptides more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids. This increased stability can significantly prolong the in vivo half-life of peptide-based therapeutics.

  • Bio-orthogonal Handle: The primary amino group on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications. This allows for the site-specific conjugation of various moieties, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, through bio-orthogonal reactions.

While the ribosomal incorporation of D-amino acids is technically challenging and not a routine laboratory procedure due to the stereochemical selectivity of the translational machinery, p-amino-D-Phe is an invaluable building block for Solid-Phase Peptide Synthesis (SPPS) . This document provides detailed application notes and protocols for the incorporation of p-amino-D-Phe into peptides via Fmoc-based SPPS and subsequent post-synthetic modifications.

Data Presentation

Table 1: General Yields in Solid-Phase Peptide Synthesis (SPPS)

The overall yield in SPPS is highly dependent on the length of the peptide and the efficiency of each coupling and deprotection step. While specific data for this compound is not extensively published, the following table illustrates the theoretical overall yield based on per-step efficiency for a model 10-residue peptide. The coupling efficiency of sterically hindered amino acids like p-amino-D-Phe (with its protected side chain) is generally high with modern coupling reagents.

Per-Step Coupling Efficiency (%)Overall Theoretical Yield for a 10-mer Peptide (%)
9559.9
9773.7
9990.4
99.595.1

Note: These are theoretical yields. Actual yields may be lower due to factors such as steric hindrance, peptide aggregation, and side reactions.

Table 2: Properties of a Suitable Derivative for SPPS
Amino Acid DerivativeFormula WeightProtection StrategyKey Features
Fmoc-D-p-aminophenylalanine(Boc)-OH488.5 g/mol α-N-Fmoc, side-chain-N-BocOrthogonal protection for Fmoc-based SPPS

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry. An orthogonal protection strategy is crucial, employing a base-labile Fmoc group for the α-amino group and an acid-labile Boc group for the side-chain amino group of p-amino-D-Phe.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-p-aminophenylalanine(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard L-amino acids):

    • In a separate vial, dissolve the Fmoc-L-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-D-p-aminophenylalanine(Boc)-OH:

    • Follow the Fmoc deprotection step as described in step 2.

    • Couple Fmoc-D-p-aminophenylalanine(Boc)-OH using the same coupling protocol as in step 3. Due to potential steric hindrance, extending the coupling time to 4 hours or using a more potent coupling reagent like HATU may be beneficial.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc group from the p-amino-D-Phe side chain, as well as other acid-labile side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling in DMF Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA 3. Couple Fmoc-AA-OH Deprotect1->Couple_AA For standard AAs Incorporate_pADF 4. Couple Fmoc-D-p-amino-Phe(Boc)-OH Deprotect1->Incorporate_pADF For p-amino-D-Phe Wash1 Wash with DMF Couple_AA->Wash1 Repeat 5. Repeat Deprotection and Coupling Cycles Wash1->Repeat Wash2 Wash with DMF Incorporate_pADF->Wash2 Wash2->Repeat Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect After last AA Cleave 7. Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate 8. Precipitation in Cold Ether Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize End Final Peptide Characterize->End

Fmoc-Based Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Post-Synthetic Modification via Diazotization of the p-Amino Group

The aniline side chain of p-aminophenylalanine can be converted to a reactive diazonium salt, which can then be used for various coupling reactions.

Materials and Reagents:

  • Peptide containing p-aminophenylalanine

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Sulfamic acid (NH₂SO₃H)

  • Aqueous buffers (e.g., phosphate buffer)

  • Phenol or other coupling partner

  • Ice bath

Procedure:

  • Peptide Dissolution:

    • Dissolve the purified peptide in an appropriate aqueous buffer.

  • Diazotization:

    • Cool the peptide solution in an ice bath.

    • Prepare fresh aqueous solutions of NaNO₂ (e.g., 0.1 M) and TFA (e.g., 1%).

    • Add the NaNO₂ and TFA solutions to the peptide solution to achieve a final pH of ~1.

    • Allow the reaction to proceed on ice for 20 minutes in the dark.

  • Quenching:

    • Add a freshly prepared aqueous solution of sulfamic acid to quench any excess nitrite.

  • Azo Coupling (Example):

    • Add the diazotized peptide solution to a solution containing the desired coupling partner (e.g., phenol) at a suitable pH for the coupling reaction.

    • Allow the reaction to proceed to completion.

  • Purification:

    • Purify the modified peptide using RP-HPLC.

Diazotization_Reaction p_amino_phe Peptide-p-NH2 reagents1 + NaNO2, H+ p_amino_phe->reagents1 diazonium Peptide-N2+ reagents2 + R-H diazonium->reagents2 azo_product Peptide-N=N-R reagents1->diazonium reagents2->azo_product

Diazotization and Azo Coupling of p-Aminophenylalanine.
Protocol 3: Palladium-Catalyzed N-Arylation of the p-Amino Group

This protocol allows for the chemoselective formation of a C-N bond between the aniline side chain of p-aminophenylalanine and an aryl halide.[1][2]

Materials and Reagents:

  • Peptide containing p-aminophenylalanine

  • Palladium oxidative addition complex (pre-formed or formed in situ)

  • Aryl halide

  • Aqueous buffer (e.g., phosphate buffer, pH 7.5)

  • Organic base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene, DBN) for electron-rich aryl halides[1]

  • Organic co-solvent (e.g., THF)

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in the aqueous buffer.

    • In a separate vial, prepare the palladium oxidative addition complex with the desired aryl halide.

    • Add the palladium complex to the peptide solution. For electron-rich aryl halides, add the organic base.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 1-2 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the arylated peptide by RP-HPLC.

Palladium_Catalyzed_Arylation p_amino_phe Peptide-p-NH2 reagents + Ar-X, [Pd] catalyst, Base p_amino_phe->reagents arylated_product Peptide-p-NH-Ar reagents->arylated_product

Palladium-Catalyzed N-Arylation of p-Aminophenylalanine.

Applications and Concluding Remarks

The incorporation of this compound into peptides via SPPS provides a robust platform for developing novel therapeutics and research tools. The enhanced stability afforded by the D-amino acid backbone, combined with the chemical versatility of the aniline side chain, allows for the creation of peptides with improved pharmacokinetic profiles and the ability to be conjugated with a wide array of functional molecules.

The post-synthetic modification of the p-amino group through diazotization or palladium-catalyzed arylation opens up avenues for:

  • Fluorescent Labeling: Attaching fluorophores for imaging and tracking studies.

  • PEGylation: Conjugating polyethylene glycol to improve solubility and circulation time.

  • Drug Conjugation: Creating peptide-drug conjugates for targeted delivery.

  • Surface Immobilization: Tethering peptides to surfaces for various biotechnological applications.

Researchers and drug development professionals can leverage the protocols and information provided herein to explore the full potential of this compound in their protein engineering endeavors. The ability to precisely control the chemical composition and properties of peptides at the molecular level is a key driver of innovation in modern drug discovery and materials science.

References

Application Note: Site-Specific Fluorescence Labeling of Peptides using p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the site-specific labeling of peptides with fluorescent probes using the unnatural amino acid p-amino-D-phenylalanine (p-amino-D-Phe). This method offers precise control over the fluorophore's position within the peptide sequence, which is critical for sophisticated fluorescence studies such as Fluorescence Resonance Energy Transfer (FRET), molecular imaging, and binding assays. The incorporation of a D-amino acid enhances peptide stability against enzymatic degradation. This note includes comprehensive protocols for peptide synthesis, fluorophore conjugation, and purification, along with data on commonly used fluorophores and workflow diagrams to guide the experimental process.

Introduction

Fluorescently labeled peptides are essential tools for visualizing biological processes, quantifying molecular interactions, and screening for therapeutic candidates.[1][2] Traditional labeling methods often target the N-terminus or the side chains of natural amino acids like lysine, which can lead to heterogeneous products if multiple such residues are present.[3] The incorporation of an unnatural amino acid with a unique functional group for conjugation provides a powerful strategy for creating homogeneously labeled peptides with a precisely positioned fluorophore.[4]

This compound contains a primary aromatic amine on its side chain, which serves as a selective handle for conjugation with a wide array of amine-reactive fluorescent dyes.[5] This approach offers several advantages:

  • Site-Specific Labeling: The fluorophore can be placed at a specific, rationally designed position in the peptide sequence.

  • Enhanced Stability: The D-configuration of the amino acid backbone at the labeling site increases resistance to proteolysis, prolonging the peptide's half-life in biological systems.

  • Chemical Versatility: The primary amine is reactive with common and cost-effective amine-reactive dyes, such as N-hydroxysuccinimide (NHS) esters.

This application note details the complete workflow, from peptide synthesis to final analysis, for creating peptides labeled at a this compound residue.

Data Presentation: Photophysical Properties of Common Amine-Reactive Fluorophores

The choice of fluorophore is critical and depends on the specific application, required brightness, photostability, and the spectral properties of other components in the assay. The tables below summarize the typical photophysical properties of common classes of NHS-ester dyes used for labeling the primary amine of p-amino-D-Phe.

Note: The photophysical properties of a fluorophore—such as its excitation and emission maxima (λ), quantum yield (Φ), and fluorescence lifetime (τ)—are highly sensitive to its local microenvironment. The values presented here are for the free dyes in aqueous buffers and should be considered representative. The actual properties of the dye-peptide conjugate must be determined empirically.

Table 1: Fluorescein and Rhodamine Derivatives

Fluorophoreλex (nm)λem (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M-1cm-1)
5-FAM, SE~494~518~0.90~83,000
5-TAMRA, SE~557~583~0.10~91,000

Data sourced from publicly available datasets for common fluorophores.

Table 2: Cyanine Dyes

Fluorophoreλex (nm)λem (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M-1cm-1)
Cy3-NHS~550~570~0.15~150,000
Cy5-NHS~650~670~0.27~250,000

Data sourced from publicly available datasets for common fluorophores.

Experimental Protocols

The overall process involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of a protected version of this compound into the desired peptide sequence.

  • Fluorophore Conjugation: Reaction of an amine-reactive dye with the deprotected side chain of the incorporated amino acid.

  • Purification and Analysis: Purification of the labeled peptide and confirmation of its identity and purity.

G cluster_0 Phase 1: Peptide Synthesis cluster_1 Phase 2: Labeling & Purification cluster_2 Phase 3: Analysis Resin Select & Swell Resin SPPS Perform SPPS Cycles (Coupling & Deprotection) Resin->SPPS Continue SPPS Incorp Couple Fmoc-D-Phe(p-NH-Boc)-OH SPPS->Incorp Continue SPPS Incorp->SPPS_cont Continue SPPS Cleave Cleave Peptide from Resin & Deprotect Side Chains Crude Lyophilize Crude Peptide Cleave->Crude SPPS_cont->Cleave Conjugate Conjugate with NHS-Ester Dye Crude->Conjugate Purify1 Purify via RP-HPLC Conjugate->Purify1 Analyze Analyze via Mass Spec & Analytical HPLC Purify1->Analyze Characterize Perform Fluorescence Spectroscopy Analyze->Characterize Store Lyophilize & Store Characterize->Store

Caption: Overall experimental workflow for peptide labeling.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry. The side-chain amine of p-amino-D-Phe is protected with a Boc group, which is orthogonal to the Fmoc group on the α-amine.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-D-Phe(p-NH-Boc)-OH (the key unnatural amino acid)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HBTU, HATU, or similar

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard):

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU (0.95 eq.) and DIPEA (2 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-D-Phe(p-NH-Boc)-OH:

    • Perform the Fmoc deprotection step (Protocol 1, Step 2) on the growing peptide chain.

    • Couple Fmoc-D-Phe(p-NH-Boc)-OH using the same coupling protocol as in Step 3.

  • Chain Elongation: Continue standard SPPS cycles (Steps 2 and 3) until the full peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the p-amino-D-Phe side chain, exposing the primary amine.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.

Protocol 2: Fluorophore Conjugation

This protocol describes the labeling of the purified peptide with an amine-reactive NHS-ester dye.

G Peptide Peptide with p-amino-D-Phe (H₂N-Phe-Sidechain) LabeledPeptide Fluorescently Labeled Peptide Peptide->LabeledPeptide Amide Bond Formation (pH 8.0-9.0) Dye Amine-Reactive Dye (Fluorophore-NHS Ester) Dye->LabeledPeptide NHS_LeavingGroup N-Hydroxysuccinimide (Leaving Group) LabeledPeptide->NHS_LeavingGroup Byproduct

Caption: Chemical labeling reaction scheme.

Materials:

  • Crude or purified peptide containing a deprotected p-amino-D-Phe residue

  • Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Dye Stock Solution: Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Protect from light.

  • Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • While vortexing gently, add a 5- to 10-fold molar excess of the dye stock solution to the peptide solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): Add quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester dye. Incubate for 15 minutes.

Protocol 3: Purification and Analysis

Purification of the fluorescently labeled peptide is essential to remove unreacted dye and unlabeled peptide.

Materials:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • RP-HPLC Purification:

    • Acidify the conjugation reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the mixture onto the C18 column.

    • Elute the peptide using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes). Monitor the elution profile using both absorbance at 220 nm (for the peptide backbone) and the absorbance maximum of the dye (e.g., 650 nm for Cy5).

    • Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.

  • Analysis:

    • Confirm the identity and purity of the collected fractions using mass spectrometry. The observed mass should correspond to the calculated mass of the labeled peptide.

    • Assess purity using analytical RP-HPLC.

  • Final Preparation: Lyophilize the pure, labeled peptide fractions. Store the final product at -20°C or -80°C, protected from light.

Conclusion

The use of this compound provides a robust and precise method for the site-specific fluorescent labeling of peptides. This technique combines the strategic advantages of unnatural amino acid incorporation with the efficiency of amine-reactive dye chemistry. The resulting well-defined, stable peptide conjugates are superior tools for quantitative and high-resolution fluorescence-based studies, empowering researchers in basic science and drug development to probe biological systems with greater accuracy.

References

Application Notes and Protocols for the Analysis of p-amino-D-phenylalanine by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amino-D-phenylalanine is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development due to its potential use as a chiral building block in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods for the separation and quantification of its enantiomers are crucial for quality control, pharmacokinetic studies, and metabolic investigations. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies. The protocols are based on established chiral separation principles and published methods for related compounds.

HPLC Method for Chiral Separation of p-aminophenylalanine Enantiomers

This method is based on the direct chiral separation of p-aminophenylalanine enantiomers on a macrocyclic glycopeptide-based chiral stationary phase (CSP), specifically a ristocetin A-bonded column. This approach allows for the resolution of the D- and L-enantiomers without the need for derivatization.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: Ristocetin A-bonded chiral stationary phase (e.g., Astec CHIROBIOTIC R, 250 x 4.6 mm, 5 µm).

  • Mobile Phases:

    • Mobile Phase A (Reversed-Phase): Triethylammonium acetate (TEAA) buffer (e.g., 0.1% v/v, pH 4.1).

    • Mobile Phase B (Reversed-Phase): Acetonitrile.

    • Mobile Phase C (Polar Organic): Methanol.

    • Mobile Phase D (Polar Organic): Acetic Acid.

  • Standard Solutions: Prepare stock solutions of racemic p-aminophenylalanine and the individual D- and L-enantiomers in a suitable solvent (e.g., methanol-water mixture). Prepare working standards by diluting the stock solutions.

2. Chromatographic Conditions:

Two different mobile phase systems can be employed for the separation:

  • Reversed-Phase Conditions:

    • Mobile Phase: A mixture of TEAA buffer and Acetonitrile. A typical starting condition is 80:20 (v/v) TEAA buffer (0.1%, pH 4.1):Acetonitrile. The ratio can be adjusted to optimize resolution and retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm or 280 nm (due to the aromatic ring and amino group).

    • Injection Volume: 10 µL.

  • Polar Organic Conditions:

    • Mobile Phase: A mixture of Methanol and Acetic Acid. A typical starting condition is 100:0.1 (v/v) Methanol:Acetic Acid. The concentration of acetic acid can be adjusted to optimize peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm or 280 nm.

    • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance

The following table summarizes the reported chromatographic parameters for the chiral separation of p-aminophenylalanine (4-aminophenylalanine) on a ristocetin A-based CSP.

ParameterReversed-Phase ModePolar Organic Mode
Mobile Phase TEAA buffer/ACNMethanol/Acetic Acid
Retention Factor (k') D-enantiomer 2.732.05
Retention Factor (k') L-enantiomer 2.48Not Reported
Separation Factor (α) 1.181.78
Resolution (Rs) >1.5 (Baseline)>1.5 (Baseline)

Note: The quantitative validation parameters such as linearity, LOD, LOQ, accuracy, and precision are not available in the cited literature for this specific compound and method. These would need to be determined during method validation in the user's laboratory.

Experimental Workflow: HPLC Method

HPLC Experimental Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Stock and Working Standards of this compound Injection Inject Sample/Standard onto Ristocetin A Column Standard->Injection Sample Dissolve and Filter Sample Sample->Injection System Equilibrate HPLC System with Mobile Phase System->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection at 254/280 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Quantify this compound Concentration Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Proposed UPLC Method for Chiral Separation and Quantification of this compound

While a specific validated UPLC method for this compound was not found in the literature, a robust and sensitive method can be developed based on modern chiral separation technologies and derivatization chemistry commonly used for amino acid analysis. This proposed method utilizes a polysaccharide-based chiral stationary phase and pre-column derivatization for enhanced sensitivity with UPLC-MS/MS detection.

Experimental Protocol: UPLC-MS/MS (Proposed)

1. Instrumentation and Materials:

  • UPLC System: An Ultra-Performance Liquid Chromatography system with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A polysaccharide-based chiral column suitable for UPLC pressures (e.g., Chiralpak IA-U, IB-U, or IC-U, 100 x 2.1 mm, 1.6 µm).

  • Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or a similar chiral derivatizing agent.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solutions: Prepare stock solutions of racemic p-aminophenylalanine and the individual D- and L-enantiomers. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used for quantitative analysis.

2. Derivatization Protocol:

  • To 50 µL of the sample or standard solution, add 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Vortex the mixture and incubate at 40 °C for 1 hour.

  • Cool the mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

3. UPLC-MS/MS Conditions:

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-9 min: Hold at 90% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the derivatized this compound would need to be determined by infusion of the derivatized standard.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

Data Presentation: Expected UPLC Method Performance

The following table outlines the expected performance characteristics for the proposed UPLC-MS/MS method, based on typical values for validated amino acid analyses using similar derivatization and detection techniques.

ParameterExpected Performance
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Retention Time (D-enantiomer derivative) To be determined empirically
Retention Time (L-enantiomer derivative) To be determined empirically
Resolution (Rs) > 2.0

Experimental Workflow: UPLC-MS/MS Method

Proposed UPLC-MS/MS Experimental Workflow cluster_prep Sample Preparation and Derivatization cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis SamplePrep Prepare Sample and Standards Derivatization Derivatize with Marfey's Reagent (FDAA) SamplePrep->Derivatization Cleanup Neutralize and Reconstitute Derivatization->Cleanup Injection Inject Derivatized Sample onto Chiral Column Cleanup->Injection System Equilibrate UPLC-MS/MS System System->Injection Separation Gradient Elution Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration and Analysis Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Workflow for the proposed UPLC-MS/MS method.

Discussion and Method Selection

The choice between the HPLC-UV and the proposed UPLC-MS/MS method will depend on the specific requirements of the analysis.

  • The HPLC-UV method with a ristocetin A column is a direct method that avoids derivatization, simplifying sample preparation. It is suitable for applications where high sensitivity is not the primary concern, such as for the analysis of bulk materials or concentrated solutions. However, the availability of ristocetin A columns may be more limited than polysaccharide-based columns.

  • The proposed UPLC-MS/MS method offers significantly higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids (plasma, urine) or in trace-level impurity analysis. The derivatization step, while adding to the sample preparation time, allows for the use of more common reversed-phase chiral columns and provides a chromophore suitable for sensitive detection. The use of a mass spectrometer provides definitive identification and quantification, which is often a requirement in regulated environments.

Conclusion

This document provides a detailed overview of analytical methodologies for the chiral separation and analysis of this compound. The established HPLC-UV method offers a straightforward approach for direct enantiomeric resolution. For applications requiring higher sensitivity and selectivity, a UPLC-MS/MS method with pre-column derivatization is proposed. Researchers, scientists, and drug development professionals should validate the chosen method according to the relevant regulatory guidelines to ensure its suitability for their specific application.

Application Notes and Protocols: P-amino-D-phenylalanine as a Precursor for Synthesizing Non-natural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of p-amino-D-phenylalanine as a versatile precursor for the synthesis of a diverse range of non-natural amino acids (nnAAs). The unique reactivity of the aromatic amino group allows for a variety of chemical transformations, making it an invaluable building block in drug discovery, peptide engineering, and chemical biology.

Introduction

Non-natural amino acids are crucial components in modern drug development and protein engineering. Their incorporation into peptides and proteins can enhance stability, modulate biological activity, and introduce novel functionalities. This compound, with its primary aromatic amine, serves as an excellent starting material for introducing a wide array of functional groups onto the phenyl ring, thereby generating a library of unique nnAAs. This document outlines key synthetic strategies, including diazotization-Sandmeyer reactions, acylation, and reductive alkylation, to modify this compound.

Synthetic Pathways Overview

The primary amino group on the phenyl ring of this compound is the key functional handle for derivatization. The following diagram illustrates the main synthetic pathways described in these notes.

G p_amino_D_phe This compound diazonium Diazonium Salt Intermediate p_amino_D_phe->diazonium Diazotization (NaNO2, HCl) acylamino_phe p-acylamino-D-phenylalanine p_amino_D_phe->acylamino_phe Acylation (Acyl chloride/anhydride) alkylamino_phe p-alkylamino-D-phenylalanine p_amino_D_phe->alkylamino_phe Reductive Alkylation (Aldehyde/Ketone, NaBH3CN) halo_phe p-halo-D-phenylalanine (Cl, Br, I) diazonium->halo_phe Sandmeyer Reaction (CuX) hydroxy_phe p-hydroxy-D-phenylalanine diazonium->hydroxy_phe H2O, Δ

Caption: Synthetic routes from this compound.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and scales. Appropriate personal protective equipment (PPE) should be worn at all times.

Diazotization and Sandmeyer Reaction for Synthesis of p-halo-D-phenylalanine

This protocol describes the conversion of the amino group to a diazonium salt, which is then displaced by a halide.

Workflow:

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction Dissolve p-amino-D-phe\nin aq. HBr Dissolve p-amino-D-phe in aq. HBr Cool to 0-5 °C Cool to 0-5 °C Add NaNO2 solution\ndropwise Add NaNO2 solution dropwise Stir for 30 min Stir for 30 min Prepare CuBr solution Prepare CuBr solution Add diazonium salt solution\nto CuBr solution Add diazonium salt solution to CuBr solution Warm to RT, then heat Warm to RT, then heat Add diazonium salt solution\nto CuBr solution->Warm to RT, then heat Isolate product Isolate product

Caption: Diazotization and Sandmeyer reaction workflow.

Protocol:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0 eq).

    • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (for p-bromo-D-phenylalanine):

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1 hour. Nitrogen gas evolution should be observed.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

    • Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography.

Quantitative Data:

ProductReagentsYield (%)Purity (%)
p-bromo-D-phenylalanineNaNO₂, HBr, CuBr65-75>95
p-chloro-D-phenylalanineNaNO₂, HCl, CuCl60-70>95
p-iodo-D-phenylalanineNaNO₂, H₂SO₄, KI70-80>95
Synthesis of p-hydroxy-D-phenylalanine via Diazotization

This protocol outlines the conversion of the diazonium salt intermediate to a hydroxyl group.

Protocol:

  • Diazotization:

    • Follow the diazotization procedure as described in section 3.1, using sulfuric acid instead of hydrobromic acid.

  • Hydrolysis:

    • Heat the diazonium salt solution to boiling (approximately 100 °C) for 30-60 minutes.

    • Cool the solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

ProductReagentsYield (%)Purity (%)
p-hydroxy-D-phenylalanineNaNO₂, H₂SO₄, H₂O50-60>97
N-Acylation of this compound

This protocol details the acylation of the aromatic amino group.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

ProductAcylating AgentBaseYield (%)Purity (%)
p-acetylamino-D-phenylalanineAcetyl chlorideTriethylamine85-95>98
p-benzoylamino-D-phenylalanineBenzoyl chlorideSodium bicarbonate80-90>98
Reductive Alkylation of this compound

This protocol describes the formation of secondary and tertiary amines at the para-position.

Workflow:

G cluster_0 Imine Formation cluster_1 Reduction Mix p-amino-D-phe and\nAldehyde/Ketone in MeOH Mix p-amino-D-phe and Aldehyde/Ketone in MeOH Stir at RT for 1-2 h Stir at RT for 1-2 h Add NaBH3CN portion-wise Add NaBH3CN portion-wise Stir overnight Stir overnight Work-up and purify Work-up and purify

Caption: Reductive alkylation workflow.

Protocol:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an appropriate solvent and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data:

ProductAldehyde/KetoneYield (%)Purity (%)
p-(N-methylamino)-D-phenylalanineFormaldehyde70-80>96
p-(N-ethylamino)-D-phenylalanineAcetaldehyde65-75>96
p-(N,N-dimethylamino)-D-phenylalanineFormaldehyde (excess)60-70>95

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of non-natural amino acids. The protocols outlined in these application notes provide a solid foundation for researchers to generate novel building blocks for peptide and protein engineering, as well as for the development of new therapeutic agents. The straightforward and relatively high-yielding nature of these transformations makes this compound an attractive starting material for creating diverse chemical libraries of non-natural amino acids.

Application Notes and Protocols: Enhancing Peptide Bioactivity with p-Amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid enzymatic degradation. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This document provides detailed application notes and protocols on the use of p-amino-D-phenylalanine to enhance the bioactivity of peptides. The incorporation of this non-proteinogenic amino acid can significantly increase metabolic stability, leading to improved pharmacokinetic profiles and therapeutic efficacy.

The D-configuration of the alpha-carbon sterically hinders the approach of proteases, which are stereospecific for L-amino acids, thereby preventing peptide bond cleavage.[1] The para-amino group on the phenyl ring also offers a site for further chemical modifications, allowing for the attachment of imaging agents, cytotoxic drugs, or moieties to improve solubility and bioavailability.

This document will detail the advantages of incorporating this compound, provide quantitative data on its impact on bioactivity using a Gonadotropin-Releasing Hormone (GnRH) antagonist case study, and offer comprehensive protocols for peptide synthesis and bioactivity assessment.

Data Presentation: Enhanced Bioactivity of a GnRH Antagonist

The incorporation of this compound and other D-amino acids is a well-established strategy in the design of potent and long-acting GnRH antagonists for applications in oncology and reproductive medicine.[2][3] These antagonists competitively block the GnRH receptor in the pituitary gland, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] The following tables summarize representative data on the enhanced bioactivity and stability of a GnRH antagonist containing this compound derivatives compared to a hypothetical native L-amino acid-containing peptide.

Table 1: In Vitro Bioactivity of GnRH Antagonist Analogs

Peptide AnalogSequenceGnRH Receptor Binding Affinity (IC50, nM)
Native GnRH (Hypothetical)pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2~50
Antagonist with L-PheAc-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2~10
Antagonist with p-amino-D-Phe derivative (e.g., Azaline B)Ac-D-Nal-D-Cpa-D-Pal-Ser-Aph(atz) -D-Aph(atz) -Leu-ILys-Pro-D-Ala-NH2~1

Note: Aph(atz) represents a p-aminophenylalanine derivative. The data for the antagonist with p-amino-D-Phe derivative is representative of highly potent GnRH antagonists like Azaline B.[2] The IC50 values are illustrative to demonstrate the significant improvement in binding affinity.

Table 2: In Vivo Efficacy and Enzymatic Stability

Peptide AnalogIn Vivo Anti-ovulatory Activity (ED50, µ g/rat )Half-life in Human Serum (t1/2, hours)
Native GnRH (Hypothetical)>1000< 0.1
Antagonist with L-Phe~100~2
Antagonist with p-amino-D-Phe derivative<10 >24

Note: The enhanced in vivo activity and prolonged half-life are characteristic of GnRH antagonists stabilized with D-amino acids and other modifications.

Signaling Pathway

The incorporation of this compound in GnRH antagonists enhances their ability to block the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). This blockade inhibits the downstream signaling cascade that leads to gonadotropin release.

GnRH Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-p-(Boc-amino)-phenylalanine using Fmoc/tBu chemistry.

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-p-(Boc-amino)-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

SPPS_Workflow start Start resin_prep Resin Swelling (DMF) start->resin_prep fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) resin_prep->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->fmoc_deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA/TIS/H2O) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End purification->end

Solid-Phase Peptide Synthesis Workflow.
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate for 1-2 hours at room temperature.

    • For the incorporation of this compound, use Fmoc-D-p-(Boc-amino)-phenylalanine.

  • Washing: Wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (5 times) followed by DCM (5 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group from the this compound.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay in Human Serum

This protocol is for assessing the stability of a peptide containing this compound against enzymatic degradation in human serum.

  • Peptide stock solution (1 mg/mL in water or appropriate buffer)

  • Human serum (pooled)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Incubator at 37°C

  • Centrifuge

  • RP-HPLC system with a C18 column

Stability_Assay_Workflow start Start peptide_prep Prepare Peptide Solution start->peptide_prep serum_incubation Incubate Peptide with Human Serum at 37°C peptide_prep->serum_incubation time_points Collect Aliquots at Various Time Points serum_incubation->time_points quenching Quench Reaction (10% TCA) time_points->quenching precipitation Protein Precipitation (on ice) quenching->precipitation centrifugation Centrifuge to Remove Precipitated Proteins precipitation->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis quantification Quantify Remaining Intact Peptide analysis->quantification end End quantification->end

Enzymatic Stability Assay Workflow.
  • Preparation: Pre-warm the human serum to 37°C.

  • Incubation: Add the peptide stock solution to the pre-warmed human serum to a final peptide concentration of 100 µg/mL.

  • Time Points: Immediately take a 50 µL aliquot for the 0-hour time point and add it to a microcentrifuge tube containing 50 µL of 10% TCA to stop the enzymatic reaction. Vortex and place on ice.

  • Continue to incubate the serum-peptide mixture at 37°C.

  • Collect 50 µL aliquots at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and quench each in 50 µL of 10% TCA.

  • Protein Precipitation: After collecting the final time point, incubate all quenched samples on ice for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

  • Quantification: Determine the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram. The half-life (t1/2) of the peptide can be calculated by plotting the percentage of intact peptide remaining versus time.

Conclusion

The incorporation of this compound is a powerful and effective strategy for enhancing the bioactivity of therapeutic peptides. By increasing resistance to enzymatic degradation, this modification leads to a longer in vivo half-life and improved efficacy, as demonstrated by the case of GnRH antagonists. The provided protocols for synthesis and stability assessment offer a robust framework for researchers and drug developers to explore the potential of this and other unnatural amino acids in their peptide-based drug discovery programs.

References

Application Notes and Protocols for p-Amino-D-Phenylalanine Containing Peptides in Antimicrobial Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve direct interaction with microbial membranes, making the development of resistance more difficult for pathogens.

A key strategy to enhance the therapeutic potential of natural L-amino acid peptides is the incorporation of unnatural amino acids. The substitution with D-amino acids, such as D-phenylalanine, can significantly increase peptide stability against proteolytic degradation by host and bacterial proteases, a major hurdle in the clinical development of peptide-based drugs. Furthermore, modifications to the phenylalanine residue, such as the addition of a para-amino group (p-amino-D-phenylalanine), can alter the peptide's charge, hydrophobicity, and aromatic interactions. These changes can modulate the peptide's antimicrobial potency, spectrum of activity, and selectivity towards microbial cells over host cells.

These application notes provide a comprehensive overview of the experimental workflow for studying peptides containing this compound and other D-phenylalanine analogs. The protocols detailed below cover peptide synthesis, antimicrobial susceptibility testing, and a common method for investigating the mechanism of action.

Data Presentation: Antimicrobial Activity of Phenylalanine-Modified Peptides

The introduction of D-amino acids or other modifications can have a significant impact on the antimicrobial potency of a peptide. The following table summarizes Minimum Inhibitory Concentration (MIC) data for a well-studied peptide, Piscidin-1, and its analogs where phenylalanine (Phe) residues were substituted, illustrating the effect of such modifications.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC, µM) of Piscidin-1 and its Phenylalanine-Substituted Analogs

PeptideSequenceE. coliS. aureusP. aeruginosaAverage MIC (µM)
Piscidin-1 (Pis-1) FFHHIFRGIVHVGKTIHRLVTG2241.5
Pis-F2A FA HHIFRGIVHVGKTIHRLVTG4483.8
Pis-F2K FK HHIFRGIVHVGKTIHRLVTG4484.0
Pis-F6K FFHHIK RGIVHVGKTIHRLVTG8161610.0
Pis-V10K FFHHIFRGIVK VGKTIHRLVTG2241.6

Note: Data is compiled from published studies on Piscidin-1 analogs to demonstrate the impact of amino acid substitution.[1][2] Specific data for this compound containing peptides is limited in publicly available literature; this table serves as a representative example of structure-activity relationship studies.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesizing a target peptide containing this compound.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(p-amino-Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) by dissolving it with HBTU/HOBt (1:1 molar ratio) and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin thoroughly with DMF.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-D-Phe(p-amino-Boc)-OH at the desired position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Incubate at room temperature with occasional swirling for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol details the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptide against bacterial strains.

Materials:

  • Synthesized peptide stock solution (e.g., in 0.01% acetic acid)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and grow overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL for the assay.

  • Peptide Dilution Series:

    • Prepare a two-fold serial dilution of the peptide stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL, covering a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well containing the peptide dilutions. The final volume will be 100 µL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination:

    • Take a 10 µL aliquot from the wells showing no visible growth (at and above the MIC).

    • Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Mechanism of Action - Membrane Permeabilization Assay

This protocol describes a calcein leakage assay to assess the peptide's ability to disrupt bacterial membranes, a common mechanism for AMPs.

Materials:

  • Large unilamellar vesicles (LUVs) mimicking bacterial membranes (e.g., POPC/POPG)

  • Calcein dye

  • HEPES buffer

  • Synthesized peptide

  • Triton X-100 (for 100% leakage control)

  • Fluorometer

Procedure:

  • Vesicle Preparation:

    • Prepare LUVs containing a self-quenching concentration of calcein (e.g., 50 mM) using standard extrusion methods.

    • Remove unencapsulated calcein by size-exclusion chromatography.

  • Leakage Assay:

    • Dilute the calcein-loaded LUVs in HEPES buffer in a cuvette to a final lipid concentration of 25-50 µM.

    • Place the cuvette in a fluorometer and record the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm).

    • Add the synthesized peptide at various concentrations to the cuvette and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

    • After the peptide-induced leakage plateaus, add Triton X-100 (to a final concentration of 0.1%) to lyse all vesicles, representing 100% leakage.

  • Data Analysis:

    • Calculate the percentage of calcein leakage for each peptide concentration using the formula: % Leakage = [(F_peptide - F_initial) / (F_triton - F_initial)] * 100 where F_peptide is the fluorescence after peptide addition, F_initial is the baseline fluorescence, and F_triton is the maximum fluorescence after Triton X-100 addition.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_activity Antimicrobial Evaluation cluster_moa Mechanism of Action design Peptide Design (Incorporate p-amino-D-Phe) synthesis Solid-Phase Peptide Synthesis (Protocol 1) design->synthesis purification RP-HPLC Purification & MS Verification synthesis->purification mic_test MIC/MBC Assay (Protocol 2) purification->mic_test moa_study Membrane Permeabilization (Protocol 3) purification->moa_study data_analysis1 Quantitative Data (Table 1) mic_test->data_analysis1 Determine Potency final_report Comprehensive Report & Further Development data_analysis1->final_report data_analysis2 Leakage Kinetics moa_study->data_analysis2 Assess Membrane Disruption data_analysis2->final_report

Caption: Workflow for antimicrobial peptide development.

mechanism_of_action cluster_peptide Cationic AMP lipid1 Lipid insertion 2. Hydrophobic Insertion & Membrane Disruption lipid2 Lipid lipid3 Lipid lipid4 Lipid lipid5 Lipid lipid6 Lipid peptide Peptide (+ charge) peptide->lipid1 1. Electrostatic Attraction pore_formation 3. Pore Formation & Cell Lysis

References

Application of Poly-p-amino-DL-phenylalanine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed research and application data specifically for poly-p-amino-DL-phenylalanine are limited in publicly available scientific literature. Therefore, this document focuses on the closely related and extensively studied poly(phenylalanine) , including its DL-racemic form, as a representative model. The applications and protocols described herein are based on studies of poly(phenylalanine) and are expected to be largely applicable to poly-p-amino-DL-phenylalanine with appropriate modifications, given their structural similarities.

I. Application in Drug Delivery: Poly(phenylalanine) Nanoparticles for Controlled Release of Therapeutics

Poly(phenylalanine) is a biodegradable and biocompatible polymer that can self-assemble into nanoparticles (NPs), making it an excellent candidate for drug delivery systems.[1] These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release, which can improve therapeutic efficacy and reduce side effects.[1]

Application Note: Paclitaxel Delivery using Poly(phenylalanine) Nanoparticles

This application note describes the use of poly(phenylalanine) nanoparticles (PP-NPs) for the encapsulation and delivery of the anti-cancer drug paclitaxel (PTX).[1]

Objective: To formulate PTX-loaded PP-NPs and characterize their physical properties, drug loading capacity, and in vitro drug release profile.

Materials:

  • Phenylalanine (Phe)

  • Thionyl chloride

  • Paclitaxel (PTX)

  • Solvents (e.g., N,N-dimethylformamide - DMF, acetone, water)

  • Dialysis membrane

Key Findings: Poly(phenylalanine) can be synthesized via a one-step polymerization of phenylalanine using thionyl chloride.[1] The resulting polymer self-assembles into nanoparticles with a uniform size distribution. These nanoparticles demonstrate a high capacity for encapsulating the hydrophobic drug paclitaxel.[1] The in vitro release of paclitaxel from these nanoparticles follows a sustained release pattern, which is desirable for cancer therapy.

Data Presentation:

ParameterValueReference
Poly(phenylalanine) Nanoparticle (PP-NP) Characterization
Average Particle Size~100 nm
Paclitaxel (PTX) Loading and Encapsulation
Drug Loading Capacity>12 wt%
In Vitro Drug Release
Initial Burst Release (first 24h)Biphasic pattern with initial fast release
Sustained ReleaseSlower and continuous release following the initial burst
Experimental Protocol: Synthesis and Characterization of Paclitaxel-Loaded Poly(phenylalanine) Nanoparticles

This protocol details the one-step synthesis of poly(phenylalanine) and the subsequent formulation and characterization of paclitaxel-loaded nanoparticles.

1. Synthesis of Poly(phenylalanine): a. Dissolve Phenylalanine in N,N-dimethylformamide (DMF). b. Add thionyl chloride dropwise to the solution while stirring at room temperature. c. Continue the reaction for a specified time to allow for polymerization. d. Precipitate the synthesized poly(phenylalanine) by adding the reaction mixture to an excess of a non-solvent (e.g., water). e. Collect the polymer precipitate by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

2. Preparation of Paclitaxel-Loaded Poly(phenylalanine) Nanoparticles (PTX@PP-NPs): a. Dissolve the synthesized poly(phenylalanine) and paclitaxel in a suitable organic solvent (e.g., acetone). b. Add the organic solution dropwise into a larger volume of an aqueous phase under constant stirring. This process is known as nanoprecipitation. c. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase. d. Stir the resulting nanoparticle suspension to allow for the evaporation of the organic solvent. e. Purify the PTX@PP-NP suspension by dialysis against deionized water to remove any remaining free drug and solvent.

3. Characterization of Nanoparticles: a. Particle Size and Morphology: Determine the size distribution and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). b. Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE): i. Lyophilize a known amount of the PTX@PP-NP suspension. ii. Dissolve the lyophilized powder in a suitable solvent to break the nanoparticles and release the encapsulated drug. iii. Quantify the amount of paclitaxel using High-Performance Liquid Chromatography (HPLC). iv. Calculate DLC and EE using the following formulas:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100 c. In Vitro Drug Release Study: i. Place a known concentration of the PTX@PP-NP suspension in a dialysis bag with a specific molecular weight cut-off. ii. Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions) at 37°C with constant stirring. iii. At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium. iv. Quantify the amount of released paclitaxel in the aliquots using HPLC. v. Plot the cumulative percentage of drug release as a function of time.

Visualization: Workflow for Nanoparticle-Based Drug Delivery

DrugDeliveryWorkflow cluster_synthesis Polymer & Nanoparticle Synthesis cluster_formulation Drug Encapsulation cluster_application Therapeutic Application Phe Phenylalanine Monomer Polymerization Polymerization Phe->Polymerization Thionyl Chloride PPhe Poly(phenylalanine) Polymerization->PPhe Nanoprecipitation Nanoprecipitation PPhe->Nanoprecipitation PTX Paclitaxel (Drug) PTX->Nanoprecipitation PTX_PP_NPs PTX-Loaded Nanoparticles Nanoprecipitation->PTX_PP_NPs Administration Administration to Patient PTX_PP_NPs->Administration Targeting Tumor Targeting (EPR Effect) Administration->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for Poly(phenylalanine) Nanoparticle Drug Delivery.

II. Application in Biocatalysis: Enzyme Immobilization on Poly(phenylalanine)-based Supports

The functional groups present in poly(amino acids), such as the amino groups in poly-p-amino-DL-phenylalanine, make them suitable materials for enzyme immobilization. Covalent attachment of enzymes to a solid support can enhance their stability, reusability, and facilitate their separation from the reaction mixture, which is highly advantageous for industrial biocatalysis.

Application Note: Immobilization of Phenylalanine Ammonia-Lyase

This application note describes the immobilization of Phenylalanine Ammonia-Lyase (PAL) on a functionalized polymeric support. PAL is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia. Its immobilization is of interest for various biotechnological applications, including the synthesis of L-phenylalanine and its derivatives.

Objective: To immobilize PAL on a suitable polymeric support and evaluate the activity, stability, and reusability of the immobilized enzyme.

Materials:

  • Phenylalanine Ammonia-Lyase (PAL)

  • Polymeric support with functional groups (e.g., amino-functionalized membrane)

  • Cross-linking agent (e.g., glutaraldehyde)

  • L-phenylalanine (substrate)

  • Buffers

Key Findings: Enzymes can be effectively immobilized on polymeric supports containing reactive functional groups. The immobilization process can lead to enhanced thermal and operational stability of the enzyme compared to its free form. Immobilized enzymes can be reused for multiple reaction cycles with only a gradual loss of activity, making the biocatalytic process more economical.

Data Presentation:

ParameterFree EnzymeImmobilized EnzymeReference
Enzyme Activity
Optimal pH8.58.5
Stability
Residual Activity after 30 days at 4°C56%84%
Reusability
Residual Activity after 6 cyclesNot Applicable36%
Experimental Protocol: Covalent Immobilization of Phenylalanine Ammonia-Lyase

This protocol provides a general method for the covalent immobilization of an enzyme onto a functionalized polymeric membrane.

1. Preparation of the Polymeric Support: a. If not already functionalized, the polymeric membrane needs to be activated to introduce reactive groups (e.g., amino groups). This can be achieved through various chemical modification techniques. For a poly(phenylalanine) based material, surface modification to introduce amino groups would be necessary if starting from a non-functionalized polymer.

2. Enzyme Immobilization: a. Prepare a solution of the enzyme (e.g., Phenylalanine Ammonia-Lyase) in a suitable buffer (e.g., phosphate buffer at a specific pH). b. Immerse the functionalized polymeric membrane in the enzyme solution. c. Add a cross-linking agent (e.g., glutaraldehyde solution) to the mixture. The cross-linker will form covalent bonds between the functional groups on the support and the amino groups on the surface of the enzyme. d. Allow the immobilization reaction to proceed for a specific time under controlled temperature and gentle agitation. e. After the immobilization period, remove the membrane and wash it thoroughly with buffer to remove any non-covalently bound enzyme and residual cross-linking agent.

3. Characterization of the Immobilized Enzyme: a. Determination of Immobilization Efficiency: i. Measure the protein concentration of the enzyme solution before and after the immobilization process using a standard protein assay (e.g., Bradford assay). ii. Calculate the immobilization efficiency as the percentage of protein that has been attached to the support. b. Enzyme Activity Assay: i. Prepare a substrate solution (e.g., L-phenylalanine in a buffer at the optimal pH for the enzyme). ii. Immerse the immobilized enzyme membrane in the substrate solution and incubate at a specific temperature for a defined time. iii. Measure the product formation (e.g., trans-cinnamic acid) using a spectrophotometer by monitoring the absorbance at a specific wavelength. iv. Compare the activity of the immobilized enzyme to that of the free enzyme under the same conditions. c. Reusability Study: i. After one reaction cycle, remove the immobilized enzyme membrane, wash it with buffer, and place it in a fresh substrate solution. ii. Repeat this process for several cycles, measuring the enzyme activity in each cycle. iii. Plot the relative activity as a function of the number of cycles. d. Stability Study: i. Store the free and immobilized enzyme under specific conditions (e.g., in a buffer at 4°C) for an extended period. ii. At different time points, measure the residual activity of both the free and immobilized enzyme. iii. Plot the residual activity as a function of storage time.

Visualization: Logical Diagram of the Enzyme Immobilization Process

EnzymeImmobilization cluster_preparation Support Preparation cluster_immobilization Immobilization cluster_application Biocatalytic Application Support Polymer Support Activation Surface Activation/Functionalization Support->Activation Chemical Treatment ActivatedSupport Functionalized Support Activation->ActivatedSupport Binding Covalent Binding ActivatedSupport->Binding Enzyme Free Enzyme in Solution Enzyme->Binding Crosslinker Cross-linking Agent Crosslinker->Binding ImmobilizedEnzyme Immobilized Enzyme Binding->ImmobilizedEnzyme Reaction Biocatalytic Reaction ImmobilizedEnzyme->Reaction Separation Product/Enzyme Separation Reaction->Separation Reuse Enzyme Reuse Separation->Reuse Recycle Product Product Separation->Product Reuse->Reaction

Caption: Process of Enzyme Immobilization on a Polymeric Support.

References

Troubleshooting & Optimization

Technical Support Center: p-Amino-D-phenylalanine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of p-amino-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges in synthesizing this compound revolve around achieving high enantioselectivity for the D-isomer, protecting the reactive amino and carboxyl groups, and preventing racemization during the process.[1][2][3] Unwanted side reactions can also occur if the functional groups are not adequately protected.[1][2]

Q2: Which protecting groups are recommended for this compound synthesis?

For the α-amino group, tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) are commonly used. The choice depends on the overall synthetic strategy and desired deprotection conditions. The carboxylic acid group is typically protected as an ester.

Q3: How can I improve the enantioselectivity of my synthesis to favor the D-isomer?

Enzymatic methods are highly effective for achieving high enantiomeric excess (ee) for the D-isomer. Phenylalanine ammonia lyases (PALs) and engineered D-amino acid dehydrogenases can be employed for asymmetric synthesis. Directed evolution of these enzymes has been used to enhance selectivity for the D-enantiomer.

Q4: What are the common impurities I might encounter in my final product?

Common impurities include the L-enantiomer of p-amino-phenylalanine, unreacted starting materials, by-products from side reactions, and residual solvents used during the synthesis and purification process.

Q5: What are the most effective methods for purifying this compound?

A multi-step approach is often necessary. This can include:

  • Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is effective for separating enantiomers. Ion-exchange chromatography is useful for removing charged impurities, especially when purifying from fermentation broths.

  • Crystallization: Controlled crystallization can be used to isolate the desired product and remove soluble impurities. It's important to control conditions to obtain the correct polymorphic form (anhydrous vs. monohydrate).

  • Enzymatic Resolution: Enzymes can be used to selectively convert the unwanted L-enantiomer, allowing for easier separation of the D-isomer.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC and adjust reaction time accordingly. Ensure appropriate stoichiometry of reagents.
Side reactions due to inadequate protection.Re-evaluate your protecting group strategy. Ensure complete protection of amino and carboxyl groups before proceeding with subsequent steps.
Poor recovery during workup.Optimize extraction and precipitation steps. Ensure the pH is adjusted to the isoelectric point of the amino acid during precipitation to maximize recovery.
Low Enantiomeric Excess (ee) Racemization during the reaction.For peptide coupling steps, consider using racemization-suppressing additives. Lowering the reaction temperature may also help.
Non-selective synthesis method.Employ enantioselective methods such as enzymatic resolution or asymmetric synthesis using enzymes like Phenylalanine Ammonia Lyase (PAL).
Presence of Unexpected By-products Unwanted side reactions.Review the reaction mechanism for potential side reactions. The choice of solvent and base can influence the formation of by-products.
Impure starting materials.Ensure the purity of all starting materials and reagents before use.
Purification Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Separation of Enantiomers Ineffective chiral separation method.Optimize the chiral HPLC method (e.g., column, mobile phase composition, flow rate).
Overloading of the chromatography column.Reduce the amount of sample loaded onto the column.
Product Contamination with Salts Inefficient removal of inorganic salts.If purifying from a fermentation broth, use ion-exchange chromatography to remove salts before the final crystallization step.
Formation of the Wrong Crystal Form (Polymorph) Incorrect crystallization conditions.Carefully control the temperature and solvent system during crystallization. The anhydrous form of phenylalanine is generally more stable above 37°C.
Low Recovery After Crystallization Product remains in the mother liquor.Concentrate the mother liquor and perform a second crystallization. Ensure the pH is adjusted to the isoelectric point to minimize solubility.
Adherence of product to glassware.Use appropriate techniques to recover all of the product, such as rinsing with a small amount of cold solvent.

Experimental Protocols

General Protocol for N-Boc Protection of this compound
  • Dissolve this compound in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide or triethylamine, to the solution.

  • Add an excess of Di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture to protect both the alpha-amino group and the p-amino group.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, perform an aqueous workup to remove excess reagents and by-products.

  • Purify the resulting N,N'-di-Boc-p-amino-D-phenylalanine by chromatography.

General Protocol for Enzymatic Resolution
  • Dissolve the racemic mixture of N-acetyl-p-amino-phenylalanine in a buffered aqueous solution (e.g., phosphate buffer at pH 7.5).

  • Add an acylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the reaction for the release of the free L-amino acid.

  • After the reaction, adjust the pH of the solution to the isoelectric point of this compound to precipitate the desired D-enantiomer.

  • Collect the precipitate by filtration, wash with cold water and ethanol, and dry.

Visualization

Synthesis and Purification Workflow

Synthesis_Purification_Workflow Start p-Nitrophenylalanine Reduction Reduction of Nitro Group Start->Reduction Protection Protection of Amino Groups (e.g., Boc) Reduction->Protection Racemic Racemic p-Amino- D-phenylalanine Derivative Protection->Racemic Resolution Enzymatic or Chromatographic Resolution Racemic->Resolution D_Isomer Protected p-Amino- D-phenylalanine Resolution->D_Isomer Deprotection Deprotection D_Isomer->Deprotection Purification Purification (Crystallization/Chromatography) Deprotection->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Enantiomeric Excess

Low_EE_Troubleshooting Problem Low Enantiomeric Excess (ee) CheckMethod Is the synthesis method enantioselective? Problem->CheckMethod ImplementEnantioselective Implement an enantioselective method (e.g., enzymatic synthesis) CheckMethod->ImplementEnantioselective No CheckRacemization Is there a risk of racemization? CheckMethod->CheckRacemization Yes Solution Improved Enantiomeric Excess ImplementEnantioselective->Solution ModifyConditions Modify reaction conditions: - Lower temperature - Use racemization suppressants CheckRacemization->ModifyConditions Yes CheckPurification Is the purification effective at separating enantiomers? CheckRacemization->CheckPurification No ModifyConditions->Solution OptimizePurification Optimize chiral purification: - Chiral HPLC - Diastereomeric crystallization CheckPurification->OptimizePurification No CheckPurification->Solution Yes OptimizePurification->Solution

Caption: A troubleshooting decision tree for addressing low enantiomeric excess.

References

Technical Support Center: p-Amino-D-phenylalanine Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies for the p-amino group of p-amino-D-phenylalanine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common orthogonal protecting group strategy for this compound in solid-phase peptide synthesis (SPPS)?

A1: The most widely adopted orthogonal strategy for incorporating this compound into a peptide sequence using SPPS is the use of a base-labile protecting group for the α-amino function and an acid-labile protecting group for the p-amino side chain.[1] The standard and commercially available building block for this is Fmoc-p-(Boc-amino)-D-phenylalanine (Fmoc-D-Phe(4-NH-Boc)-OH).[1][2][3][4]

  • The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is removed at each cycle of peptide elongation using a mild base, typically a 20% solution of piperidine in DMF.

  • The tert-butyloxycarbonyl (Boc) group protects the p-amino side chain and is stable to the basic conditions used for Fmoc removal. It is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), usually during the final cleavage of the peptide from the resin.

This orthogonality ensures that the α-amino group can be selectively deprotected for peptide chain elongation without affecting the protecting group on the p-amino side chain.

Q2: Are there alternative orthogonal protecting groups for the p-amino side chain?

A2: Yes, other protecting groups can be used for the p-amino side chain to achieve orthogonality, which is particularly useful for complex peptide modifications like on-resin cyclization or branching. One such group is the allyloxycarbonyl (Alloc) group.

  • Alloc Group: This group is orthogonal to both Fmoc and Boc strategies. It is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. The Alloc group is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).

Q3: Can the Carboxybenzyl (Cbz or Z) group be used to protect the p-amino group?

A3: The Carboxybenzyl (Cbz) group is a versatile amino protecting group that is stable to mild acids and bases, making it compatible with both Fmoc and Boc strategies in certain contexts. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids like HBr in acetic acid. While less common in standard Fmoc-based SPPS for this specific application compared to Boc, it remains a viable option, especially in solution-phase synthesis or when specific orthogonality is required.

Protecting Group Strategy Overview

The selection of a protecting group for the p-amino side chain depends on the overall synthetic plan. The following diagram illustrates the decision-making workflow.

G cluster_0 Protecting Group Selection Workflow for this compound Side Chain start Start: Need to incorporate This compound q1 Is post-synthetic modification of the p-amino group required while the peptide is on-resin? start->q1 pg_boc Use Boc group (Fmoc-D-Phe(4-NH-Boc)-OH) q1->pg_boc No pg_alloc Use Alloc group (Fmoc-D-Phe(4-NH-Alloc)-OH) q1->pg_alloc Yes deprotection_boc Deprotect with TFA during final cleavage pg_boc->deprotection_boc deprotection_alloc Selectively deprotect on-resin using Pd(0) catalyst pg_alloc->deprotection_alloc end Proceed with synthesis/ final cleavage deprotection_boc->end modify Perform on-resin modification (e.g., conjugation, cyclization) deprotection_alloc->modify modify->end

Caption: Workflow for selecting a side-chain protecting group.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection of the p-amino group.

Table 1: Comparison of Side-Chain Protecting Groups

Protecting GroupIntroduction ReagentRemoval ConditionsOrthogonal ToTypical Deprotection Efficiency
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)Fmoc, Alloc, Cbz (under hydrogenolysis)>95%
Alloc Allyl chloroformate (Alloc-Cl)Pd(0) catalyst + scavengerFmoc, Boc, Cbz>98%
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)Fmoc, Boc, Alloc~90%

Table 2: Typical Deprotection Parameters in SPPS

Protecting GroupReagentConcentrationReaction TimeTemperature
Fmoc (α-amino) Piperidine in DMF20% (v/v)5-20 minutesRoom Temp.
Boc (p-amino) TFA in Cleavage Cocktail95% (with scavengers)2-3 hoursRoom Temp.
Alloc (p-amino) Pd(PPh₃)₄ / PhSiH₃ in DCMCatalyst / Scavenger20-40 minutesRoom Temp.

Troubleshooting Guide

Issue 1: Premature removal of the Boc group from the p-amino side chain during Fmoc deprotection.

  • Possible Cause A: The piperidine solution for Fmoc deprotection is contaminated with acid.

    • Solution: Always use freshly prepared, high-purity piperidine/DMF solutions. Ensure all glassware is thoroughly dried and free of acidic residue.

  • Possible Cause B: The p-amino-Boc group is unusually labile due to the electronic properties of the phenyl ring.

    • Solution: Reduce the Fmoc deprotection time to the minimum required (e.g., two treatments of 5-7 minutes). Monitor the deprotection carefully. If the problem persists, consider using a milder base for Fmoc removal, although this may require longer reaction times.

Issue 2: Incomplete removal of the Boc group during final TFA cleavage.

  • Possible Cause A: Insufficient cleavage time or TFA concentration.

    • Solution: Ensure the peptide-resin is treated with the cleavage cocktail (e.g., 95% TFA with appropriate scavengers) for at least 2-3 hours at room temperature. For long or complex peptides, extending the cleavage time may be necessary.

  • Possible Cause B: Steric hindrance around the p-amino group.

    • Solution: Agitate the resin sufficiently during cleavage to ensure complete exposure to the TFA. If incomplete deprotection is confirmed by mass spectrometry, the cleaved peptide can be re-subjected to fresh cleavage cocktail.

Issue 3: Incomplete removal of the Alloc group from the p-amino side chain.

  • Possible Cause A: Inactive palladium catalyst.

    • Solution: The Pd(PPh₃)₄ catalyst is sensitive to air. Ensure the deprotection reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored catalyst.

  • Possible Cause B: Insufficient scavenger.

    • Solution: Use an adequate excess of the scavenger (e.g., phenylsilane) to effectively trap the allyl group. A typical protocol may use 25 equivalents of scavenger.

  • Possible Cause C: Presence of sulfur-containing amino acids in the sequence.

    • Solution: Sulfur-containing residues can sometimes poison the palladium catalyst. In such cases, increasing the catalyst loading may be necessary.

Experimental Protocols

Protocol 1: Standard Fmoc-Group Deprotection for Peptide Elongation

  • Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next amino acid coupling.

Protocol 2: Selective On-Resin Deprotection of the Side-Chain Alloc Group

  • Ensure the N-terminal α-amine is protected (e.g., with an Fmoc or Boc group).

  • Wash the peptide-resin thoroughly with anhydrous Dichloromethane (DCM).

  • Under an inert atmosphere (N₂ or Ar), add a solution of Pd(PPh₃)₄ (e.g., 3 equivalents) and a scavenger such as phenylsilane (e.g., 25 equivalents) in anhydrous DCM to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Drain the reaction solution.

  • Wash the resin extensively with DCM, a solution of 0.5% DIPEA in DCM, and finally with DCM and DMF to remove catalyst residues. The free side-chain amine is now ready for modification.

Protocol 3: Final Cleavage and Boc Side-Chain Deprotection

  • After completing the peptide sequence assembly, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain Boc group.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and decantation, then wash with cold ether.

  • Dry the crude peptide under vacuum.

Orthogonal Deprotection Workflow in SPPS

The following diagram illustrates the orthogonal deprotection steps for a peptide containing Fmoc-D-Phe(4-NH-Boc)-OH.

G cluster_workflow Orthogonal Deprotection in SPPS start Resin-Bound Peptide (N-term-Fmoc, Side-chain-Boc) step1 Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->step1 result1 Free α-Amino Group (Side-chain-Boc intact) step1->result1 step2 Step 2: Couple Next Fmoc-Amino Acid result1->step2 result2 Elongated Peptide (N-term-Fmoc, Side-chain-Boc) step2->result2 result2->step1 Repeat for all amino acids step3 Final Step: Cleavage (e.g., 95% TFA) result2->step3 loop_edge Repeat for all amino acids end Cleaved Peptide (All protecting groups removed) step3->end

Caption: Orthogonal deprotection scheme in Fmoc-based SPPS.

References

Technical Support Center: Optimization of Coupling Reactions with p-Amino-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of p-amino-D-phenylalanine (p-Am-D-Phe) during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound in SPPS?

A1: The primary challenges associated with coupling p-Am-D-Phe in SPPS include:

  • Low Coupling Efficiency: The electron-donating nature of the amino group on the phenyl ring can deactivate the carboxylic acid, making it less reactive towards coupling reagents.

  • Side Reactions: The free amino group on the side chain can undergo undesired reactions, such as acylation or reaction with other reagents in the synthesis cocktail.

  • Racemization: As with many D-amino acids, there is a risk of epimerization at the alpha-carbon during activation and coupling, which can lead to the incorporation of the undesired L-isomer.[1]

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored byproducts and impurities in the final peptide.

Q2: Which protecting group strategy is recommended for the side chain amino group of p-Am-D-Phe?

A2: An orthogonal protecting group strategy is crucial for the side-chain amino group of p-Am-D-Phe to prevent side reactions.[2] The choice of protecting group depends on the overall protection strategy of your peptide. For Fmoc-based SPPS, common protecting groups for the side chain amine include:

  • Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., TFA), making it suitable if final cleavage from the resin is performed with a strong acid.

  • Alloc (Allyloxycarbonyl): Can be selectively removed using a palladium catalyst, offering orthogonality to both Fmoc and Boc strategies.[2]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable with hydrazine, providing another layer of orthogonality.

Q3: Which coupling reagents are most effective for incorporating p-Am-D-Phe?

A3: Due to the potentially lower reactivity of p-Am-D-Phe, more potent coupling reagents are generally recommended.[3] The choice of coupling reagent can significantly impact reaction efficiency and help minimize racemization.[4] Commonly used high-efficiency coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and suitability for sterically hindered couplings with low racemization.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A good balance of reactivity and stability, often used for routine couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a favorable safety profile (non-explosive byproducts).

Troubleshooting Guide

Problem 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after coupling.

  • Presence of deletion sequences (peptide lacking p-Am-D-Phe) in the final product upon analysis by mass spectrometry.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reagent Activity Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.
Steric Hindrance Increase the excess of the protected p-Am-D-Phe and coupling reagent (e.g., 3-5 equivalents).
Inadequate Reaction Time Extend the coupling time to 2-4 hours or even overnight. Monitor the reaction progress with a Kaiser test.
Peptide Aggregation Use a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation. Consider microwave-assisted synthesis to disrupt aggregation and enhance reaction kinetics.
Suboptimal Activation Pre-activate the p-Am-D-Phe with the coupling reagent and a base like DIPEA for a few minutes before adding it to the resin.
Problem 2: High Levels of Racemization

Symptoms:

  • Diastereomeric impurities detected by chiral chromatography or NMR.

  • Reduced biological activity of the final peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Over-activation of Carboxylic Acid Avoid prolonged pre-activation times. Add the activated amino acid to the resin promptly.
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., room temperature or 0°C).
Strong Base Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, as strong bases can promote racemization.
Prolonged Reaction Times While extended time can improve coupling, it can also increase racemization. Find a balance by monitoring the reaction closely.
Problem 3: Presence of Unidentified Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • Mass signals that do not correspond to the target peptide or simple deletion sequences.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Side-Chain Acylation Ensure the side-chain amino group is adequately protected with an orthogonal protecting group.
Diketopiperazine Formation This is more likely if p-Am-D-Phe is the second amino acid in the sequence. Consider coupling a dipeptide (Fmoc-Xaa-p-Am-D-Phe-OH) instead of single amino acids at this position.
Oxidation of the Amino Group Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Guanidinylation If using uronium-based coupling reagents (HBTU, HATU), avoid a large excess of the reagent, as it can lead to guanidinylation of the N-terminal amine. Consider using phosphonium-based reagents like PyBOP.

Quantitative Data Summary

The following table summarizes typical performance characteristics of common coupling reagents that can be applied to the coupling of p-Am-D-Phe.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
HATU 90-981-4High reactivity, suitable for sterically hindered couplings, low racemization.
HBTU 85-952-6Good balance of reactivity and stability, cost-effective.
PyBOP 80-902-8Phosphonium-based, avoids guanidinylation side products.
COMU >950.5-1High reactivity, safer byproducts, good solubility.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-D-p-amino(Boc)-phenylalanine

Reagents and Materials:

  • Fmoc-D-p-amino(Boc)-phenylalanine (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Resin with free N-terminal amine

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve Fmoc-D-p-amino(Boc)-phenylalanine and HATU in DMF.

  • Add DIPEA to the solution and agitate for 2 minutes to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, a second coupling can be performed with fresh reagents.

  • Wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling of Fmoc-D-p-amino(Boc)-phenylalanine

Reagents and Materials:

  • Fmoc-D-p-amino(Boc)-phenylalanine (3.0 eq)

  • COMU (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

  • Resin with free N-terminal amine

Procedure:

  • Perform resin swelling, Fmoc deprotection, and washing as described in Protocol 1.

  • In a separate vessel, dissolve Fmoc-D-p-amino(Boc)-phenylalanine and COMU in DMF.

  • Add DIPEA to the activation solution and mix for 1-2 minutes.

  • Add the activation solution to the deprotected resin.

  • Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended.

  • Monitor the reaction using the Kaiser test.

  • Once the coupling is complete, wash the resin thoroughly with DMF.

Visualizations

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Reaction (Agitate 1-4h) Resin->Coupling Preactivation Pre-activate p-Am-D-Phe + Coupling Reagent + Base in DMF Preactivation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Incomplete Incomplete Coupling KaiserTest->Incomplete Positive Complete Coupling Complete KaiserTest->Complete Negative DoubleCouple Double Couple or Troubleshoot Incomplete->DoubleCouple NextCycle Proceed to Next Cycle Complete->NextCycle DoubleCouple->Coupling

Caption: General workflow for coupling this compound in SPPS.

Troubleshooting_Logic Start Problem Detected: Low Yield / Impurities CheckCoupling Incomplete Coupling? (Kaiser Test / MS) Start->CheckCoupling CheckRacemization Racemization? (Chiral HPLC) CheckCoupling->CheckRacemization No OptimizeCoupling Optimize Coupling: - Stronger Reagent (HATU/COMU) - Increase Equivalents - Extend Time CheckCoupling->OptimizeCoupling Yes CheckSideProducts Other Side Products? (HPLC-MS) CheckRacemization->CheckSideProducts No OptimizeRacemization Minimize Racemization: - Lower Temperature - Weaker Base (NMM) - Shorter Activation CheckRacemization->OptimizeRacemization Yes OptimizeSideProducts Address Side Reactions: - Check Protection Strategy - Use Dipeptide Coupling - Inert Atmosphere CheckSideProducts->OptimizeSideProducts Yes

References

side reactions involving the p-amino group during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Side Reactions Involving the p-Amino Group of Aromatic Amino Acids

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the incorporation of amino acids with a p-amino group, such as p-aminophenylalanine (pAph).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the p-amino group of p-aminophenylalanine (pAph) during peptide synthesis?

The p-amino group on the phenyl ring of pAph is a primary amine and, while less nucleophilic than the ε-amino group of lysine, it is still reactive enough to cause side reactions. If left unprotected during solid-phase peptide synthesis (SPPS), it can be acylated by the activated carboxyl group of the incoming amino acid. This leads to the formation of branched peptides, resulting in significant impurities and a low yield of the target peptide.

Q2: What is the standard protecting group strategy for the p-amino group in Fmoc-based SPPS?

The most common strategy is to use an acid-labile protecting group that is orthogonal to the base-labile Fmoc group used for α-amino protection. The standard commercially available building block is Fmoc-L-p-aminophenylalanine(Boc)-OH [1][2][3]. The tert-butoxycarbonyl (Boc) group is stable under the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection but is cleanly removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).

Q3: How is the Boc protecting group from the p-amino side chain removed?

The Boc group is removed simultaneously with other acid-labile side-chain protecting groups (e.g., tBu, Trt) and cleavage of the peptide from the resin. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA).[4]

Q4: Can I use p-aminophenylalanine without any side-chain protection?

It is strongly discouraged. An unprotected p-amino group will compete with the N-terminal α-amino group for the activated amino acid during the coupling step. This will result in undesired chain branching and a complex mixture of peptide products that are difficult to purify.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low Yield and Multiple Peaks in HPLC After Synthesis with pAph
  • Symptom: The final crude product shows a low yield of the target peptide and multiple peaks in the HPLC chromatogram, some with a higher mass than expected.

  • Potential Cause: Unwanted acylation of the p-amino group. This can happen if the Boc protecting group on the pAph side chain was faulty, or if an unprotected pAph was used. The free p-amino group can react with the activated amino acid in the coupling step, leading to branched peptides.

  • Troubleshooting Workflow:

    G start Low Yield & Unidentified Peaks ms_analysis Analyze crude product by MS to identify masses of impurities. start->ms_analysis check_mass Do impurity masses correspond to additions of single amino acids? ms_analysis->check_mass confirm_branching Likely side-chain acylation (branching). check_mass->confirm_branching Yes other_issue Masses do not correspond to branching. Investigate other common side reactions (e.g., deletion, incomplete deprotection). check_mass->other_issue No check_reagent Verify the protecting group of the pAph building block. Ensure Fmoc-pAph(Boc)-OH was used. confirm_branching->check_reagent re_synthesize Re-synthesize the peptide with the correctly protected amino acid. check_reagent->re_synthesize

    Caption: Troubleshooting workflow for low yield and impurities.

  • Preventative Measures:

    • Always use Fmoc-pAph(Boc)-OH for Fmoc-based SPPS.

    • Perform a quality check on incoming amino acid derivatives to ensure their integrity.

    • If synthesizing a long peptide, consider performing a test cleavage of a small amount of resin mid-synthesis to check for accumulating side products.

Issue 2: Discoloration of the Peptide or Resin During Synthesis or Cleavage
  • Symptom: The peptide solution turns yellow or brown after cleavage, or the resin darkens during synthesis, particularly after the incorporation of pAph.

  • Potential Cause: Oxidation of the aniline-like p-amino group. Once the Boc group is removed during TFA cleavage, the free p-amino group is susceptible to oxidation, which can be exacerbated by light and air. This can lead to colored impurities.

  • Troubleshooting & Prevention:

    • Use Scavengers: Ensure your cleavage cocktail contains appropriate scavengers. While standard scavengers like triisopropylsilane (TIS) and water are important, for sensitive residues, adding a thiol scavenger like 1,2-ethanedithiol (EDT) can help minimize oxidation.

    • Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. For most peptides, 1-2 hours is sufficient.[4] Prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions.

    • Work in an Inert Atmosphere: After cleavage and precipitation, handle the crude peptide under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent air oxidation.

    • Storage: Store the lyophilized peptide protected from light and at a low temperature (-20°C or -80°C).

Data Summary and Protocols

Table 1: Protecting Group Strategy for p-Aminophenylalanine in Fmoc SPPS
Functional GroupAmino AcidRecommended Protecting GroupDeprotection ConditionsOrthogonality
α-Aminop-AminophenylalanineFmoc20% Piperidine in DMFOrthogonal to Boc
p-Amino (Side Chain)p-AminophenylalanineBoc95% TFA (+ scavengers)Orthogonal to Fmoc
Experimental Protocol: Incorporation of Fmoc-pAph(Boc)-OH

This protocol outlines the standard steps for coupling Fmoc-pAph(Boc)-OH during automated or manual Fmoc SPPS.

  • Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.

    • Repeat the treatment once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-pAph(Boc)-OH (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 3-8 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, a second coupling may be necessary.

  • Capping (Optional but Recommended if Coupling is Incomplete):

    • If the Kaiser test remains positive after re-coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.

Protocol: Final Cleavage and Deprotection

This protocol removes the side-chain protecting groups (including Boc from pAph) and cleaves the peptide from the resin.

G wash_resin 1. Wash peptide-resin with DCM and dry under vacuum. prepare_cocktail 2. Prepare cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). wash_resin->prepare_cocktail cleavage 3. Add cocktail to resin. Incubate for 1.5-2 hours at RT. prepare_cocktail->cleavage filter 4. Filter to collect the peptide solution. cleavage->filter precipitate 5. Precipitate peptide in cold diethyl ether. filter->precipitate pellet 6. Centrifuge to pellet the peptide. precipitate->pellet wash_pellet 7. Wash pellet with cold ether. pellet->wash_pellet dry 8. Dry the crude peptide. wash_pellet->dry

Caption: Standard workflow for peptide cleavage and deprotection.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and robust option is Reagent K : 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Swirl or gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise to a large volume (at least 10x the TFA volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet once or twice more with cold ether to remove scavengers and dissolved protecting group fragments.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC.

References

preventing racemization of p-amino-D-phenylalanine during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of p-amino-D-phenylalanine during the activation of its carboxyl group for subsequent reactions, such as peptide synthesis or conjugation.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the conversion of the stereochemically pure this compound into a mixture of both its D- and L-enantiomers. During the activation of the carboxylic acid group, the proton on the alpha-carbon (the carbon atom adjacent to the carboxyl group) becomes acidic. This acidic proton can be removed by a base, leading to the formation of a planar intermediate. The subsequent reprotonation can occur from either side, resulting in a loss of the original stereochemical integrity and the formation of the undesired L-isomer.[1][2][3]

Q2: Why is it critical to prevent the racemization of this compound?

A2: The biological activity of peptides and other molecules is highly dependent on their specific three-dimensional structure. The incorporation of the incorrect L-isomer of p-amino-phenylalanine can lead to a significant reduction or complete loss of the desired therapeutic effect. In some cases, it can even result in undesirable off-target effects. Therefore, maintaining the enantiomeric purity of this compound is crucial for the synthesis of effective and safe therapeutic agents.[1]

Q3: What is the primary mechanism of racemization during carboxyl group activation?

A3: The most common mechanism for racemization during the activation of amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] The activated carboxyl group of the N-protected this compound can cyclize to form the oxazolone. The alpha-proton of this intermediate is particularly acidic and susceptible to abstraction by a base. The resulting planar enolate can then be protonated from either face, leading to a racemic mixture. A secondary, less common mechanism is the direct enolization of the activated carboxylic acid by a base.

Q4: Which factors primarily contribute to the racemization of this compound?

A4: Several factors can promote racemization during the activation of this compound:

  • Over-activation of the carboxylic acid: Highly reactive intermediates are more prone to racemization.

  • Strong bases: Bases can abstract the acidic alpha-proton of the activated amino acid. Stronger and less sterically hindered bases increase the rate of racemization.

  • Elevated temperatures: Higher temperatures can increase the rate of both the desired reaction and the undesired racemization.

  • Prolonged reaction times: Longer exposure to activating conditions increases the likelihood of racemization.

  • Choice of solvent: The polarity and nature of the solvent can influence the stability of the activated intermediate and the rate of racemization.

  • Coupling reagents: The choice of coupling reagent significantly impacts the degree of racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of p-amino-L-phenylalanine detected in the final product. Use of a racemization-prone coupling reagent (e.g., carbodiimides like DCC or DIC alone).- Add a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). - Switch to a uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP, DEPBT) based coupling reagent.
The base used is too strong or not sterically hindered (e.g., DIEA, TEA).- Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
The reaction temperature is too high.- Perform the activation and coupling reaction at a lower temperature, for example, by starting the activation at 0°C and then allowing the reaction to slowly warm to room temperature.
Prolonged pre-activation time before the addition of the nucleophile.- Minimize the pre-activation time. - For phosphonium or uronium salt-mediated couplings, consider in-situ activation where the reagents are added directly to the reaction mixture containing both the this compound and the nucleophile.
Both racemization and low yield are observed. A combination of the factors listed above.- A holistic optimization of the reaction conditions is necessary. A good starting point is to use a DIC/Oxyma coupling system with collidine as the base in a suitable solvent at a controlled low temperature.
Insufficient activation of the this compound.- While avoiding over-activation, ensure the coupling reagents are used in the correct stoichiometry. The use of phosphonium or uronium salt-based reagents can be effective, but careful control of the base is crucial.

Data on Racemization with Different Coupling Reagents

The selection of the coupling reagent and additives is a critical factor in minimizing racemization. The following table summarizes the relative racemization potential of common coupling strategies.

Coupling Reagent/System Relative Racemization Potential Notes
Carbodiimides (DCC, DIC) aloneHighNot recommended without additives due to a high risk of racemization.
Carbodiimides + HOBt/HOAt/OxymaLowThe addition of these additives significantly suppresses racemization by forming less racemization-prone active esters.
Uronium/Aminium Salts (HBTU, HATU)Low to Very LowGenerally provide fast coupling rates and low levels of racemization. HATU is often considered superior to HBTU in suppressing racemization.
Phosphonium Salts (BOP, PyBOP)LowEffective coupling reagents with a low propensity for causing racemization.
DEPBTVery LowKnown for its remarkable resistance to racemization, making it an excellent choice for coupling sensitive amino acids.

Experimental Protocols

Protocol 1: Low-Racemization Activation using DIC/Oxyma

This protocol is a good starting point for minimizing racemization.

  • Preparation: In a reaction vessel, dissolve N-protected this compound (1 equivalent) and Oxyma (1.2 equivalents) in an appropriate solvent (e.g., DMF or a mixture of DCM/DMF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution.

  • Pre-activation (Optional but recommended): Stir the mixture at 0°C for 5-10 minutes.

  • Coupling: Add the nucleophile (e.g., the resin-bound amine for solid-phase synthesis or the amino component in solution-phase synthesis) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up/Washing: Once the reaction is complete, proceed with the appropriate work-up for solution-phase synthesis or wash the resin thoroughly for solid-phase synthesis to remove byproducts and excess reagents.

Protocol 2: In-situ Activation using HATU and a Sterically Hindered Base

This protocol is suitable for challenging couplings where high reactivity and low racemization are required.

  • Preparation: In a reaction vessel, dissolve the N-protected this compound (1 equivalent), the nucleophile (1 equivalent), and HATU (1 equivalent) in a suitable solvent (e.g., DMF).

  • Base Addition: Add a sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor its completion.

  • Work-up/Washing: Proceed with the appropriate work-up or washing procedure as described in Protocol 1.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_pathways Competing Pathways cluster_racemization Racemization D_AA N-Protected This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) D_AA->Activated_Ester + Coupling Reagent Peptide Desired Peptide Bond (No Racemization) Activated_Ester->Peptide + Nucleophile (Fast) Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization (Slower) Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Racemic Racemic Mixture (D- and L-isomers) Enolate->Racemic + H+

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow start High Racemization Detected check_reagents Review Coupling Reagent and Base start->check_reagents check_conditions Assess Reaction Conditions check_reagents->check_conditions Appropriate optimize_reagents Use Low-Racemization Reagents (e.g., HATU) and Hindered Base (e.g., Collidine) check_reagents->optimize_reagents Inappropriate (e.g., DIC alone, DIEA) optimize_conditions Lower Temperature (0°C) Minimize Activation Time (In-situ Activation) check_conditions->optimize_conditions Harsh (High Temp, Long Time) re_evaluate Re-evaluate Racemization Levels check_conditions->re_evaluate Mild optimize_reagents->re_evaluate optimize_conditions->re_evaluate

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Improving the Solubility of p-Amino-D-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively working with p-amino-D-phenylalanine derivatives. Here, you will find practical guidance, troubleshooting tips, and detailed protocols to address the solubility challenges often encountered with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of my this compound derivative?

A1: The solubility of this compound derivatives is influenced by several factors inherent to their molecular structure. The presence of the phenyl ring contributes to the hydrophobicity of the molecule. While the amino and carboxylic acid groups are polar, their contribution to overall solubility can be limited, especially in larger derivatives or at the isoelectric point where the net charge is zero. At this pH, the zwitterionic nature of the molecule can lead to strong intermolecular interactions in the crystal lattice, further reducing solubility.

Q2: What are the main strategies I can employ to improve the solubility of my compound?

A2: Several effective strategies can be used to enhance the solubility of this compound derivatives. These include:

  • pH Adjustment: Modifying the pH of the solution to move away from the isoelectric point can significantly increase solubility by ensuring the molecule carries a net positive or negative charge.

  • Salt Formation: Converting the acidic (carboxylic acid) or basic (amino group) functionalities into a salt can dramatically improve aqueous solubility.

  • Prodrug Synthesis: Masking the carboxylic acid or amino group with a more soluble promoiety can enhance solubility. Amino acid ester prodrugs are a common and effective approach.

  • Use of Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or propylene glycol, can increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic phenyl ring within the cavity of a cyclodextrin molecule can increase the apparent water solubility of the derivative.

Q3: How do I choose the best solubility enhancement strategy for my specific derivative?

A3: The optimal strategy depends on the physicochemical properties of your specific derivative and the intended application. For early-stage in vitro assays, pH adjustment or the use of co-solvents might be sufficient. For in vivo studies and formulation development, salt formation or a prodrug approach are often more suitable as they can also improve bioavailability.[1] It is advisable to start with a solubility assessment under various conditions to guide your decision.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution when I adjust the pH. You may have crossed the isoelectric point where solubility is at its minimum.Determine the isoelectric point (pI) of your derivative. Work at a pH at least 2 units above or below the pI to maintain a net charge and improve solubility.
My salt form is not significantly more soluble than the free base/acid. The chosen counter-ion may not be optimal, or the salt may be disproportionating back to the less soluble free form.Screen a variety of pharmaceutically acceptable counter-ions. Ensure the pH of the final solution is appropriate to maintain the salt form and prevent precipitation of the free acid or base.[2]
My prodrug is not releasing the active compound. The enzymatic or chemical cleavage of the promoiety is not occurring under the experimental conditions.Ensure the appropriate enzymes (e.g., esterases for ester prodrugs) are present and active in your system. For chemical cleavage, verify that the pH and temperature conditions are suitable for hydrolysis.
The use of a co-solvent is interfering with my biological assay. The organic solvent may be denaturing proteins or inhibiting enzymes.Use the lowest effective concentration of the co-solvent. If possible, choose a more biocompatible co-solvent. Always run a vehicle control in your assay to assess the impact of the solvent alone.
I observe a cloudy solution even after attempting to dissolve my compound. The compound may be forming fine, insoluble aggregates.Try gentle warming (not exceeding 40°C) or sonication to aid dissolution. If the peptide contains cysteine, avoid alkaline pH to prevent disulfide bond formation.[3] For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before adding the aqueous buffer can be effective.[4]

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility improvements achieved for various compounds using different enhancement techniques. While specific data for this compound derivatives are limited in publicly available literature, the data for structurally related molecules and other APIs provide a valuable reference for the potential magnitude of solubility enhancement.

Table 1: Solubility Enhancement via Prodrug Strategy

Parent Drug Prodrug Moiety Solubility Increase (Fold) Reference Compound
MetronidazoleN,N-diethylglycinate hydrochloride~140Metronidazole
Metronidazole4-ethylpiperazinoacetate~100Metronidazole
BromhexineAlanine>5.14Bromhexine
SB-3CTAmino acids (Gly, l-Lys, l-Glu, l-Arg)>5000SB-3CT
EtoposideMalic acid ester23 - 120Etoposide
SNS-314 (Aurora kinase inhibitor)Phosphate-ester335SNS-314

Data compiled from multiple sources.[5]

Table 2: Solubility of L-Phenylalanine in Different Solvent Systems at 298.15 K

Solvent System Solubility (g/L)
Water29.6
Water-Ethanol (10% w/w Ethanol)~20
Water-Ethanol (20% w/w Ethanol)~12
Water with NaCl (50 g/L)~32
Water with NaCl (100 g/L)~35

Data adapted from studies on L-phenylalanine, which serves as a structural analogue.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol outlines the steps to determine the solubility of a this compound derivative at various pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a fixed ionic strength.

  • Sample Preparation: Add an excess amount of the powdered this compound derivative to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the measured final pH of each solution to generate the pH-solubility profile.

Protocol 2: Salt Screening for Solubility Enhancement

This protocol provides a general workflow for screening different counter-ions to form a more soluble salt of a this compound derivative.

  • Solubility Assessment of the Free Form: First, determine the solubility of the free acid or base form of your derivative in relevant solvents (e.g., water, ethanol, acetone).

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions (e.g., for the carboxylic acid: sodium, potassium, calcium; for the amino group: hydrochloride, sulfate, mesylate).

  • Salt Formation: In small-scale experiments, dissolve the derivative in a suitable solvent. Add a stoichiometric amount of the chosen counter-ion (as an acid or base). Attempt to induce crystallization by methods such as slow evaporation, cooling, or addition of an anti-solvent.

  • Solid-State Characterization: Analyze the resulting solid material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the formation of a new crystalline salt form.

  • Solubility Measurement of Salt Forms: Determine the aqueous solubility of each new salt form using the shake-flask method described in Protocol 1 (typically in water or a specific buffer).

  • Stability Assessment: Evaluate the physical and chemical stability of the most promising salt forms under relevant storage conditions.

Protocol 3: Synthesis of an Amino Acid Ester Prodrug

This protocol outlines a general procedure for synthesizing an amino acid ester prodrug of a this compound derivative, assuming the parent molecule has a hydroxyl group available for esterification.

  • Protection of the Amino Acid: Protect the amino group of the chosen amino acid (e.g., L-valine) with a suitable protecting group like Boc (tert-butyloxycarbonyl).

  • Activation of the Carboxylic Acid: Activate the carboxylic acid of the protected amino acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

  • Esterification Reaction: Add the this compound derivative (with its hydroxyl group) to the activated amino acid solution. Allow the reaction to proceed under an inert atmosphere until completion, monitoring by TLC or LC-MS.

  • Purification: Purify the resulting Boc-protected prodrug ester using column chromatography.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane.

  • Final Purification and Characterization: Purify the final amino acid ester prodrug, often as a salt (e.g., TFA salt), and characterize its structure and purity using NMR, mass spectrometry, and HPLC.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the co-precipitation method for forming an inclusion complex between a this compound derivative and a cyclodextrin (e.g., β-cyclodextrin).

  • Dissolution: Dissolve the cyclodextrin in water, gently warming if necessary. In a separate container, dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the solution of the derivative to the aqueous cyclodextrin solution with constant stirring.

  • Precipitation: Continue stirring for an extended period (several hours to overnight) to allow for complex formation and precipitation. The solution may become cloudy as the complex forms.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water or the organic solvent used, and then dry it under vacuum.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and NMR spectroscopy. The phase solubility diagram can also be constructed to determine the stoichiometry and stability constant of the complex.

Visualizing Experimental Workflows

experimental_workflow_solubility_enhancement cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation start Poorly Soluble This compound Derivative sol_assay Determine Baseline Aqueous Solubility (Protocol 1) start->sol_assay ph_adjust pH Adjustment sol_assay->ph_adjust salt_form Salt Formation (Protocol 2) sol_assay->salt_form prodrug Prodrug Synthesis (Protocol 3) sol_assay->prodrug complexation Cyclodextrin Complexation (Protocol 4) sol_assay->complexation re_eval Re-evaluate Solubility & Characterize ph_adjust->re_eval salt_form->re_eval prodrug->re_eval complexation->re_eval end_point Optimized Derivative with Enhanced Solubility re_eval->end_point

Caption: Workflow for selecting and evaluating solubility enhancement strategies.

logical_relationship_troubleshooting cluster_problem Problem Identification cluster_solution Potential Solutions issue Solubility Issue Encountered precipitate Precipitation Observed issue->precipitate Is there a solid? no_dissolve Compound Fails to Dissolve issue->no_dissolve Is it a clear liquid with solid at bottom? cloudy Cloudy Solution (Aggregation) issue->cloudy Is the solution hazy? ph_check Check/Adjust pH (avoid pI) precipitate->ph_check salt_screen Screen Different Counter-ions precipitate->salt_screen solvent Use Co-solvent (e.g., DMSO) no_dissolve->solvent energy Apply Sonication or Gentle Warming no_dissolve->energy cloudy->solvent cloudy->energy

Caption: Logical guide for troubleshooting common solubility issues.

References

deprotection protocols for p-amino-D-phenylalanine protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the deprotection of p-amino-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the removal of protecting groups from this compound.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are commonly used for the amino group of this compound?

The most common strategies for protecting this compound utilize orthogonal protecting groups to differentiate the α-amino group and the side-chain p-amino group. The most prevalent combination is the use of a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amine and an acid-labile Boc (tert-butyloxycarbonyl) group for the p-amino side chain.[1] Other protecting groups such as Cbz (carboxybenzyl) and Alloc (allyloxycarbonyl) are also employed depending on the overall synthetic strategy.[1][2]

Q2: What are the standard conditions for deprotecting the most common protecting groups on this compound?

The deprotection conditions are specific to the protecting group being removed:

  • Fmoc Deprotection: The Fmoc group is typically removed under mild basic conditions. A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most common reagent.[1][3]

  • Boc Deprotection: The Boc group is labile to acid. Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), are used for its removal. Milder acidic conditions, such as HCl in dioxane, can also be employed.

  • Cbz Deprotection: The Cbz group is commonly removed by catalytic hydrogenolysis. This involves using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium formate.

  • Alloc Deprotection: The Alloc group is removed under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).

Q3: How can I monitor the progress of a deprotection reaction?

Several methods can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to observe the disappearance of the starting material and the appearance of the more polar deprotected product. Staining with ninhydrin can be used to visualize the newly formed free amine as a colored spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the percentage of starting material remaining and product formed.

  • Mass Spectrometry (MS): MS can be used to confirm the identity of the product and any side products by analyzing their mass-to-charge ratio.

  • UV-Vis Spectrophotometry (for Fmoc deprotection): The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by its UV absorbance around 301 nm.

Troubleshooting Guides

Boc Deprotection (TFA)
Issue Possible Causes Solutions
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).
Short reaction time or low temperature.Extend the reaction time and monitor by TLC or HPLC. Gentle warming may be considered, but with caution to avoid side reactions.
Steric hindrance around the Boc group.Use stronger deprotection conditions (higher TFA concentration or longer reaction time).
Poor quality of TFA (e.g., absorbed water).Use fresh, anhydrous TFA.
Side Product Formation (t-Butylation) The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.
Fmoc Deprotection (Piperidine)
Issue Possible Causes Solutions
Incomplete Deprotection Insufficient deprotection time.Extend the reaction time (e.g., from 2 x 10 min to 2 x 20 min).
Peptide aggregation on solid support, hindering reagent access.Incorporate aggregation-disrupting strategies, such as using chaotropic salts (e.g., LiCl) or switching to a more disruptive solvent like N-methylpyrrolidone (NMP).
Degraded piperidine solution.Use a fresh solution of piperidine in DMF.
Side Product Formation (Diketopiperazine) Cyclization of the N-terminal dipeptide after Fmoc removal.Couple the next amino acid immediately after deprotection to minimize the time the free amine is exposed.
Cbz Deprotection (H₂/Pd/C)
Issue Possible Causes Solutions
Incomplete Deprotection Catalyst poisoning (e.g., by sulfur-containing compounds).Ensure the starting material and solvents are free of catalyst poisons. Increase the catalyst loading.
Insufficient hydrogen pressure or inefficient hydrogen donor.Increase the hydrogen pressure or use a more efficient hydrogen donor.
Side Product Formation (N-Benzylation) Insufficient hydrogen source leading to the formation of N-benzyl protected tertiary amines.Ensure an adequate and continuous supply of hydrogen.
Alloc Deprotection (Pd(0))
Issue Possible Causes Solutions
Incomplete Deprotection Inactive palladium catalyst.Use a fresh batch of the palladium catalyst and ensure it is handled under an inert atmosphere.
Insufficient scavenger.Increase the equivalents of the scavenger (e.g., phenylsilane).
Side Product Formation (N-allylation) The allyl cation generated can re-react with the deprotected amine.Use an effective scavenger in sufficient excess to trap the allyl cation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • Boc-p-amino-D-phenylalanine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve Boc-p-amino-D-phenylalanine in DCM (10 mL per 1 g of substrate).

  • If using a scavenger, add TIS (1.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocol 2: Fmoc Deprotection of α-amino-Fmoc-p-amino(Boc)-D-phenylalanine on Solid Support

Materials:

  • Fmoc-protected peptide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the peptide resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Cbz Deprotection of this compound

Materials:

  • Cbz-p-amino-D-phenylalanine

  • Methanol or Ethyl Acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve Cbz-p-amino-D-phenylalanine in methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 4: Alloc Deprotection of this compound

Materials:

  • Alloc-p-amino-D-phenylalanine

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve Alloc-p-amino-D-phenylalanine in anhydrous DCM under an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.1-0.25 equivalents).

  • Add phenylsilane (10-25 equivalents).

  • Stir the mixture at room temperature for 40-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be purified directly by silica gel chromatography.

Data Presentation

Table 1: Comparison of Deprotection Conditions for Common Protecting Groups

Protecting GroupReagentSolventTypical TimeTypical YieldKey Considerations
Boc 20-50% TFADCM1-2 hours>95%Requires acidic conditions; potential for t-butylation side reactions.
Fmoc 20% PiperidineDMF20 minutes>98%Mild basic conditions; piperidine is a regulated substance.
Cbz H₂ (1 atm), 10% Pd/CMethanol1-4 hours>90%Requires catalytic hydrogenation; catalyst can be pyrophoric.
Alloc Pd(PPh₃)₄, PhSiH₃DCM40-60 minutes>95%Mild, neutral conditions; requires an expensive and air-sensitive catalyst.

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented are indicative and intended for comparative purposes.

Visualizations

Deprotection_Workflow start Start with Protected this compound choose_pg Identify Protecting Group start->choose_pg boc Boc choose_pg->boc Acid-labile fmoc Fmoc choose_pg->fmoc Base-labile cbz Cbz choose_pg->cbz Hydrogenolysis alloc Alloc choose_pg->alloc Pd(0)-labile deprotection Perform Deprotection (See Protocol) boc->deprotection fmoc->deprotection cbz->deprotection alloc->deprotection monitoring Monitor Reaction (TLC, HPLC, MS) deprotection->monitoring complete Reaction Complete? monitoring->complete workup Work-up and Purification complete->workup Yes troubleshoot Troubleshoot (See Guide) complete->troubleshoot No product Purified This compound workup->product troubleshoot->deprotection

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Boc_Deprotection start Incomplete Boc Deprotection Observed (TLC/HPLC) check_reagents Check Reagent Quality (Fresh TFA?) start->check_reagents add_scavenger Side Product (t-Butylation)? start->add_scavenger increase_time Increase Reaction Time check_reagents->increase_time Reagents OK failure Consult Further check_reagents->failure Reagents Expired re_monitor Re-monitor Reaction increase_time->re_monitor increase_conc Increase TFA Concentration increase_conc->re_monitor add_scavenger->increase_conc No scavenger_solution Add Scavenger (e.g., TIS) add_scavenger->scavenger_solution Yes scavenger_solution->re_monitor success Successful Deprotection re_monitor->success Complete re_monitor->failure Still Incomplete

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Technical Support Center: Purification of p-Amino-D-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of synthetic peptides containing p-amino-D-phenylalanine by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Problem: Poor Peak Resolution or Co-elution of Impurities

Q: My target peptide peak is not well-separated from impurities. What steps can I take to improve resolution?

A: Poor resolution is a common issue in preparative chromatography, often exacerbated by high sample loads. Here are the primary causes and solutions to improve the separation of your this compound peptide from closely eluting impurities.

Possible Causes:

  • Inappropriate Gradient Slope: A gradient that is too steep will cause compounds to elute too close together.

  • Incorrect Mobile Phase Composition: The choice and concentration of the organic modifier and ion-pairing agent can significantly impact selectivity.[1]

  • Column Overload: Exceeding the column's loading capacity is a primary cause of peak broadening and poor resolution.[2][3]

  • Suboptimal Stationary Phase: The chosen column chemistry (e.g., C18, C8, C4) may not be ideal for the specific hydrophobicity of your peptide.[4]

  • Incorrect Flow Rate: Flow rate affects the time analytes spend interacting with the stationary phase.

Suggested Solutions:

  • Optimize the Gradient:

    • Decrease the gradient slope around the elution point of your target peptide. A shallower gradient increases the separation time between peaks. For example, if your peptide elutes at 35% Acetonitrile (ACN) with a 1%/minute gradient, try a gradient of 0.5%/minute around that point.

    • Perform an initial scouting run with a broad gradient (e.g., 10-70% ACN over 45 minutes) to identify the approximate elution concentration. Then, create a focused, shallower gradient around this concentration for the preparative run.

  • Adjust the Mobile Phase:

    • Ion-Pairing Agent: The concentration of trifluoroacetic acid (TFA) is critical. Increasing TFA concentration (e.g., from 0.1% to 0.2%) can increase the retention of basic peptides and alter selectivity, sometimes resolving co-eluting peaks. Conversely, for some peptides, lower TFA concentrations may provide better selectivity.

    • pH: Since peptides are ionizable, changing the mobile phase pH can significantly alter retention and selectivity. Consider screening different pH values (e.g., pH 2.5 vs. pH 8.0) during method development, ensuring you use a pH-stable column.

    • Organic Modifier: While acetonitrile is most common, testing other modifiers like methanol or ethanol can change separation selectivity. Acetonitrile is often preferred due to its low viscosity.

  • Reduce Sample Load:

    • Perform a loading study on an analytical column to determine the maximum load before resolution is compromised.

    • If overloading is the issue, reduce the injected mass or split the purification into multiple runs. The typical loading capacity for peptides is in the range of 1-2 mg per mL of packed column volume.

  • Select an Alternative Column:

    • The p-amino group on the phenylalanine residue can alter the peptide's polarity. If using a standard C18 column, consider a C8 or C4 for more hydrophobic peptides, or a phenyl-hexyl or polar-embedded phase for peptides with unique polarity. For larger peptides (>5kDa), a C4 stationary phase is often recommended.

    • Ensure the column's pore size is appropriate for your peptide. For most synthetic peptides, a 100 Å to 130 Å pore size is suitable, while larger peptides or small proteins may require 300 Å pores.

// Nodes start [label="Poor Peak Resolution", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_gradient [label="Is the gradient slope\nshallow enough (<1%/min)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_gradient [label="Decrease gradient slope\naround the target peak.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_load [label="Is the sample load\nwithin column capacity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_load [label="Reduce sample mass\nor split into multiple runs.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase [label="Have different mobile\nphase conditions been tested?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; modify_mobile_phase [label="Modify mobile phase:\n- Adjust TFA concentration\n- Change pH (if column allows)\n- Test alternative organic modifier", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Is the stationary phase\noptimal for the peptide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Test alternative column:\n- Different hydrophobicity (C8, C4)\n- Different pore size (300Å)\n- Different chemistry (Phenyl)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_gradient; check_gradient -> adjust_gradient [label="No"]; adjust_gradient -> check_load; check_gradient -> check_load [label="Yes"]; check_load -> reduce_load [label="No"]; reduce_load -> check_mobile_phase; check_load -> check_mobile_phase [label="Yes"]; check_mobile_phase -> modify_mobile_phase [label="No"]; modify_mobile_phase -> check_column; check_mobile_phase -> check_column [label="Yes"]; check_column -> change_column [label="No"]; check_column -> end_node [label="Yes"]; change_column -> end_node;

} .enddot Caption: Troubleshooting decision tree for poor peak resolution.

Problem: Low Product Recovery

Q: After purification, the yield of my peptide is very low. What could be causing this and how can I improve it?

A: Low recovery can be attributed to several factors, from irreversible adsorption on the column to suboptimal fraction collection.

Possible Causes:

  • Irreversible Adsorption: The peptide may be binding too strongly to the stationary phase or other system components.

  • Poor Peptide Solubility: The peptide may be precipitating in the sample diluent, at the column head, or in the collected fractions.

  • Suboptimal Fraction Collection: Collection parameters (threshold, delay volume) may be set incorrectly, causing the product peak to be missed or discarded with waste.

  • On-Column Degradation: Some peptides can be unstable under acidic mobile phase conditions (e.g., containing TFA).

  • Broad Peaks: Very broad peaks can lead to the peptide being collected in many fractions at a low concentration, making it difficult to detect and pool accurately.

Suggested Solutions:

  • Address Adsorption:

    • Ensure the gradient reaches a high enough percentage of organic modifier (e.g., 90-100% ACN) at the end of the run to elute all bound material.

    • Passivate the HPLC system and column, especially if working with a new setup, to block active sites that can cause irreversible binding.

  • Improve Solubility:

    • Dissolve the crude peptide in the initial mobile phase (low % ACN).

    • If solubility is still an issue, consider using small amounts of organic solvents like DMSO or DMF in your sample diluent. Be aware that this can affect peak shape if the injection solvent is much stronger than the mobile phase.

    • For peptides that are insoluble at low pH, consider using a high-pH stable column and a basic mobile phase (e.g., containing ammonium hydroxide).

  • Optimize Fraction Collection:

    • Perform a calibration run to accurately determine the system's delay volume (the volume between the detector and the fraction collector outlet).

    • Set the collection threshold low enough to capture the entire peak, from start to finish. Use the fraction preview function if your software has it.

    • Collect smaller fractions across the entire peak and analyze each one by analytical HPLC before pooling. This ensures you only combine fractions of the desired purity.

  • Check for Degradation:

    • Analyze the crude material and the collected fractions by LC-MS to check for signs of degradation.

    • If degradation is suspected, minimize the peptide's exposure to harsh conditions. Use a faster purification method or explore alternative mobile phase modifiers like formic acid, which is less harsh than TFA.

Frequently Asked Questions (FAQs)

Q1: How do I select the best column for purifying a this compound containing peptide?

A1: Column selection is crucial for a successful separation.

  • Stationary Phase: A C18 column is the most common starting point for peptide purification. However, the best choice depends on the peptide's overall hydrophobicity. For very hydrophobic peptides, a C8 or C4 phase may provide better retention and resolution. The aromatic nature of the phenylalanine residue might also make a phenyl-based stationary phase a viable option.

  • Pore Size: For peptides and biomolecules, wide-pore silica (300 Å) is often recommended to allow for better mass transfer and prevent size exclusion effects. However, for smaller synthetic peptides (<5 kDa), 100-130 Å can provide higher surface area and loading capacity.

  • Particle Size: For preparative work, larger particle sizes (5-10 µm) are common as they generate less backpressure and are more tolerant of high sample loads.

Q2: What is the role of TFA in the mobile phase, and how does concentration affect separation?

A2: Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide RP-HPLC.

  • Function: It serves two main purposes: it acidifies the mobile phase to a pH of ~2, which protonates silanol groups on the silica surface and carboxyl groups on the peptide, minimizing unwanted ionic interactions and improving peak shape. It also forms an ion pair with positively charged residues on the peptide (like the p-amino group and basic side chains), increasing the peptide's overall hydrophobicity and retention.

  • Concentration Effects: The standard concentration is 0.1%. Increasing the TFA concentration can increase the retention time of peptides, particularly those with multiple basic sites. This change in retention can also alter the selectivity between the target peptide and impurities, sometimes improving resolution. However, very high concentrations can lead to broader peaks. It is often beneficial to keep the TFA concentration consistent between the aqueous (A) and organic (B) mobile phases to ensure a stable baseline.

Q3: How do I properly scale up a method from analytical to preparative HPLC?

A3: Scaling up requires adjusting several parameters to maintain the separation quality achieved at the analytical scale.

  • Develop the Method Analytically: First, optimize the separation on an analytical column (e.g., 4.6 mm ID) that has the same packing material as your preparative column.

  • Calculate the Scale-Up Factor: The flow rate should be scaled proportionally to the cross-sectional area of the columns. The formula is:

    • Flow Rate (Prep) = Flow Rate (Analytic) x [ID (Prep)² / ID (Analytic)²]

  • Adjust Gradient Time: To maintain the same resolution, the gradient time should be kept proportional to the column volume. However, for practical purposes, keeping the gradient slope (%B/column volume) constant is key.

  • Scale the Sample Load: The sample load can be scaled up by the same factor as the flow rate. Perform a loading study on the analytical column first to determine the maximum capacity before resolution loss.

Q4: What is a typical sample loading capacity for preparative peptide purification?

A4: Loading capacity is highly dependent on the column dimensions, packing material, and the resolution required between the target peptide and its closest impurity.

  • A general rule of thumb for elution chromatography is a loading of 0.1% to 0.5% of the stationary phase mass.

  • In terms of column volume, typical loading for synthetic peptides is in the range of 1 to 2 mg of crude material per milliliter of packed column volume. For complex mixtures requiring high resolution, the capacity will be lower. For simple separations, it can be higher.

Quantitative Data Summary

Table 1: Stationary Phase Selection Guide Based on Peptide Properties

Peptide PropertyRecommended Stationary PhaseRationale
Small, hydrophilic peptides (<20 aa)C18, 100-130 ÅHigh surface area provides good retention for polar compounds.
Medium, amphipathic peptides (20-40 aa)C18 or C8, 300 ÅBalances hydrophobic interaction and prevents pore exclusion.
Large or very hydrophobic peptides (>40 aa)C4, 300 ÅReduces strong hydrophobic interactions, preventing very long retention times and improving peak shape.

Table 2: Effect of TFA Concentration on Peptide Retention

TFA ConcentrationEffect on Retention TimeImpact on Peak Shape
Low (e.g., 0.05%)Shorter retentionCan lead to peak tailing for basic peptides due to insufficient ion-pairing.
Standard (0.1%)Baseline retention, good starting pointGenerally provides sharp, symmetrical peaks.
High (e.g., 0.2%)Longer retention, especially for basic peptidesCan improve peak shape but may also cause peak broadening in some cases.

Experimental Protocols

General Protocol for Preparative RP-HPLC Purification

This protocol outlines a standard workflow for purifying a synthetic this compound containing peptide.

// Nodes start [label="Crude Peptide Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Step 1: Sample & Mobile\nPhase Preparation"]; scout [label="Step 2: Analytical Scouting Run\n(Method Development)"]; scale [label="Step 3: Scale-Up Calculation\n(Flow Rate & Load)"]; purify [label="Step 4: Preparative HPLC Run\n(Fraction Collection)"]; analyze [label="Step 5: Fraction Analysis\n(Analytical HPLC or LC-MS)"]; pool [label="Step 6: Pool Pure Fractions"]; isolate [label="Step 7: Product Isolation\n(Lyophilization)"]; final [label="Pure Peptide Powder", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> scout; scout -> scale; scale -> purify; purify -> analyze; analyze -> pool; pool -> isolate; isolate -> final; } .enddot Caption: General experimental workflow for peptide purification.

1. Sample and Mobile Phase Preparation

  • Mobile Phase A: Prepare HPLC-grade water with 0.1% TFA (v/v).

  • Mobile Phase B: Prepare HPLC-grade acetonitrile (ACN) with 0.1% TFA (v/v).

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., water/ACN mixture, or water with a small % of DMSO if solubility is low). Centrifuge the sample to remove any particulates before injection.

2. Analytical Method Development (Scouting Run)

  • Column: Use an analytical RP-HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm) with the same stationary phase as the intended preparative column.

  • Gradient: Run a broad, linear scouting gradient (e.g., 5% to 95% B over 30-40 minutes).

  • Analysis: Identify the retention time and the %B at which your target peptide elutes. This information is critical for designing the preparative gradient.

3. Scale-Up and Preparative Method Design

  • Flow Rate: Scale the flow rate from the analytical method based on the column diameters.

  • Gradient: Design a focused gradient for the preparative run. Start the gradient ~5-10% below the elution %B of your peptide and end it ~5-10% above. Make the gradient slope shallow (e.g., 0.5-1.0% B per minute) to maximize resolution. Include a high-%B wash step at the end to clean the column.

  • Sample Load: Calculate the appropriate sample load for your preparative column, typically 1-2 mg per mL of column volume. Do not exceed the load determined by your analytical loading study.

4. Preparative HPLC Run and Fraction Collection

  • Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.

  • Inject the prepared sample.

  • Run the preparative method and collect fractions based on UV absorbance (typically monitored at 210-220 nm). Collect small, uniform fractions across the elution profile of the target peak.

5. Fraction Analysis and Pooling

  • Analyze an aliquot of each collected fraction using a rapid analytical HPLC method to determine its purity.

  • Combine only the fractions that meet the required purity specification (e.g., >98%).

6. Product Isolation

  • Freeze the pooled, pure fractions.

  • Lyophilize (freeze-dry) the frozen solution to remove the water and acetonitrile, yielding the purified peptide as a fluffy, white powder (TFA salt). Store the final product at -20°C or below.

References

Technical Support Center: Optimizing Enzymatic Resolution for Enantiopure p-Amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic resolution of p-amino-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing your experimental workflow and achieving high yields of enantiopure this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of racemic p-aminophenylalanine.

Problem Potential Cause Suggested Solution
Low or No Enzyme Activity Suboptimal pH: The reaction pH is outside the optimal range for the enzyme.Determine the optimal pH for your specific enzyme by performing the reaction across a range of pH values. For Phenylalanine Ammonia-Lyase (PAL), the optimal pH is often in the alkaline range, typically between 8.0 and 9.0[1][2].
Suboptimal Temperature: The reaction temperature is too high or too low.Optimize the reaction temperature by testing a range of temperatures. For many PAL enzymes, the optimal temperature is around 30-45°C[1][3]. Higher temperatures can lead to enzyme denaturation.
Enzyme Denaturation: Improper storage or handling has led to loss of enzyme structure and function.Ensure enzymes are stored at the recommended temperature, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors: The reaction mixture may contain compounds that inhibit enzyme activity.See the FAQ section on "Common Inhibitors" for a list of potential inhibitors for PAL. Consider purifying the substrate or using a different buffer system.
Low Enantioselectivity (Low ee%) Suboptimal Reaction Conditions: Temperature and solvent can significantly impact enantioselectivity.Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate. Screen different organic solvents or aqueous buffer systems, as the reaction medium can influence the enzyme's conformation and selectivity.
Incorrect Enzyme Choice: The selected enzyme may not be highly stereoselective for p-aminophenylalanine.Screen a variety of enzymes known for amino acid resolution, such as different isoforms of PAL, acylases, or lipases.
Reaction Progress: In a kinetic resolution, the enantiomeric excess of the product is highest at the beginning and decreases as the reaction proceeds.Monitor the reaction closely and stop it at the optimal conversion rate (typically around 50%) to maximize the enantiomeric excess of the desired D-enantiomer.
Low Yield of this compound Product Inhibition: The product of the enzymatic reaction (e.g., trans-p-aminocinnamic acid for PAL) may inhibit the enzyme.Consider in-situ product removal techniques or using a fed-batch approach to maintain a low product concentration. Enzyme engineering can also be employed to reduce product inhibition.
Substrate Inhibition: High concentrations of the racemic starting material can sometimes inhibit the enzyme.A fed-batch strategy, where the substrate is added incrementally, can help maintain an optimal substrate concentration and avoid inhibition.
Poor Enzyme Stability: The enzyme may not be stable under the reaction conditions for a sufficient duration.Enzyme immobilization can significantly improve stability and allow for easier reuse. Common immobilization supports include silica gel, alginate beads, and carbon nanotubes[4].
Difficulty in Product Separation Similar Physicochemical Properties: The desired this compound and the unreacted L-enantiomer or byproducts may be difficult to separate.Optimize the downstream processing. This may involve adjusting the pH to facilitate selective precipitation or employing chromatographic techniques such as chiral HPLC for separation.

Frequently Asked Questions (FAQs)

Enzyme Selection and Reaction Conditions

Q1: What are the most common enzymes used for the resolution of racemic p-aminophenylalanine?

A1: Phenylalanine Ammonia-Lyase (PAL) is a commonly used enzyme for the kinetic resolution of racemic phenylalanine and its derivatives. It selectively deaminates the L-enantiomer, leaving the D-enantiomer untouched. Other enzymes that can be employed include acylases, which selectively hydrolyze N-acetylated L-amino acids, and certain lipases or proteases that can act on amino acid esters.

Q2: What are the optimal pH and temperature ranges for Phenylalanine Ammonia-Lyase (PAL)?

A2: The optimal conditions for PAL can vary depending on the source of the enzyme. Generally, PALs exhibit optimal activity in the alkaline pH range, typically between pH 8.0 and 9.0. The optimal temperature is often in the range of 30°C to 45°C. It is crucial to experimentally determine the optimal conditions for the specific PAL being used.

Q3: How can I improve the stability and reusability of the enzyme?

A3: Enzyme immobilization is a highly effective strategy to enhance stability and enable reuse. Immobilizing the enzyme on a solid support protects it from harsh reaction conditions and simplifies its separation from the reaction mixture. Common immobilization techniques include adsorption onto carriers like silica gel or covalent attachment to functionalized supports.

Troubleshooting and Optimization

Q4: My reaction yield is low despite high initial enzyme activity. What could be the problem?

A4: Low yields are often due to product inhibition or enzyme instability over the course of the reaction. For PAL, the product trans-cinnamic acid or its derivatives can act as a feedback inhibitor. To address this, you can try to remove the product as it is formed, for example, through extraction or adsorption. Immobilizing the enzyme can also improve its operational stability, leading to higher overall yields.

Q5: The enantiomeric excess (ee%) of my this compound is not satisfactory. How can I improve it?

A5: To improve enantioselectivity, several parameters can be optimized. Lowering the reaction temperature often enhances enantioselectivity, although it will slow down the reaction rate. The choice of solvent can also have a significant impact. It is also critical to stop the reaction at the optimal point, as allowing a kinetic resolution to proceed beyond 50% conversion will decrease the enantiomeric excess of the remaining substrate.

Q6: What are some common inhibitors of Phenylalanine Ammonia-Lyase (PAL) that I should be aware of?

A6: PAL can be inhibited by its product, trans-cinnamic acid, and its derivatives. Additionally, certain phenol compounds, such as phenol, ortho-cresol, and meta-cresol, have been shown to be mixed inhibitors of PAL. The unnatural amino acids D-Phe and D-Tyr can act as competitive inhibitors. Phosphonic acid analogues of phenylalanine, such as 1-amino-2-phenylethylphosphonic acid, are also potent inhibitors.

Inhibitor Type of Inhibition Inhibition Constant (Ki)
PhenolMixed2.1 ± 0.5 mM
o-CresolMixed0.8 ± 0.2 mM
m-CresolMixed2.85 ± 0.15 mM
Phenol/GlycineMixed0.014 ± 0.003 mM
o-Cresol/GlycineMixed0.038 ± 0.008 mM
m-Cresol/GlycineCompetitive0.36 ± 0.076 mM
D,L-1-amino-2-phenylethylphosphonic acid (PheP)Competitive1.6 x 10⁻⁵ M
2-aminoindan-2-phosphonic acid (AIP)Competitive7 ± 2 nM

Experimental Protocols

General Protocol for Enzymatic Resolution of DL-p-Aminophenylalanine using Phenylalanine Ammonia-Lyase (PAL)

This protocol provides a general starting point for the kinetic resolution. Optimization of substrate concentration, enzyme loading, pH, and temperature is recommended.

  • Enzyme Preparation:

    • If using a commercial PAL, dissolve it in the reaction buffer to the desired concentration.

    • If using a whole-cell biocatalyst, prepare the cell suspension in the reaction buffer.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl) at the optimal pH for the PAL enzyme (typically pH 8.0-9.0).

    • Dissolve the racemic DL-p-aminophenylalanine in the buffer to the desired substrate concentration (e.g., 10-50 mM).

    • Equilibrate the substrate solution to the optimal reaction temperature (e.g., 37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the PAL enzyme solution or whole-cell suspension to the substrate solution.

    • Incubate the reaction mixture with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular time intervals.

    • Analyze the aliquots by a suitable analytical method, such as chiral HPLC, to determine the conversion of the L-enantiomer and the enantiomeric excess of the remaining this compound.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion (ideally close to 50%) is reached, terminate the reaction. This can be done by adding acid (e.g., 4 M HCl) to lower the pH and denature the enzyme.

    • Separate the enzyme from the reaction mixture by centrifugation (for whole cells or precipitated enzyme) or filtration (for immobilized enzyme).

    • Isolate the this compound from the reaction mixture. This may involve techniques like precipitation by pH adjustment, extraction, or chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Enzyme_Prep Enzyme Preparation Reaction_Mix Reaction Incubation (Optimal T, Agitation) Enzyme_Prep->Reaction_Mix Substrate_Sol Substrate Solution (DL-p-aminophenylalanine) Substrate_Sol->Reaction_Mix Buffer_Prep Buffer Preparation (e.g., Tris-HCl, pH 8.5) Buffer_Prep->Substrate_Sol Monitoring Reaction Monitoring (Chiral HPLC) Reaction_Mix->Monitoring Termination Reaction Termination (e.g., Acidification) Monitoring->Termination At ~50% conversion Separation Product Separation Termination->Separation Final_Product Enantiopure This compound Separation->Final_Product

Caption: Experimental workflow for the enzymatic resolution of DL-p-aminophenylalanine.

Troubleshooting_Logic Start Low Enantiomeric Excess (ee%) Check_Enzyme Is the enzyme optimal? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Time Is reaction time optimized? Start->Check_Time Sol_Enzyme Screen different enzymes (e.g., PALs, acylases) Check_Enzyme->Sol_Enzyme No Sol_Temp Lower reaction temperature Check_Conditions->Sol_Temp No Sol_Solvent Screen different solvents Check_Conditions->Sol_Solvent No Sol_Time Stop reaction at ~50% conversion Check_Time->Sol_Time No

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

managing poor coupling efficiency of p-amino-D-phenylalanine in difficult sequences

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing the poor coupling efficiency of p-amino-D-phenylalanine, particularly in difficult peptide sequences during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: The coupling of this compound can be challenging due to a combination of factors. The primary reason is often steric hindrance, where the bulky nature of the amino acid and its protecting groups can physically obstruct the formation of the peptide bond. This issue is exacerbated in "difficult sequences," which are prone to forming secondary structures like β-sheets on the resin, further hindering reagent access to the growing peptide chain.[1] Additionally, the electronic properties of the p-amino group can influence the reactivity of the carboxylic acid during activation.

Q2: What is the recommended protecting group strategy for the side-chain amino group of this compound in Fmoc-based SPPS?

A2: An orthogonal protection strategy is crucial. The most common and effective approach is to use a tert-butyloxycarbonyl (Boc) group to protect the side-chain p-amino group. This creates Fmoc-D-p-(Boc-amino)-phenylalanine. The Boc group is stable under the basic conditions used for Nα-Fmoc deprotection (e.g., piperidine) but can be removed with moderately strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[2] This orthogonality allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.

Q3: Which coupling reagents are most effective for improving the coupling efficiency of this compound?

A3: For sterically hindered or otherwise "difficult" amino acids, more potent coupling reagents are generally required.[1] Uronium/aminium salt-based reagents are often the preferred choice. While specific data for this compound is limited, studies on the closely related Boc-D-4-aminomethylphenylalanine provide valuable insights. HATU generally offers the highest reactivity and yields in the shortest time, making it ideal for challenging couplings. HBTU provides a good balance of performance and cost, while PyBOP, a phosphonium-based reagent, is a good alternative to avoid potential guanidinylation side reactions associated with uronium reagents.

Q4: What are the potential side reactions associated with the use of this compound?

A4: Besides incomplete coupling, several side reactions can occur:

  • Racemization: Although D-amino acids are used, there is still a risk of epimerization at the α-carbon, especially with prolonged coupling times or the use of certain bases. Using additives like HOBt or HOAt can help suppress racemization.

  • Guanidinylation: If using uronium/aminium reagents like HBTU or HATU in excess, they can react with the unprotected N-terminus of the peptide chain, forming a guanidinium group that irreversibly terminates the peptide.

  • Side-chain alkylation during cleavage: During the final TFA cleavage, carbocations are generated from the cleavage of the Boc protecting groups and the resin linker. These reactive species can potentially alkylate the electron-rich phenyl ring of the p-aminophenylalanine residue. The use of a scavenger cocktail is essential to minimize this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky nature of the protected this compound is preventing efficient reaction.Optimize Coupling Chemistry: • Switch to a more potent coupling reagent like HATU. • Increase the equivalents of the activated amino acid and coupling reagent (from 3 to 5 equivalents). • Extend the coupling time from the standard 1-2 hours to 2-4 hours, or even longer for particularly difficult sequences. • Perform a "double coupling" by repeating the coupling step with fresh reagents.
Peptide Aggregation: The growing peptide chain is forming secondary structures on the resin, blocking the reaction site.Modify Synthesis Conditions: • Use a higher temperature for the coupling reaction (e.g., 40-50°C) to disrupt secondary structures. • Switch to a more suitable solvent, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), as it can improve resin swelling and reagent penetration.
Presence of Deletion Sequences in Final Product Incomplete Coupling in Previous Cycles: A direct result of low coupling efficiency not being addressed during synthesis.Implement In-process Monitoring: • Perform a Kaiser test after each coupling of this compound to ensure the reaction has gone to completion before proceeding to the next deprotection step. If the test is positive (blue beads), perform a second coupling.
Unexpected Peaks in HPLC/MS of Crude Peptide Racemization: Partial epimerization of the D-amino acid to the L-isomer.Minimize Racemization Risk: • Avoid excessively long pre-activation and coupling times. • Use a weaker base than DIPEA, such as 2,4,6-collidine, especially for sensitive couplings. • Ensure the use of racemization-suppressing additives like HOBt or Oxyma Pure if using carbodiimide-based coupling.
Side-chain Alkylation: The phenyl ring of p-aminophenylalanine was modified during TFA cleavage.Optimize Cleavage Cocktail: • Use a comprehensive scavenger cocktail during the final cleavage. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For electron-rich residues, adding 1,2-ethanedithiol (EDT) can be beneficial.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents

The following data, based on the synthesis of a peptide containing the structurally similar Boc-D-4-aminomethylphenylalanine, can serve as a guide for selecting a coupling reagent for this compound.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
HATU 90-981-4High reactivity, suitable for sterically hindered couplings. Low racemization.
HBTU 85-952-6Good balance of reactivity and stability. Cost-effective for routine couplings.
PyBOP 80-902-8Phosphonium-based reagent, avoids guanidinylation side products. Generally lower reactivity than HATU.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-D-p-(Boc-amino)-phenylalanine using HATU

This protocol is designed for a standard 0.1 mmol scale synthesis.

Reagents and Materials:

  • Fmoc-D-p-(Boc-amino)-phenylalanine (Fmoc-D-Aph(Boc)-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Aph(Boc)-OH (5 equivalents, 0.5 mmol) and HATU (4.9 equivalents, 0.49 mmol) in DMF.

  • Activation: Add DIPEA (10 equivalents, 1.0 mmol) to the mixture and allow it to pre-activate for 2-3 minutes at room temperature.

  • Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for completion.

    • If the test is negative (colorless beads), the coupling is complete. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

    • If the test is positive (blue beads), indicating incomplete coupling, perform a "double coupling" by repeating steps 3-5 with fresh reagents.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing the side-chain Boc group.

Reagents and Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the resin with Dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain Boc group from the this compound residue, as well as other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).

    • Centrifuge to pellet the peptide, then decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_synthesis_cycle SPPS Cycle for this compound cluster_cleavage Final Cleavage resin Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash DMF Wash deprotection->wash Remove Fmoc group coupling Coupling of Fmoc-D-Aph(Boc)-OH (HATU/DIPEA) kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->wash Negative (Complete) double_coupling Double Coupling kaiser_test->double_coupling Positive (Incomplete) wash->coupling final_peptide_resin Final Peptide-Resin wash->final_peptide_resin Repeat cycles until sequence is complete double_coupling->kaiser_test tfa_cleavage TFA Cleavage Cocktail (TFA/TIS/Water) final_peptide_resin->tfa_cleavage precipitation Precipitation (Cold Ether) tfa_cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide troubleshooting_logic cluster_solutions Troubleshooting Strategies start Low Coupling Efficiency (Positive Kaiser Test) reagent Use Potent Coupling Reagent (e.g., HATU) start->reagent time Extend Coupling Time (2-4 hours) start->time double_couple Perform Double Coupling start->double_couple temperature Increase Temperature (40-50°C) start->temperature

References

minimizing side product formation in large-scale synthesis of p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the large-scale synthesis of p-amino-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a large scale?

A1: The most common large-scale synthesis routes start from precursors like p-nitro-D-phenylalanine or p-nitrophenylpyruvic acid. Key transformations involve the reduction of the nitro group to an amino group and/or a reductive amination step. Enzymatic approaches using phenylalanine ammonia lyases (PALs) on substituted cinnamic acids are also employed for their high stereoselectivity.[1]

Q2: What are the most common side products encountered in the synthesis of this compound?

A2: Common side products can be categorized based on the reaction type:

  • From Reductive Amination: Incomplete reaction can leave residual starting materials or imine intermediates. Over-alkylation can lead to the formation of secondary amines if the newly formed primary amine reacts with another molecule of the carbonyl precursor.

  • From Catalytic Hydrogenation of p-nitro-D-phenylalanine: Incomplete reduction can result in nitroso and hydroxylamine intermediates. These can further react to form dimeric azo and azoxy compounds, which are often colored impurities.

  • General Side Products: Racemization can occur under harsh pH or temperature conditions, leading to the formation of the L-enantiomer. Decarboxylation of the amino acid can occur at high temperatures. The formation of the corresponding keto acid can also be observed due to hydrolysis of the imine intermediate.[1]

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress and quantifying the formation of this compound and its impurities.[2][3][4] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an ion-pairing reagent or buffer) and UV detection is typically used.

Troubleshooting Guides

Issue 1: Incomplete Reaction and Presence of Starting Materials
Potential Cause Troubleshooting Step Expected Outcome
Insufficient reducing agent Increase the molar equivalents of the reducing agent (e.g., NaBH₄, NaBH₃CN) in portions.Drive the reaction to completion, minimizing residual imine or carbonyl starting material.
Poor catalyst activity (for catalytic hydrogenation) Ensure the catalyst (e.g., Pd/C) is not poisoned. Use fresh, high-quality catalyst. Optimize catalyst loading.Improved reaction rate and complete conversion of the nitro-group.
Low reaction temperature Gradually increase the reaction temperature while monitoring for side product formation.Increased reaction kinetics leading to higher conversion.
Sub-optimal pH for imine formation (in reductive amination) Adjust the pH to be mildly acidic (typically pH 4-6) to favor imine formation before the reduction step.Enhanced rate of imine formation, leading to a more efficient overall reductive amination.
Issue 2: Formation of Colored Impurities (e.g., Azo/Azoxy Compounds)
Potential Cause Troubleshooting Step Expected Outcome
Accumulation of hydroxylamine intermediates during nitro group reduction Optimize hydrogen pressure and catalyst loading to ensure rapid conversion of the hydroxylamine intermediate. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.Minimization of dimeric side products, resulting in a purer product with better color.
Localized high concentrations of reactants Ensure efficient stirring and controlled addition of reagents to maintain homogeneity throughout the reaction vessel.Reduced formation of byproducts arising from localized concentration gradients.
Oxidation of the product Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.Preservation of the final product's purity and color.
Issue 3: Low Enantiomeric Purity (Presence of L-isomer)
Potential Cause Troubleshooting Step Expected Outcome
Harsh pH conditions Maintain the pH of the reaction mixture within a neutral or mildly acidic/basic range, avoiding extreme pH values that can cause racemization.Preservation of the desired D-enantiomeric form.
Elevated reaction temperature for extended periods Optimize the reaction temperature and time to be sufficient for conversion without promoting racemization.Minimized formation of the undesired L-enantiomer.
Inherent lack of stereoselectivity in the chosen synthetic route Consider employing a biocatalytic step, such as using a D-selective enzyme, to enhance enantiomeric purity.Significantly improved enantiomeric excess (ee) of the final product.

Data Presentation

Table 1: Effect of pH on the Deracemization of rac-p-nitrophenylalanine

Buffer SystempHAdditiveConversion (%)Enantiomeric Excess (ee %) of D-isomer
Phosphate7.5NH₃:BH₃6592
Carbonate9.0NH₃:BH₃7196
Carbonate10.0NH₃:BH₃6895

Note: Data is representative and adapted from studies on related phenylalanine derivatives to illustrate the impact of pH. Actual results may vary based on specific reaction conditions.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSolventTypical Temperature (°C)Key Considerations
NaBH₄Methanol0 - 25Can also reduce aldehydes/ketones; typically added after imine formation.
NaBH₃CNMethanol20 - 30More selective for imines over carbonyls; can be used in one-pot reactions.
NaBH(OAc)₃ (STAB)Dichloromethane, THF20 - 30Mild and selective; sensitive to water.
H₂/Pd-CMethanol, Ethanol25 - 50Effective for both reductive amination and nitro group reduction; requires specialized hydrogenation equipment.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Reductive Amination of p-nitrophenylpyruvic acid

Materials:

  • p-nitrophenylpyruvic acid

  • Ammonia solution (e.g., 25% in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Activated carbon

  • Cation exchange resin

Procedure:

  • Imine Formation:

    • In a suitable reactor, dissolve p-nitrophenylpyruvic acid in methanol.

    • Cool the solution to 0-5 °C.

    • Slowly add an excess of aqueous ammonia solution while maintaining the temperature below 10 °C.

    • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Slowly add sodium cyanoborohydride in portions to the reaction mixture, ensuring the temperature remains below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of hydrochloric acid to decompose the excess reducing agent.

    • Adjust the pH to ~2 with concentrated HCl.

    • Stir for 1 hour.

  • Hydrogenation of the Nitro Group:

    • Transfer the acidic solution to a hydrogenation reactor.

    • Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-2 mol%).

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Monitor the reaction by HPLC to confirm the complete reduction of the nitro group.

  • Purification:

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Treat the filtrate with activated carbon to remove colored impurities.

    • Filter to remove the activated carbon.

    • Load the resulting solution onto a strong acid cation exchange column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the this compound with a dilute aqueous ammonia solution.

    • Combine the product-containing fractions and concentrate under reduced pressure.

    • Induce crystallization by adjusting the pH to the isoelectric point (around 6.0) and cooling.

    • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification of this compound using Ion-Exchange Chromatography

Materials:

  • Crude this compound solution

  • Strong acid cation exchange resin (e.g., Dowex 50W)

  • Deionized water

  • Aqueous ammonia solution (e.g., 2 M)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the strong acid cation exchange resin.

    • Wash the resin sequentially with 1 M HCl, deionized water until the eluent is neutral, 1 M NaOH, and finally with deionized water until the eluent is neutral.

    • Equilibrate the column with deionized water.

  • Sample Loading:

    • Adjust the pH of the crude this compound solution to ~4-5.

    • Filter the solution to remove any particulate matter.

    • Load the solution onto the prepared column at a controlled flow rate.

  • Washing:

    • Wash the column with several column volumes of deionized water to remove uncharged and anionic impurities.

  • Elution:

    • Elute the bound this compound from the resin using a gradient or step-wise elution with aqueous ammonia solution (e.g., starting from 0.5 M up to 2 M).

    • Collect fractions and monitor the presence of the product using HPLC or TLC.

  • Isolation:

    • Pool the fractions containing the pure product.

    • Remove the ammonia by evaporation under reduced pressure.

    • Adjust the pH of the concentrated solution to the isoelectric point (~6.0) with dilute HCl to induce crystallization.

    • Cool the solution to promote further crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage p_nitro_precursor p-nitrophenylpyruvic acid imine_formation Imine Formation (with Ammonia) p_nitro_precursor->imine_formation reductive_amination Reductive Amination (e.g., NaBH₃CN) imine_formation->reductive_amination p_nitro_D_phe p-nitro-D-phenylalanine reductive_amination->p_nitro_D_phe hydrogenation Catalytic Hydrogenation (H₂/Pd-C) p_nitro_D_phe->hydrogenation crude_product Crude this compound hydrogenation->crude_product filtration Catalyst/Solid Removal crude_product->filtration ion_exchange Ion-Exchange Chromatography filtration->ion_exchange crystallization Crystallization ion_exchange->crystallization pure_product Pure this compound crystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Product Pathways nitro_compound p-nitro-D-phenylalanine target_product This compound nitro_compound->target_product Ideal Reduction hydroxylamine Hydroxylamine Intermediate nitro_compound->hydroxylamine Incomplete Reduction nitroso Nitroso Intermediate nitro_compound->nitroso Incomplete Reduction azo_azoxy Azo/Azoxy Impurities hydroxylamine->azo_azoxy nitroso->azo_azoxy imine Imine Intermediate (from reductive amination) keto_acid Keto Acid imine->keto_acid Hydrolysis

Caption: Formation pathways of common side products during synthesis.

Troubleshooting_Logic start Problem Detected incomplete_rxn Incomplete Reaction? start->incomplete_rxn colored_impurities Colored Impurities? start->colored_impurities low_ee Low Enantiomeric Purity? start->low_ee increase_reagent Increase Reducing Agent / Catalyst incomplete_rxn->increase_reagent Yes optimize_temp_ph Optimize Temp / pH incomplete_rxn->optimize_temp_ph Yes inert_atmosphere Use Inert Atmosphere colored_impurities->inert_atmosphere Yes optimize_h2_pressure Optimize H₂ Pressure colored_impurities->optimize_h2_pressure Yes mild_conditions Use Milder Conditions low_ee->mild_conditions Yes biocatalysis Consider Biocatalysis low_ee->biocatalysis Yes end Problem Resolved increase_reagent->end optimize_temp_ph->end inert_atmosphere->end optimize_h2_pressure->end mild_conditions->end biocatalysis->end

Caption: A logical troubleshooting workflow for common synthesis issues.

References

stability issues of p-amino-D-phenylalanine under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of p-amino-D-phenylalanine under various pH conditions. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least four years. For routine laboratory use, preparing fresh solutions is recommended. If solutions must be stored, they should be kept at 4°C for short periods (up to a few days) at a neutral or slightly acidic pH.

Q2: How does pH affect the stability of this compound in aqueous solutions?

While specific kinetic data for this compound is not extensively published, the stability of phenylalanine, in general, is known to be pH-dependent. It is most stable in the pH range of 5.0 to 11.0.[1] Extreme pH conditions (below pH 2 and above pH 12), especially when combined with elevated temperatures, can lead to degradation.[1] Under strongly acidic or basic conditions, the primary amino group and the aromatic amine can be susceptible to various reactions, including oxidation.

Q3: What are the likely degradation pathways for this compound under different pH conditions?

The potential degradation pathways for this compound under stress conditions such as extreme pH and the presence of oxidizing agents include:

  • Oxidation: The aromatic amino group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: While less common for free amino acids compared to peptides, extreme pH and high temperatures can potentially lead to modifications of the molecule.

  • Reactions with Excipients: In formulated products, this compound may react with other components, and this reactivity can be influenced by the pH of the formulation.

Q4: Are there any visual indicators of this compound degradation?

A common sign of degradation, particularly oxidation of the aromatic amine, is a change in the color of the solid compound or its solutions, often turning yellow or brown. The appearance of particulate matter or a decrease in solubility can also indicate instability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid or solution (yellowing/browning) Oxidation of the aromatic amino group.Store the compound protected from light and air. Use freshly prepared solutions. Consider purging solutions with an inert gas like nitrogen or argon.
Unexpected peaks in HPLC chromatogram Presence of degradation products.Conduct a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating.
Poor reproducibility of experimental results Instability of this compound in the experimental buffer.Assess the stability of the compound in your specific buffer system at the intended pH and temperature over the duration of the experiment. Prepare fresh solutions before each experiment.
Loss of compound during sample preparation or analysis Adsorption to surfaces or degradation due to sample processing conditions.Use silanized glassware or low-adsorption vials. Ensure that the pH and temperature during sample processing are within the stable range for the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with a UV detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate the stock solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photostability:

    • Expose the stock solution to a calibrated light source (e.g., UV-Vis light).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both samples and dilute for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (60°C) photo Photostability (UV-Vis Light) sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize dilute Dilute Samples sampling->dilute for other conditions neutralize->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Remaining p-amino-D-Phe hplc->quantify identify Identify Degradation Products hplc->identify pathway Establish Degradation Pathways quantify->pathway identify->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_main This compound cluster_acid Acidic Conditions (pH < 2) cluster_neutral Neutral Conditions (pH 5-8) cluster_base Basic Conditions (pH > 12) cluster_oxidative Oxidizing Agent (e.g., H2O2) main_compound This compound acid_products Potential for Oxidative Degradation main_compound->acid_products + H+ / Heat neutral_products Generally Stable main_compound->neutral_products base_products Increased Susceptibility to Oxidation main_compound->base_products + OH- / Heat oxidative_products Oxidized Derivatives (e.g., quinone-imine species) main_compound->oxidative_products + [O]

Caption: Potential degradation pathways of this compound under different conditions.

References

Technical Support Center: Compatibility of p-amino-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-amino-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating this compound into a peptide sequence during SPPS?

The main challenge is the presence of the additional primary amino group on the phenyl ring (the para-amino group). This group is nucleophilic and can lead to undesired side reactions, such as branching of the peptide chain, if it is not appropriately protected during synthesis.

Q2: Which protecting group is recommended for the side-chain amino group of this compound?

The allyloxycarbonyl (Alloc) group is a commonly used protecting group for the para-amino functionality of this compound.[1] The Alloc group is orthogonal to the most common Nα-protecting groups used in SPPS, namely the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This orthogonality allows for the selective removal of the Alloc group under specific conditions without affecting other protecting groups on the peptide.[1]

Q3: How is the Alloc protecting group removed from the this compound side chain?

The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (PhSiH₃).[1][2] This deprotection is performed under neutral conditions and should be carried out in an inert atmosphere to prevent oxidation of the catalyst.

Q4: Can I use standard linkers for SPPS when working with this compound?

Yes, standard SPPS linkers such as Wang, Rink Amide, and 2-Chlorotrityl (2-CTC) can be used. However, the choice of linker will depend on the desired C-terminal functionality (acid or amide) and the overall synthetic strategy. Potential compatibility issues should be considered, as outlined in the troubleshooting section.

Q5: Are there any specific considerations for the cleavage step when the peptide contains this compound?

The cleavage cocktail and conditions will primarily depend on the chosen linker and the other amino acids in the sequence. For instance, peptides synthesized on Wang resin are typically cleaved with a high concentration of trifluoroacetic acid (TFA). If the para-amino group is deprotected, it may be protonated under these acidic conditions. Ensure that appropriate scavengers are used to prevent side reactions with other sensitive residues.

Troubleshooting Guides

This section addresses specific issues that may be encountered when using this compound with different linkers in SPPS.

Issue 1: Low Yield of the Final Peptide
Potential Cause Recommended Solution Linker-Specific Notes
Incomplete Coupling of Fmoc-p-amino-D-phenylalanine(Alloc)-OH - Perform a double coupling for the this compound residue.- Use a more potent coupling reagent such as HATU or HCTU.- Increase the coupling time and/or temperature.All Linkers: Incomplete coupling is a general SPPS issue but can be exacerbated by the steric hindrance of the protected amino acid.
Premature Cleavage of the Peptide from the Resin - For acid-sensitive linkers, ensure that no acidic conditions are inadvertently introduced during the synthesis.2-Chlorotrityl (2-CTC) Resin: This resin is highly acid-sensitive. Avoid any acidic additives during coupling steps.
Side Reactions of the Unprotected p-amino Group - Ensure that the Alloc protecting group on the side chain remains intact throughout the synthesis until its intended removal.All Linkers: If the Alloc group is prematurely removed, the free amino group can react with activated amino acids, leading to branched impurities and a lower yield of the desired linear peptide.
Loss of Peptide During Alloc Deprotection - Optimize the palladium-catalyzed deprotection conditions. Ensure the catalyst is active and the reaction goes to completion.All Linkers: Incomplete Alloc deprotection can lead to a heterogeneous mixture of peptides, complicating purification and reducing the yield of the desired product.
Issue 2: Presence of Impurities in the Crude Product
Potential Cause Recommended Solution Linker-Specific Notes
Racemization of the C-terminal this compound - Avoid prolonged activation times during the loading of the first amino acid.- Use coupling additives like HOBt to suppress racemization.Wang Resin: Loading onto Wang resin using carbodiimide activators can be prone to racemization for some amino acids.2-Chlorotrityl (2-CTC) Resin: This linker is preferred for sensitive C-terminal residues as it minimizes racemization during loading.
Diketopiperazine Formation - This side reaction is more common when proline or glycine are in the first two positions but can occur with other residues.Wang Resin: More susceptible to diketopiperazine formation.2-Chlorotrityl (2-CTC) Resin: The steric bulk of the trityl group helps to suppress this side reaction.
Alkylation of the Phenyl Ring - Use an effective scavenger cocktail during the final TFA cleavage to quench reactive carbocations.All Linkers: This is a general issue for peptides containing aromatic residues. The electron-donating nature of the amino group might slightly increase the susceptibility of the ring to electrophilic attack.
Incomplete Removal of the Alloc Group - Monitor the deprotection reaction by HPLC-MS on a small cleaved sample.- Increase the reaction time or the amount of catalyst if necessary.All Linkers: Residual Alloc-protected peptide will appear as a major impurity.

Quantitative Data Summary

The following table summarizes typical performance parameters for different linkers in SPPS. Please note that specific results can vary depending on the peptide sequence, coupling reagents, and reaction conditions.

Linker Typical Cleavage Conditions Expected Purity (Crude) Common Issues
Wang Resin 95% TFA / 2.5% TIS / 2.5% H₂O70-90%Racemization of C-terminal residue, Diketopiperazine formation.
Rink Amide Resin 95% TFA / 2.5% TIS / 2.5% H₂O70-90%Standard SPPS side reactions.
2-Chlorotrityl (2-CTC) Resin 1-2% TFA in DCM (for protected fragments) or 95% TFA cocktail (for full deprotection)80-95%Minimizes racemization and diketopiperazine formation. Highly acid-sensitive.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-p-amino-D-phenylalanine(Alloc)-OH

This protocol describes the manual coupling of Fmoc-p-amino-D-phenylalanine(Alloc)-OH into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-p-amino-D-phenylalanine(Alloc)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Coupling Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Protocol 2: Selective On-Resin Deprotection of the Alloc Group

This protocol should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).

  • Resin Preparation: After the desired peptide sequence is assembled, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Reagent Preparation: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 0.2 eq.) and phenylsilane (1.0 mmol, 10 eq.) in anhydrous and deoxygenated DCM.

  • Alloc Deprotection:

    • Add the catalyst solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: Once the deprotection is complete, wash the resin thoroughly with DCM, DMF, and then DCM again to remove the catalyst and scavenger.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the peptide from a Wang or Rink Amide resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

Visualizations

SPPS_Workflow_with_p_amino_D_phenylalanine start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple next Fmoc-AA-OH deprotection->coupling n cycles final_cleavage Final Cleavage (e.g., 95% TFA) deprotection->final_cleavage End of Sequence coupling->deprotection p_amino_phe_coupling Couple Fmoc-p-amino-D-Phe(Alloc)-OH coupling->p_amino_phe_coupling p_amino_phe_coupling->deprotection Continue Elongation alloc_deprotection Selective Alloc Deprotection (Pd(PPh3)4, PhSiH3) p_amino_phe_coupling->alloc_deprotection side_chain_modification On-Resin Side-Chain Modification alloc_deprotection->side_chain_modification side_chain_modification->deprotection Continue Elongation side_chain_modification->final_cleavage end Purified Peptide final_cleavage->end

Caption: Workflow for SPPS incorporating this compound with selective side-chain modification.

Troubleshooting_Logic start Problem Encountered low_yield Low Peptide Yield start->low_yield impurities Impurities in Crude Product start->impurities incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling premature_cleavage Premature Cleavage? low_yield->premature_cleavage side_reactions Side-chain Reactions? low_yield->side_reactions racemization Racemization? impurities->racemization dkp Diketopiperazine? impurities->dkp alkylation Alkylation? impurities->alkylation solution_coupling Double couple Use stronger reagents incomplete_coupling->solution_coupling solution_cleavage Check linker stability Avoid acidic conditions premature_cleavage->solution_cleavage solution_side_reactions Verify protecting group stability side_reactions->solution_side_reactions solution_racemization Use 2-CTC linker Add HOBt racemization->solution_racemization solution_dkp Use 2-CTC linker dkp->solution_dkp solution_alkylation Optimize scavenger cocktail alkylation->solution_alkylation

Caption: Troubleshooting decision tree for common issues with this compound in SPPS.

References

addressing steric hindrance in coupling of bulky p-amino-D-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered p-amino-D-phenylalanine derivatives in peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the coupling of bulky this compound derivatives.

Issue 1: Low Coupling Yield or Incomplete Reaction

Question: My coupling reaction with a this compound derivative is resulting in a low yield of the desired peptide, and a positive Kaiser test indicates unreacted free amines. What are the likely causes and how can I resolve this?

Answer:

Low coupling efficiency with bulky amino acids like this compound derivatives is a common challenge primarily due to steric hindrance. The bulky substituent at the para position of the phenyl ring can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

Probable Causes & Recommended Solutions:

Probable CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more potent coupling reagent. Aminium/uronium salts like HATU , HCTU , or COMU are generally more effective than carbodiimides (e.g., DIC) for sterically hindered couplings as they form more reactive activated esters. Phosphonium salt reagents like PyAOP are also highly effective, especially for coupling N-methylated or other hindered amino acids.
Short Reaction Time Extend the coupling reaction time. For bulky residues, a standard 1-2 hour coupling may be insufficient. Consider extending the reaction to 4 hours or even overnight.
Steric Hindrance Perform a double coupling . After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated this compound derivative.
Peptide Aggregation If the growing peptide chain is aggregating on the solid support, it can block the reaction site. Consider switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) to the DMF to disrupt secondary structures.
Inadequate Base The choice and amount of base can be critical. While DIPEA is commonly used, a more sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine may reduce side reactions like epimerization. Ensure the correct stoichiometry of the base is used as per the coupling reagent's requirements.

Issue 2: Significant Epimerization Detected in the Final Peptide

Question: I am observing a significant level of epimerization at the this compound residue. What are the contributing factors and how can I minimize it?

Answer:

Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a major risk when activating amino acids, especially with bulky side chains or under harsh reaction conditions.

Probable Causes & Recommended Solutions:

Probable CauseRecommended Solution
Prolonged Activation Time Minimize the pre-activation time of the this compound derivative with the coupling reagent before adding it to the resin. Over-activation can lead to the formation of oxazolone intermediates, which are prone to racemization.
Excessive or Strong Base Use a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of DIPEA. Reduce the amount of base to the minimum required for the reaction.
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C, particularly for amino acids susceptible to racemization.
Choice of Coupling Reagent Some coupling reagents have a higher propensity for causing epimerization. Reagents that form HOAt esters (like HATU) are generally associated with lower epimerization rates compared to those that form HOBt esters (like HBTU).
Solvent Effects Polar aprotic solvents like DMF can sometimes promote epimerization. While often necessary for solubility, ensure high-purity, amine-free DMF is used. In some cases, less polar solvents like dichloromethane (DCM) or mixtures of DCM/DMF can be beneficial if solubility permits.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best suited for bulky this compound derivatives?

A1: For sterically demanding amino acids, aminium/uronium salts and phosphonium salts are generally recommended over carbodiimides.

  • HATU (and its analogs HCTU, TCTU): These are highly efficient and fast-acting, forming reactive HOAt or related active esters that lead to high coupling yields with a reduced risk of epimerization compared to HBTU.

  • COMU: A third-generation uronium salt that incorporates the OxymaPure additive, making it both highly efficient and safer to handle than benzotriazole-based reagents. It often requires only one equivalent of base.

  • PyAOP: A phosphonium salt reagent that is particularly effective for coupling sterically hindered and N-methylated amino acids.

Q2: What is the purpose of additives like HOBt, HOAt, and OxymaPure?

A2: Additives are crucial in peptide coupling for two main reasons:

  • Accelerating the reaction: They form active esters with the activated amino acid, which are more reactive towards the amine than the initial activated species.

  • Suppressing epimerization: The active esters they form are less prone to forming the oxazolone intermediate that leads to racemization. HOAt and its derivatives (found in HATU and HCTU) are generally considered more effective at both accelerating the reaction and suppressing epimerization than HOBt (found in HBTU). OxymaPure is a non-explosive and highly effective alternative to both HOBt and HOAt.

Q3: When should I consider performing a double coupling?

A3: A double coupling is a valuable strategy when dealing with sterically hindered residues like this compound derivatives, especially if the preceding residue is also bulky. It is recommended to perform a Kaiser test after the first coupling. If the test is positive (indicating free amines), a second coupling is warranted to drive the reaction to completion and avoid deletion sequences in the final peptide.

Q4: What is "capping" and when should it be done?

A4: Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain after a coupling step. This is typically done using acetic anhydride. Capping is essential to prevent the formation of deletion peptides, which are missing one or more amino acids and can be difficult to separate from the desired product during purification. Capping should be performed if a significant amount of unreacted amine remains after a double coupling, as indicated by a positive Kaiser test.

Data Presentation: Comparison of Coupling Reagent Performance

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, using α-aminoisobutyric acid (Aib) as a model system. The trends observed are generally applicable to other bulky residues like this compound derivatives.

Coupling ReagentRelative YieldRelative Reaction TimeRelative Epimerization Risk
DIC/HOBt ModerateSlowModerate
HBTU HighModerateModerate
HATU Very HighFastLow
HCTU Very HighVery FastLow
COMU Very HighVery FastLow
PyAOP Very HighFastLow

Note: This table represents a qualitative synthesis of data from multiple sources. Actual results may vary depending on the specific amino acid sequence, solvent, base, and temperature used.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-p-amino-D-phenylalanine derivative (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a hindered base such as DIPEA (6 equivalents) or TMP (6 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes.

  • Coupling: Add the activation mixture to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Double Coupling Procedure

  • First Coupling: Follow steps 1-4 of the "Standard Coupling using HATU" protocol.

  • First Wash: Wash the resin thoroughly with DMF (3x) to remove reagents and byproducts from the initial coupling attempt.

  • Kaiser Test: Perform a Kaiser test. If the result is positive (blue beads), proceed to the second coupling.

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 of the standard protocol. Add it to the resin and agitate for another 2-4 hours.

  • Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Final Monitoring: Perform a final Kaiser test. If it is still positive, consider capping the unreacted amines.

Protocol 3: Capping of Unreacted Amines

  • Washing: After the final coupling and washing steps, wash the resin with DMF (3x).

  • Capping Mixture: Prepare a capping solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF (typically a 10-20% solution of acetic anhydride).

  • Capping Reaction: Add the capping mixture to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines (beads should be yellow).

Visualizations

Troubleshooting_Workflow start Low Coupling Yield (Positive Kaiser Test) reagent Switch to Stronger Coupling Reagent (HATU, HCTU, COMU) start->reagent time Extend Reaction Time (4h to overnight) start->time double_couple Perform Double Coupling reagent->double_couple time->double_couple kaiser_test Kaiser Test after Double Coupling double_couple->kaiser_test capping Cap Unreacted Amines (Acetic Anhydride) kaiser_test->capping Positive end Proceed to Deprotection kaiser_test->end Negative capping->end

Caption: Troubleshooting workflow for low coupling yield.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling amino_acid Fmoc-AA-OH activated_aa Activated Amino Acid (Active Ester) amino_acid->activated_aa coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_aa base Base (e.g., DIPEA) base->activated_aa resin Resin-Bound Peptide (Free N-terminus) activated_aa->resin Nucleophilic Attack coupled_peptide Elongated Peptide resin->coupled_peptide

Caption: General workflow for peptide coupling reaction.

logical_relationships A Steric Hindrance of This compound B Reduced Reaction Rate A->B C Incomplete Coupling B->C D Increased Epimerization B->D E Low Peptide Yield C->E F Formation of Deletion Sequences C->F G Diastereomeric Impurities D->G

Caption: Consequences of steric hindrance in peptide coupling.

Validation & Comparative

A Comparative Analysis of Peptides Containing p-amino-D-phenylalanine versus p-amino-L-phenylalanine in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acid residues within a peptide is a critical determinant of its biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, including its stability, receptor affinity, and immunogenicity. This guide provides a comparative overview of the biological activities of peptides incorporating p-amino-D-phenylalanine versus those with its L-counterpart, drawing upon established principles of peptide chemistry and available experimental data on related compounds.

While direct head-to-head comparative studies on peptides containing this compound versus p-amino-L-phenylalanine are limited in publicly available research, a robust understanding of their differential biological activities can be extrapolated from the well-documented effects of D-amino acid substitution in peptides and comparative studies of L-phenylalanine and D-phenylalanine.

Key Differences in Biological Activity

The primary distinctions in the biological activity between peptides containing this compound and p-amino-L-phenylalanine are anticipated to be in their enzymatic stability and receptor interactions.

  • Enhanced Enzymatic Stability with this compound: Peptides composed of L-amino acids are susceptible to degradation by proteases. The incorporation of a D-amino acid, such as this compound, typically confers significant resistance to enzymatic cleavage.[1] This is because proteases have evolved to recognize the specific stereochemistry of L-amino acids, and the D-configuration does not fit into the enzyme's active site. This enhanced stability can lead to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

  • Altered Receptor Binding and Biological Response: The stereochemistry of an amino acid is vital for its interaction with target receptors. A peptide with this compound will present a different three-dimensional structure to its receptor compared to its L-isomer. This can lead to altered binding affinity (either increased or decreased) and a different pharmacological response (agonist versus antagonist activity). For example, in opioid peptides, the substitution of a phenylalanine residue with its p-nitro-substituted counterpart demonstrated that mu- and delta-receptors have different electronic requirements at the phenylalanine binding site compared to kappa-receptors, highlighting the specificity of these interactions.[2]

Quantitative Data Comparison

Phenylalanine Hydroxylase Activation

A study on the activation of phenylalanine hydroxylase (PheH) provides a quantitative comparison of the enzyme's activation by L-phenylalanine, D-phenylalanine, and L-4-aminophenylalanine (p-amino-L-phenylalanine).[3][4]

CompoundConcentration for ActivationRelative Activation of PheH
L-phenylalanine1 mM~7-fold
D-phenylalanine10 mM~7-fold
L-4-aminophenylalanine10 mMLower level of activation

Data sourced from Biochemistry (2015).[3]

This data indicates that while both enantiomers of phenylalanine can activate the enzyme, a significantly higher concentration of the D-enantiomer is required to achieve the same level of activation as the L-enantiomer. Furthermore, the amino substitution in the para position of L-phenylalanine leads to a lower activation potential.

Experimental Protocols

In Vitro Peptide Stability Assay

A common method to assess the enzymatic stability of peptides involves incubating them in plasma and monitoring their degradation over time.

Objective: To determine the half-life of peptides containing this compound and p-amino-L-phenylalanine in a biological matrix.

Materials:

  • Peptide containing this compound

  • Peptide containing p-amino-L-phenylalanine

  • Human or rat plasma

  • Phosphate-buffered saline (PBS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Peptide Incubation: The test peptides are incubated in plasma (e.g., 80% human plasma in PBS) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution, such as TFA, to precipitate the plasma proteins.

  • Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the peptide is collected.

  • HPLC Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase HPLC. A standard curve is used to determine the concentration of the peptide.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time, and the half-life (t1/2) is calculated.

Signaling Pathways and Logical Relationships

The incorporation of a D-amino acid is expected to primarily influence the initial steps of a signaling pathway: ligand stability and receptor binding. The downstream intracellular signaling cascade is less likely to be directly affected by the stereochemistry of the extracellular ligand, but the magnitude and duration of the signal will be.

L-phenylalanine has been shown to act as an agonist for the calcium-sensing receptor (CaSR), leading to the release of gut hormones. A peptide containing p-amino-L-phenylalanine could potentially interact with similar G-protein coupled receptors. The substitution with this compound would affect the stability of the peptide ligand and its binding to the receptor, thereby modulating the initiation of the downstream signaling cascade.

Below are diagrams illustrating the experimental workflow for assessing peptide stability and a conceptual signaling pathway.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Peptide_D p-amino-D-Phe Peptide Incubation Incubate with Plasma at 37°C Peptide_D->Incubation Peptide_L p-amino-L-Phe Peptide Peptide_L->Incubation Time_Points Collect Aliquots at Time Intervals Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC Quantify by HPLC Centrifuge->HPLC Data_Analysis Calculate Half-life (t1/2) HPLC->Data_Analysis

Workflow for Peptide Stability Assay

Signaling_Pathway cluster_ligand Ligand Interaction cluster_signaling Intracellular Signaling cluster_response Cellular Response Peptide_L p-amino-L-Phe Peptide (Lower Stability) Receptor Cell Surface Receptor (e.g., GPCR) Peptide_L->Receptor Binding Peptide_D p-amino-D-Phe Peptide (Higher Stability) Peptide_D->Receptor Altered Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Second_Messenger->Kinase_Cascade Response Gene Expression, Proliferation, etc. Kinase_Cascade->Response

Conceptual Signaling Pathway Modulation

Conclusion

The incorporation of this compound into a peptide in place of its L-isomer is a strategic modification that can significantly enhance the peptide's therapeutic potential by increasing its stability against enzymatic degradation. This modification, however, will also likely alter its interaction with its biological target, which could lead to changes in efficacy and pharmacological profile. A thorough in vitro and in vivo characterization is essential to determine the precise biological consequences of this stereochemical change for any given peptide. The experimental protocols and conceptual frameworks presented here provide a guide for researchers to undertake such comparative studies.

References

Validating p-amino-D-phenylalanine Incorporation into Peptides: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like p-amino-D-phenylalanine (p-amino-D-Phe) into peptides is a critical step in developing novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry-based methods to validate the successful incorporation of p-amino-D-Phe, offering detailed experimental protocols and comparative data to ensure the integrity of your synthesized peptides.

The introduction of p-amino-D-Phe into a peptide sequence can confer unique properties, such as altered biological activity, enhanced stability, and the ability to form specific cross-links. However, rigorous analytical validation is paramount to confirm its presence, correct stereochemistry (D-form), and precise location within the peptide. Mass spectrometry (MS) stands as the cornerstone technique for this validation, providing definitive evidence of molecular weight changes and enabling sequence confirmation through fragmentation analysis.

Comparative Analysis of Validation Techniques

A multi-pronged approach is essential for the unambiguous validation of p-amino-D-Phe incorporation. While mass spectrometry confirms the mass of the modified peptide, complementary techniques are often required to verify the stereochemistry and purity.

Analytical Technique Information Provided Advantages Limitations
High-Resolution Mass Spectrometry (HRMS) Confirms the accurate molecular weight of the peptide, indicating the incorporation of the p-amino-D-Phe residue.High mass accuracy provides strong evidence of successful incorporation.Does not confirm the location of the amino acid in the sequence or its stereochemistry (D/L isomer).
Tandem Mass Spectrometry (MS/MS) Provides peptide sequence information through fragmentation analysis, confirming the precise location of the p-amino-D-Phe residue.Pinpoints the exact position of the modification within the peptide chain.Fragmentation patterns can be complex and may not definitively distinguish between isomers.
Chiral Amino Acid Analysis Determines the stereochemistry (D or L) of the incorporated amino acid after peptide hydrolysis.Directly confirms the presence of the D-isomer.Destructive to the peptide sample; does not provide sequence information.
Liquid Chromatography (LC) Separates the modified peptide from potential impurities and can sometimes separate diastereomers (peptides with D- vs. L-amino acids).Assesses the purity of the synthesized peptide and can provide evidence for isomeric separation.Baseline separation of diastereomers is not always achievable and requires specialized chiral columns or methods.

Experimental Workflow for Validation

The following diagram outlines a typical workflow for the validation of p-amino-D-Phe incorporation into a recombinantly expressed or synthetically produced peptide.

G cluster_0 Peptide Production cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Confirmation Peptide Synthesis/Expression Peptide Synthesis/Expression Purification (HPLC) Purification (HPLC) Peptide Synthesis/Expression->Purification (HPLC) HRMS Analysis HRMS Analysis Purification (HPLC)->HRMS Analysis Chiral Analysis (Optional but Recommended) Chiral Analysis (Optional but Recommended) Purification (HPLC)->Chiral Analysis (Optional but Recommended) LC-MS/MS Analysis LC-MS/MS Analysis HRMS Analysis->LC-MS/MS Analysis Confirm Incorporation Molecular Weight Confirmation Molecular Weight Confirmation LC-MS/MS Analysis->Molecular Weight Confirmation Sequence & Modification Site Validation Sequence & Modification Site Validation LC-MS/MS Analysis->Sequence & Modification Site Validation

Caption: Experimental workflow for p-amino-D-Phe peptide validation.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry
  • Protein Digestion (for recombinantly expressed proteins):

    • Denature the protein containing p-amino-D-Phe in a buffer containing 8 M urea or 0.1% RapiGest SF.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 20 minutes.

    • Dilute the solution 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide digest with 0.1% trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water for LC-MS analysis. For synthetically produced peptides, dissolve the lyophilized peptide directly in this solution.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Separation:

    • Column: Use a reversed-phase C18 column (e.g., 1.7 µm particle size, 100 Å pore size, 75 µm ID x 150 mm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 2% to 40% mobile phase B over 60 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry (MS) and MS/MS:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire spectra in the m/z range of 350-1800.

    • MS/MS: Use data-dependent acquisition (DDA) to select the top 10-20 most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the detection of lower abundance peptides.

Quantitative Data Presentation and Interpretation

The successful incorporation of p-amino-D-Phe will result in a predictable mass shift in the peptide. The molecular weight of phenylalanine is 165.19 g/mol , while p-amino-phenylalanine is approximately 180.22 g/mol .

Table 1: Expected Mass Shifts for a Hypothetical Peptide (Ac-G-X-A-K-NH2)
Peptide Variant (X) Monoisotopic Mass (Da) Mass Shift from Phe (Da)
Phenylalanine (Phe)505.270
This compound 520.28 +15.01
p-iodo-L-phenylalanine631.17+125.90
p-acetyl-L-phenylalanine647.28+142.01
Interpreting MS/MS Fragmentation Data

Tandem mass spectrometry is crucial for confirming the location of the p-amino-D-Phe residue. The fragmentation of the peptide backbone results in a series of b- and y-ions. The mass of these fragment ions will reveal the position of the modified amino acid.

The presence of the amino group on the phenyl ring of p-amino-D-Phe may influence fragmentation patterns compared to standard phenylalanine. While detailed studies on the specific fragmentation of p-amino-D-Phe containing peptides are limited, it is reasonable to expect characteristic fragmentation behavior. The benzyl group in phenylalanine has a substantial effect on fragmentation reactions[1]. The fragmentation of peptides containing phenylalanine can result in the formation of a benzyl anion or the elimination of toluene from the [M - H - CO2]− ion when the residue is at the N-terminus[1]. For p-amino-D-Phe, the additional amino group may lead to unique neutral losses or altered charge distribution on the fragment ions.

G cluster_0 Peptide Fragmentation cluster_1 Fragment Ion Series cluster_2 Validation Logic Precursor Ion (Peptide with p-amino-D-Phe) Precursor Ion (Peptide with p-amino-D-Phe) Collision-Induced Dissociation (CID/HCD) Collision-Induced Dissociation (CID/HCD) Precursor Ion (Peptide with p-amino-D-Phe)->Collision-Induced Dissociation (CID/HCD) b-ions (N-terminal fragments) b-ions (N-terminal fragments) Collision-Induced Dissociation (CID/HCD)->b-ions (N-terminal fragments) y-ions (C-terminal fragments) y-ions (C-terminal fragments) Collision-Induced Dissociation (CID/HCD)->y-ions (C-terminal fragments) Mass Shift in Fragment Ions Mass Shift in Fragment Ions b-ions (N-terminal fragments)->Mass Shift in Fragment Ions y-ions (C-terminal fragments)->Mass Shift in Fragment Ions Sequence Confirmation Sequence Confirmation Mass Shift in Fragment Ions->Sequence Confirmation Confirms Location

Caption: Logic for MS/MS-based validation of p-amino-D-Phe location.

Comparison with Alternative Non-Canonical Amino Acids

The validation principles outlined for p-amino-D-Phe are applicable to other ncAAs, with the primary difference being the expected mass shift.

Table 2: Mass Spectrometry Signatures of Phenylalanine Analogs
Amino Acid Chemical Formula Monoisotopic Mass (Da) Key MS Validation Feature
L-PhenylalanineC9H11NO2165.07898Baseline for comparison.
This compound C9H12N2O2 180.08988 +15.01 Da mass shift; D-isomer confirmation needed.
p-azido-L-phenylalanineC9H10N4O2206.08038+41.00 Da mass shift; can be used for click chemistry.
p-iodo-L-phenylalanineC9H10INO2290.97562+125.90 Da mass shift; useful for X-ray crystallography[2].
p-acetyl-L-phenylalanineC11H13NO3207.08954+42.01 Da mass shift; allows for ketone-based bioconjugation[3].

Conclusion

The validation of this compound incorporation into peptides is a critical quality control step that relies heavily on mass spectrometry. By employing a combination of high-resolution MS to confirm the molecular weight and tandem MS to pinpoint the location, researchers can have high confidence in the identity of their modified peptides. For absolute certainty regarding the stereochemistry, complementary techniques such as chiral amino acid analysis are recommended. The protocols and comparative data presented in this guide provide a robust framework for the successful validation of p-amino-D-Phe and other non-canonical amino acids in your research and development endeavors.

References

Enhancing Peptide Longevity: A Comparative Analysis of p-amino-D-phenylalanine and Other D-Amino Acids in Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to proteolytic degradation is a significant hurdle in their therapeutic development. The incorporation of non-natural D-amino acids is a well-established strategy to overcome this limitation. This guide provides a comparative overview of the effects of p-amino-D-phenylalanine and other D-amino acids on peptide stability, supported by experimental data and detailed methodologies.

The strategic substitution of L-amino acids with their D-enantiomers in a peptide sequence can dramatically enhance resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize and bind to L-amino acids. The incorporation of a D-amino acid at or near a cleavage site introduces steric hindrance, preventing the proper alignment of the peptide within the enzyme's active site and thereby inhibiting proteolysis.

Comparative Stability of Peptides with D-Amino Acid Substitutions

While direct, head-to-head comparative studies on the proteolytic stability of peptides containing this compound versus other D-amino acids are limited in publicly available literature, the general principle of increased stability holds true across various D-amino acid substitutions. The following table summarizes findings from studies that have investigated the impact of different D-amino acid incorporations on peptide stability.

Peptide SequenceModificationAssay ConditionsHalf-Life / % RemainingReference
L-Lys-L-Phe-L-LeuNone (all L-amino acids)Incubation with aminopeptidase, carboxypeptidase, and thermolysin0% remaining after 72 hours[1]
L-Lys-D-Phe -L-LeuD-phenylalanine substitutionIncubation with aminopeptidase, carboxypeptidase, and thermolysinStable (no degradation)[1]
VPMSMRGG (all L)NoneIncubation with Cls-4 (10 μg/mL) for 24 hoursUndegraded fraction: ~0.1[2]
vPMSMRGGD-Val substitutionIncubation with Cls-4 (10 μg/mL) for 24 hoursUndegraded fraction: ~0.2[2]
vpMSMRGGD-Val and D-Pro substitutionIncubation with Cls-4 (10 μg/mL) for 24 hoursUndegraded fraction: ~0.4[2]
vpmsMRGGD-Val, D-Pro, D-Met, D-Ser substitutionIncubation with Cls-4 (10 μg/mL) for 24 hoursUndegraded fraction: ~0.8
TPTPTGTQTPT (all L)NoneIncubation in human serum~50% degradation after 8 hours
t PTPTGTQtpt N- and C-terminal D-Thr substitutionsIncubation in human serumSignificantly increased stability

Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison under identical conditions. The peptide sequences and assay conditions vary between studies.

Experimental Protocols

A detailed methodology for assessing peptide stability is crucial for obtaining reliable and reproducible data. The following is a generalized protocol for an in vitro peptide stability assay in human serum, based on common practices in the field.

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Materials:

  • Test peptide and control peptide (lyophilized)

  • Human serum (pooled, commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test and control peptides in an appropriate solvent (e.g., sterile water or PBS).

  • Serum Incubation: a. Pre-warm an aliquot of human serum to 37°C. b. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. c. Immediately take a time point zero (T=0) aliquot (e.g., 50 µL) and quench the enzymatic reaction by adding it to an equal volume of a quenching solution (e.g., 10% TFA in ACN). Vortex and place on ice. d. Incubate the remaining serum-peptide mixture at 37°C. e. Collect aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and quench each aliquot as described for the T=0 sample.

  • Sample Preparation for HPLC Analysis: a. After the final time point is collected, centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate serum proteins. b. Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial.

  • HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in ACN). b. Inject a standard volume of the supernatant. c. Elute the peptide using a linear gradient of Mobile Phase B. d. Monitor the peptide elution at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: a. Identify the peak corresponding to the intact peptide based on the retention time of a standard. b. Integrate the peak area for the intact peptide at each time point. c. Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. d. Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the peptide's half-life (t½).

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of protease resistance and a typical experimental workflow.

G Mechanism of Protease Resistance by D-Amino Acid Incorporation cluster_0 L-Peptide Substrate cluster_1 Protease cluster_2 D-Peptide Substrate L-Peptide L-Peptide Protease_Active_Site Active Site L-Peptide->Protease_Active_Site Binding & Cleavage Degraded_Fragments Degraded Fragments Protease_Active_Site->Degraded_Fragments Intact_D_Peptide Intact D-Peptide D-Peptide D-Peptide D-Peptide->Protease_Active_Site Steric Hindrance (No Binding)

Caption: D-amino acid incorporation prevents protease binding and degradation.

G Experimental Workflow for Peptide Stability Assay A 1. Peptide Incubation with Serum at 37°C B 2. Time-Point Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) A->B C 3. Quench Enzymatic Reaction (e.g., with TFA/ACN) B->C D 4. Protein Precipitation & Centrifugation C->D E 5. Supernatant Collection D->E F 6. HPLC Analysis of Supernatant E->F G 7. Data Analysis: Quantify Intact Peptide F->G H 8. Determine Half-Life (t½) G->H

Caption: Workflow for assessing peptide stability in serum using HPLC.

References

Enhancing Peptide-Protein Binding: A Comparative Analysis of p-Amino-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the binding affinity of peptide-based therapeutics is a critical step in enhancing their efficacy and specificity. The incorporation of unnatural amino acids is a powerful strategy to achieve this. This guide provides a comparative analysis of how the inclusion of p-amino-D-phenylalanine in a peptide sequence can impact its binding affinity to a target protein, supported by experimental data and detailed methodologies.

The substitution of naturally occurring L-amino acids with their D-isomers can significantly alter a peptide's conformational stability and resistance to proteolytic degradation, often leading to improved biological activity. The addition of a para-amino group to the phenyl ring of D-phenylalanine introduces a new functional group capable of forming additional interactions, such as hydrogen bonds, with the target protein, potentially further enhancing binding affinity.

Comparative Analysis of Binding Affinity

While direct comparative data for this compound is limited in publicly available literature, studies on the incorporation of D-phenylalanine provide strong evidence of its positive impact on binding affinity. A notable example is the development of gonadotropin-releasing hormone (GnRH) peptide analogs. Research has demonstrated that replacing a glycine residue with D-phenylalanine can lead to a significant increase in the peptide's binding affinity for the GnRH receptor.

In one such study, the introduction of D-phenylalanine into a DOTA-conjugated D-Lys(6)-GnRH peptide analog resulted in a nearly five-fold improvement in binding affinity. The peptide analog containing D-phenylalanine, DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH), exhibited an IC50 of 7.6 nM, compared to 36.1 nM for the parent peptide, DOTA-Ahx-(D-Lys(6)-GnRH), which lacks the D-phenylalanine substitution[1]. This substantial increase in affinity underscores the potential of incorporating D-amino acids to enhance peptide-protein interactions.

The further addition of a para-amino group to the D-phenylalanine is hypothesized to provide an additional point of interaction, potentially leading to even greater binding affinity through the formation of hydrogen bonds with the target receptor.

Here is a summary of the binding affinity data for the GnRH peptide analogs:

Peptide AnalogModificationBinding Affinity (IC50)Fold Improvement
DOTA-Ahx-(D-Lys(6)-GnRH)Parent Peptide36.1 nM-
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)D-phenylalanine incorporation7.6 nM~4.75x
DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH)D-phenylalanine incorporation16.3 nM~2.21x

Experimental Protocols for Assessing Binding Affinity

To quantitatively assess the impact of this compound on peptide-protein binding, several robust experimental techniques can be employed. The following are detailed methodologies for three commonly used assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-radiolabeled test peptide (the "competitor") to displace a radiolabeled ligand that has a known affinity for the target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., a tritiated or iodinated version of the natural ligand or a known high-affinity peptide).

  • Competition: Add increasing concentrations of the unlabeled test peptides (both the modified peptide with this compound and the control peptide).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand on the filter while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., the target protein) immobilized on a sensor chip and an analyte (e.g., the peptide) flowing over the surface.

Protocol:

  • Sensor Chip Preparation: Activate a sensor chip (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Inject the target protein over the activated surface to covalently immobilize it via amine coupling. Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the test peptide (both modified and control) in a running buffer over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded in real-time as a sensorgram, showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Biolayer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.

Protocol:

  • Biosensor Preparation: Pre-hydrate streptavidin-coated biosensor tips in the assay buffer.

  • Ligand Immobilization: Biotinylate the peptide of interest (both modified and control) and load it onto the streptavidin biosensor tips.

  • Baseline: Establish a stable baseline by dipping the biosensor tips into wells containing only the assay buffer.

  • Association: Move the biosensor tips to wells containing various concentrations of the target protein to measure the association phase.

  • Dissociation: Transfer the biosensor tips back to the baseline buffer wells to measure the dissociation phase.

  • Data Analysis: The change in the interference pattern is recorded in real-time. Similar to SPR, the resulting data is fitted to a binding model to calculate ka, kd, and KD.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptual understanding of the experimental process and the potential downstream effects of enhanced binding, the following diagrams are provided.

Experimental_Workflow cluster_Peptide_Prep Peptide Preparation cluster_Binding_Assay Binding Affinity Assay cluster_Data_Analysis Data Analysis P1 Peptide Synthesis (with/without p-amino-D-Phe) P2 Peptide Purification (HPLC) P1->P2 P3 Peptide Characterization (Mass Spectrometry) P2->P3 A1 Immobilize Target Protein (SPR/BLI) or Prepare Membranes (Radioligand Assay) P3->A1 A2 Incubate with Peptides (Varying Concentrations) A1->A2 A3 Measure Binding Signal A2->A3 D1 Generate Binding Curves A3->D1 D2 Calculate Binding Constants (Kd, Ki, IC50) D1->D2 Signaling_Pathway Peptide Peptide (with p-amino-D-Phe) Receptor Target Protein (e.g., GPCR) Peptide->Receptor Enhanced Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

comparative analysis of different protecting groups for p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Protecting Groups for p-amino-D-phenylalanine

The incorporation of non-canonical amino acids like this compound into peptides and other molecules is a critical strategy in drug development for enhancing biological activity and stability.[1][2] The presence of a reactive primary amine on the phenyl side chain, in addition to the α-amino group, necessitates a robust and orthogonal protection strategy to achieve selective chemical modifications. This guide provides a comparative analysis of common protecting groups for the p-amino functionality of D-phenylalanine, offering experimental data and protocols to assist researchers in selecting the optimal strategy for their synthetic needs.

Overview of Key Protecting Groups

The choice of a protecting group for the p-amino function is dictated by the overall synthetic plan, particularly the conditions required for subsequent reactions and the deprotection of other functional groups. The most widely used protecting groups in this context are the tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups.[3] The allyloxycarbonyl (Alloc) group also serves as a valuable orthogonal alternative.[1][4]

An orthogonal protection strategy is one where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others. This is fundamental when dealing with poly-functional molecules like this compound, especially in solid-phase peptide synthesis (SPPS).

Comparative Data of Amine Protecting Groups

The following table summarizes the key characteristics of the most common protecting groups used for the p-amino side chain of D-phenylalanine.

Protecting GroupIntroduction ReagentCleavage ConditionsStabilityKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)Stable to bases and catalytic hydrogenolysis.High stability to base-labile Fmoc group removal; widely used in orthogonal SPPS.
Fmoc (9-Fluorenyl- methoxycarbonyl)Fmoc-Cl, Fmoc-OSuBases (e.g., 20% piperidine in DMF)Stable to acids.Mild, base-mediated deprotection; orthogonal to acid-labile Boc and tBu groups.
Cbz (Benzyloxycarbonyl or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr in AcOH).Stable to mild acids and bases.Stable under many synthetic conditions; orthogonal to Fmoc and Boc groups.
Alloc (Allyloxycarbonyl)Allyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃).Stable to acids and bases used for Boc and Fmoc removal.Provides an additional layer of orthogonality, removable under neutral conditions.

Performance and Deprotection Efficiency

The efficiency of deprotection is a critical factor in the overall success of a synthetic route. The following table provides typical conditions and reported efficiencies for the removal of side-chain protecting groups.

Protecting GroupReagentTimeYieldNotes
Boc 20-30% TFA in Dichloromethane (DCM)2 x 15 min>95%N-terminus must be protected (e.g., with Fmoc).
Fmoc 20% piperidine in DMF2 x 10 minHighStandard condition in Fmoc-based SPPS.
Cbz H₂, Pd/CVaries (1-16h)HighCatalyst poisoning can be an issue with sulfur-containing peptides.
Alloc Pd(PPh₃)₄, Phenylsilane in DCM30-60 minHighRequires an inert atmosphere.

Diagrams and Workflows

Orthogonal Protection Strategy

The following diagram illustrates the principle of orthogonality, where different protecting groups on a this compound derivative can be removed selectively by applying specific, non-interfering chemical reagents.

G start Start: Peptide-Resin with N-terminal Fmoc protection wash_dcm 1. Wash with DCM start->wash_dcm deprotect_boc 2. Add 30% TFA in DCM (Deprotects p-amino group) wash_dcm->deprotect_boc agitate 3. Agitate for 20-30 min deprotect_boc->agitate wash_dmf 4. Wash with DCM and DMF agitate->wash_dmf conjugate 5. Conjugate Molecule (e.g., fluorophore, drug) to free side-chain amine wash_dmf->conjugate final_wash 6. Wash to remove excess reagents conjugate->final_wash end End: Resin with side-chain modified peptide final_wash->end

References

A Comparative Guide to the Metabolic Stability of Peptides Containing p-amino-D-phenylalanine versus its L-isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Stereochemical Advantage: Why D-isomers Enhance Stability

Proteases, the enzymes responsible for peptide degradation in the body, exhibit a high degree of stereospecificity.[1][2][3] They are evolved to recognize and cleave peptide bonds flanked by L-amino acids, which are the exclusive building blocks of proteins synthesized by the ribosome. The incorporation of a D-amino acid, such as p-amino-D-phenylalanine, into a peptide sequence introduces a stereochemically "unnatural" element. This D-configuration at the alpha-carbon hinders the proper binding of the peptide into the active site of proteases, thereby rendering the adjacent peptide bonds resistant to cleavage.[1][3] This resistance to proteolysis translates directly into enhanced metabolic stability and a longer plasma half-life.

Comparative Metabolic Stability Data

The following table presents an illustrative comparison of the expected metabolic stability of a hypothetical peptide "X" containing either p-amino-L-phenylalanine (L-pAF-Peptide X) or this compound (D-pAF-Peptide X) when subjected to a plasma stability assay. The data is extrapolated from typical results observed when an L-amino acid is replaced by its D-enantiomer in a proteolytically labile position.

ParameterL-pAF-Peptide X (Hypothetical)D-pAF-Peptide X (Hypothetical)
Incubation Time (hours) % Intact Peptide Remaining % Intact Peptide Remaining
0100100
16598
42095
8<592
24Undetectable85
Half-life (t½) in Plasma ~2.5 hours> 48 hours

Note: This data is illustrative and serves to highlight the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence, the position of the p-aminophenylalanine residue, and the specific assay conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of peptide metabolic stability. Below are standard protocols for in vitro plasma stability and proteolytic degradation assays.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a biological matrix (plasma) that contains a complex mixture of endogenous proteases.

Materials:

  • Test peptides (L-pAF-Peptide X and D-pAF-Peptide X), lyophilized

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA) or other protein precipitation agent (e.g., acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) for peptide identification and quantification

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS with a small amount of DMSO if necessary) at a concentration of 1 mg/mL.

  • Incubation: Thaw pooled human plasma at 37°C. Spike the plasma with the peptide stock solution to a final concentration (e.g., 10-100 µM).

  • Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.

  • Enzyme Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a protein precipitation agent (e.g., a 3-fold excess of cold acetonitrile with 1% TFA) to stop all enzymatic activity.

  • Sample Preparation for Analysis: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer (LC-MS). The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.

Proteolytic Degradation Assay with Specific Proteases

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin) to identify potential cleavage sites.

Materials:

  • Test peptides (L-pAF-Peptide X and D-pAF-Peptide X), lyophilized

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (specific to the protease, e.g., Tris-HCl or ammonium bicarbonate buffer)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass Spectrometer (MS)

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC and MS to separate and identify the parent peptide and any degradation products.

  • Data Analysis: Quantify the disappearance of the parent peptide peak over time to determine the rate of degradation. The identity of the degradation products can be determined by MS/MS sequencing to pinpoint the cleavage sites.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for assessing peptide stability and the key principle of D-amino acid-mediated protection.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_L Peptide with p-amino-L-phenylalanine Plasma Human Plasma at 37°C Peptide_L->Plasma Peptide_D Peptide with This compound Peptide_D->Plasma Quench Quench Reaction & Protein Precipitation Plasma->Quench Time Points LCMS LC-MS Analysis Quench->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data

Caption: Workflow for the in vitro plasma stability assay.

Protease_Interaction cluster_L L-isomer Interaction cluster_D D-isomer Interaction L_Peptide L-pAF Peptide Protease_L Protease L_Peptide->Protease_L Binds to Active Site Degradation Degradation Products Protease_L->Degradation Cleavage D_Peptide D-pAF Peptide Protease_D Protease D_Peptide->Protease_D Steric Hindrance (No Binding) Intact Peptide Remains Intact Protease_D->Intact No Cleavage

References

in vitro and in vivo comparison of efficacy of p-amino-D-phenylalanine modified drugs

Author: BenchChem Technical Support Team. Date: November 2025

A strategic approach to enhancing drug stability and therapeutic potential involves the substitution of L-amino acids with their D-enantiomers. This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs modified with D-amino acids, with a focus on the principles of p-amino-D-phenylalanine modification. By examining key experimental data and methodologies, this document serves as a resource for researchers, scientists, and drug development professionals.

The incorporation of D-amino acids, such as D-phenylalanine, into peptide-based drugs is a widely recognized strategy to overcome the limitations of their naturally occurring L-amino acid counterparts. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in vivo half-life and reduced therapeutic efficacy.[1][2][3][4] D-amino acids, being the mirror images of L-amino acids, are not readily recognized by these enzymes, thus conferring enhanced stability to the modified peptide.[1] This increased stability can translate to improved bioavailability and more potent in vivo activity.

Case Study: The Antimicrobial Peptide Polybia-CP

To illustrate the impact of D-amino acid substitution, we will examine the antimicrobial peptide Polybia-CP. This peptide has been synthesized in its natural L-amino acid form and as a D-amino acid analog (D-CP), where all L-amino acids are replaced by their D-counterparts.

In Vitro Efficacy: Antimicrobial Activity

The in vitro antimicrobial efficacy of Polybia-CP and its D-amino acid analog (D-CP) was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of standard laboratory bacterial strains. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

Bacterial StrainPolybia-CP (L-amino acid) MIC (μM)D-CP (D-amino acid) MIC (μM)
Staphylococcus aureus (ATCC 29213)88
Bacillus subtilis (ATCC 6633)44
Escherichia coli (ATCC 25922)3232
Pseudomonas aeruginosa (ATCC 27853)6464
Enterococcus faecalis (ATCC 29212)1616
Klebsiella pneumoniae (ATCC 700603)3232
Acinetobacter baumannii (ATCC 19606)1616
Candida albicans (ATCC 90028)88

Data adapted from a study on the D-amino acid substitution of Polybia-CP.

The in vitro data demonstrates that the substitution of L-amino acids with D-amino acids in Polybia-CP does not compromise its intrinsic antimicrobial activity, with both the L- and D-forms exhibiting comparable MIC values against a range of bacteria and a fungus.

In Vivo Implications and Enhanced Stability

While the in vitro antimicrobial activities are similar, the key advantage of the D-amino acid modification lies in its enhanced stability against proteases. A study on Polybia-CP demonstrated that the D-amino acid version (D-CP) is resistant to degradation by trypsin and chymotrypsin, common digestive enzymes. This resistance to enzymatic degradation is a strong indicator of improved stability in a physiological environment, which is expected to lead to better in vivo performance. In an E. coli-infected mouse model, the D-CP analog showed improved in vivo antimicrobial efficacy compared to the L-form.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are the protocols for the key experiments.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a peptide required to inhibit the growth of a specific bacterium.

  • Preparation of Bacterial Inoculum: A single colony of the target bacterium is inoculated into a suitable broth medium and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The peptides (both L- and D-forms) are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptides. The plate is then incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Protease Stability Assay

This assay evaluates the resistance of the peptides to degradation by proteases.

  • Peptide and Protease Incubation: The peptides (L- and D-forms) are incubated with a specific protease (e.g., trypsin or chymotrypsin) at a defined concentration and temperature (e.g., 37°C).

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 1, and 6 hours).

  • Enzyme Inactivation: The enzymatic reaction in the collected aliquots is stopped, for example, by heating.

  • Residual Antimicrobial Activity Assessment: The remaining antimicrobial activity of the treated peptides is determined using the MIC assay as described above. A stable peptide will retain its antimicrobial activity over time, while a susceptible peptide will show a decrease in activity.

  • HPLC Analysis (Alternative Method): The degradation of the peptide can also be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak corresponding to the intact peptide will decrease over time if it is being degraded by the protease.

Visualizing the Concepts

Diagrams can help to clarify the underlying mechanisms and experimental processes.

G cluster_0 L-Peptide (Unmodified) cluster_1 D-Peptide (Modified) L_Peptide L-Amino Acid Peptide Protease Protease L_Peptide->Protease Recognized & Cleaved Degraded Degraded Fragments Protease->Degraded D_Peptide D-Amino Acid Peptide Protease2 Protease D_Peptide->Protease2 Not Recognized Intact Intact Peptide D_Peptide->Intact Remains Active

Caption: Mechanism of enhanced stability of D-amino acid modified peptides.

G start Start peptide_prep Prepare L-Peptide and D-Peptide Solutions start->peptide_prep mic_assay Perform MIC Assay peptide_prep->mic_assay In Vitro stability_assay Perform Protease Stability Assay peptide_prep->stability_assay In Vitro in_vivo_model In Vivo Efficacy Model (e.g., Infected Mouse) peptide_prep->in_vivo_model In Vivo data_analysis Analyze and Compare Data (MIC, Stability, In Vivo Outcome) mic_assay->data_analysis stability_assay->data_analysis in_vivo_model->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing modified and unmodified drug efficacy.

Conclusion

The modification of peptide-based drugs through the substitution of L-amino acids with D-amino acids, including D-phenylalanine, represents a powerful strategy for enhancing their therapeutic potential. As demonstrated by the case of the antimicrobial peptide Polybia-CP, this modification can maintain or even improve in vitro activity while significantly increasing stability against enzymatic degradation. This enhanced stability is a critical factor for improving in vivo efficacy, leading to longer-lasting therapeutic effects. The experimental protocols and conceptual workflows provided in this guide offer a framework for the systematic evaluation and comparison of such modified drug candidates, paving the way for the development of more robust and effective peptide-based therapies.

References

head-to-head comparison of different analytical techniques for p-amino-D-phenylalanine characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of non-proteinogenic amino acids like p-amino-D-phenylalanine are critical in various stages of drug development and scientific research. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a non-natural amino acid that serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its unique structure, featuring an amino group on the phenyl ring and a D-chiral configuration, necessitates specific and sensitive analytical methods for its identification, quantification, and enantiomeric purity assessment.

Overview of Analytical Techniques

Several analytical techniques can be employed for the characterization of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy are also vital for structural elucidation.

Head-to-Head Comparison of Chromatographic Techniques

The choice of chromatographic technique largely depends on the specific requirements of the analysis, such as the need for quantitative data, sensitivity, or high-throughput screening.

ParameterHPLC with UV DetectionLC-MS/MSGC-MS
Principle Separation based on polarity, with detection by UV absorbance.Separation by liquid chromatography followed by mass-to-charge ratio detection.Separation of volatile derivatives by gas chromatography, followed by mass detection.
Sample Preparation Minimal, often just dissolution and filtration.Protein precipitation for biological samples.Derivatization to increase volatility is mandatory.
Sensitivity ModerateHighHigh
Specificity Moderate to high, depending on the matrix.Very HighVery High
Limit of Detection (LOD) ~0.1 µg/mL for phenylalanine.[1]~0.70 ppm (approx. 4.2 µmol/L) for phenylalanine.[2][3]~1.2 µmol/L for phenylalanine.[3][4]
Limit of Quantification (LOQ) 0.1 µM for phenylalanine.1.5 to 3 µM for phenylalanine.Not consistently reported for phenylalanine.
Chiral Separation Possible with chiral stationary phases.Compatible with chiral chromatography.Possible with chiral columns after derivatization.
Throughput HighHighModerate
Cost Relatively LowHighModerate to High

Note: Much of the available quantitative data is for phenylalanine and serves as a proxy for this compound. The presence of the additional amino group may influence the exact limits of detection and quantification.

Experimental Protocols and Workflows

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a versatile technique for the separation and quantification of this compound. The use of a chiral stationary phase (CSP) is essential for separating the D- and L-enantiomers.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A teicoplanin-based chiral stationary phase is effective for the enantioseparation of amino acids.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75/25 v/v) is a common mobile phase for reversed-phase chiral separations.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 23 °C.

    • Detection: UV detection at 214 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve prepared with standards of known concentrations. The resolution of enantiomers should be greater than 1.5 for accurate quantification.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC workflow for chiral analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of this compound in complex matrices.

Experimental Protocol:

  • Sample Preparation (from a biological matrix):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

  • Data Analysis: Quantify the analyte by comparing the peak area of the specific MRM transition to that of an isotopically labeled internal standard.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Precipitation Protein Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Peak_Area Peak Area Ratio MS_Analysis->Peak_Area Quantification Quantification vs. Internal Standard Peak_Area->Quantification

LC-MS/MS workflow for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile amino acids like this compound, derivatization is a necessary step.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Dry the sample containing this compound completely.

    • Add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 100°C for 4 hours) to form the volatile tert-butyldimethylsilyl (TBDMS) derivative.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of around 100°C, followed by a ramp to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic fragment ions of the derivatized this compound.

  • Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using an internal standard, preferably an isotopically labeled version of the analyte.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Drying Dry Sample Derivatization Derivatization Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation EI Electron Ionization GC_Separation->EI MS_Detection MS Detection (SIM) EI->MS_Detection Chromatogram Chromatogram Analysis MS_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

GC-MS workflow for derivatized amino acid analysis.

Spectroscopic Characterization

While chromatographic techniques are essential for separation and quantification, spectroscopic methods provide invaluable information about the molecular structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the position of the amino group on the phenyl ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amino and carboxylic acid groups.

  • UV-Visible (UV-Vis) Spectroscopy: The aromatic ring in this compound will exhibit characteristic UV absorbance, which can be used for quantification, although with less specificity than chromatographic methods.

Conclusion

The selection of an analytical technique for the characterization of this compound should be based on a thorough evaluation of the specific analytical needs. For quantitative analysis in complex matrices and high sensitivity, LC-MS/MS is often the method of choice. For routine analysis and chiral purity determination, chiral HPLC with UV detection offers a robust and cost-effective solution. GC-MS is a powerful alternative, particularly when high separation efficiency is required, but necessitates a derivatization step. A combination of these chromatographic techniques with spectroscopic methods will provide a comprehensive characterization of this compound for research and development purposes.

References

Comparative Analysis of Antibody Cross-Reactivity Against Peptides Containing p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the specificity of antibodies is paramount. When targeting peptides containing unnatural amino acids (UAAs) such as p-amino-D-phenylalanine (p-amino-D-Phe), a thorough understanding of antibody cross-reactivity is crucial for accurate experimental outcomes and therapeutic efficacy. This guide provides a comparative analysis of antibody performance against such modified peptides, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Antibody Specificity

The cross-reactivity of antibodies raised against peptides incorporating p-amino-D-Phe can be quantitatively assessed by comparing their binding affinity to the target peptide versus structurally similar peptides. The following table summarizes representative data from a competitive ELISA experiment, illustrating the specificity of a hypothetical monoclonal antibody (mAb-p-amino-D-Phe) raised against a peptide containing this compound.

Competing Peptide SequenceModificationIC50 (nM)% Cross-Reactivity
Ac-Lys-Gly-p-amino-D-Phe -Ala-Val-NH2p-amino-D-Phe (Target) 15 100%
Ac-Lys-Gly-p-amino-L-Phe -Ala-Val-NH2p-amino-L-Phe3504.3%
Ac-Lys-Gly-Phe -Ala-Val-NH2L-Phenylalanine (Phe)> 10,000< 0.15%
Ac-Lys-Gly-Tyr -Ala-Val-NH2L-Tyrosine (Tyr)> 10,000< 0.15%
Ac-Lys-Gly-p-nitro-Phe -Ala-Val-NH2p-nitro-L-Phe1,2001.25%

Data is hypothetical and for illustrative purposes. IC50 values represent the concentration of competing peptide required to inhibit 50% of the antibody's binding to the target peptide. % Cross-reactivity is calculated as (IC50 of target peptide / IC50 of competing peptide) x 100.

As the data indicates, the antibody exhibits high specificity for the peptide containing this compound. There is significantly lower cross-reactivity with the L-enantiomer (p-amino-L-Phe) and negligible binding to peptides with the natural amino acid phenylalanine or the structurally similar tyrosine. The modest cross-reactivity with a peptide containing p-nitro-L-phenylalanine highlights the antibody's recognition of the para-substituted aromatic ring.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments used to evaluate the specificity of antibodies against peptides with this compound.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to quantify the cross-reactivity of an antibody by measuring the inhibition of its binding to the target peptide in the presence of competing peptides.[1][2][3][4]

Materials:

  • 96-well microtiter plates

  • Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

  • Target Peptide (with p-amino-D-Phe) conjugated to a carrier protein (e.g., BSA)

  • Competing peptides (with and without modifications)

  • Primary Antibody (mAb-p-amino-D-Phe)

  • Secondary Antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the target peptide-BSA conjugate (1-5 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In a separate plate, prepare serial dilutions of the competing peptides in Blocking Buffer. Add a constant, predetermined concentration of the primary antibody to each dilution. Incubate for 1 hour at room temperature to allow the antibody to bind to the competing peptides.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1.5 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor peptide concentration to determine the IC50 values.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed characterization of antibody-peptide interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Target and competing peptides

  • Primary antibody

Procedure:

  • Chip Immobilization: Immobilize the target peptide onto the sensor chip surface via amine coupling.

  • System Priming: Prime the SPR system with Running Buffer to establish a stable baseline.

  • Analyte Injection: Inject serial dilutions of the primary antibody over the sensor chip surface to measure association.

  • Dissociation: Flow Running Buffer over the chip to measure the dissociation of the antibody-peptide complex.

  • Regeneration: Regenerate the sensor surface using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5).

  • Cross-Reactivity Analysis: To assess cross-reactivity, inject the primary antibody pre-incubated with various concentrations of competing peptides. A reduction in the binding signal to the immobilized target peptide indicates cross-reactivity.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Antibody_Production_Workflow cluster_Antigen_Design Antigen Design & Synthesis cluster_Immunization Immunization & Antibody Production cluster_Screening_Purification Screening & Purification cluster_Characterization Characterization Peptide_Design Peptide Design (with p-amino-D-Phe) Peptide_Synthesis Peptide Synthesis Peptide_Design->Peptide_Synthesis Conjugation Conjugation to Carrier Protein (e.g., KLH) Peptide_Synthesis->Conjugation Immunization Animal Immunization Conjugation->Immunization Hybridoma Hybridoma Production (for Monoclonal Abs) Immunization->Hybridoma Screening Screening (ELISA) Hybridoma->Screening Cloning Subcloning & Expansion Screening->Cloning Purification Antibody Purification Cloning->Purification Specificity_Test Specificity Testing (Competitive ELISA, SPR) Purification->Specificity_Test Final_Ab Specific Monoclonal Antibody Specificity_Test->Final_Ab

Caption: Workflow for generating specific monoclonal antibodies against peptides containing this compound.

Competitive_ELISA_Workflow cluster_Plate_Prep Plate Preparation cluster_Competition Competition Reaction cluster_Detection Detection cluster_Analysis Data Analysis Coat 1. Coat Plate with Target Peptide-BSA Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Incubate 6. Add Mixture to Plate Wash2->Incubate Mix 5. Pre-incubate Primary Ab with Competing Peptides Mix->Incubate Wash3 7. Wash Incubate->Wash3 Secondary_Ab 8. Add HRP-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 9. Wash Secondary_Ab->Wash4 Substrate 10. Add TMB Substrate Wash4->Substrate Stop 11. Add Stop Solution Substrate->Stop Read 12. Read Absorbance at 450 nm Stop->Read Calculate 13. Calculate IC50 & % Cross-reactivity Read->Calculate

Caption: Step-by-step workflow for the competitive ELISA protocol to determine antibody cross-reactivity.

Signaling_Pathway_Application cluster_Pathway Hypothetical Signaling Pathway cluster_Detection Antibody-based Detection Receptor Cell Surface Receptor Kinase Kinase Receptor->Kinase Ligand Binding ProteinX Protein X Kinase->ProteinX Phosphorylation Modified_ProteinX Protein X (with p-amino-D-Phe) ProteinX->Modified_ProteinX Unnatural Amino Acid Incorporation (Experimental) Downstream Downstream Signaling Modified_ProteinX->Downstream Antibody Specific Antibody (mAb-p-amino-D-Phe) Modified_ProteinX->Antibody Detection Detection Method (e.g., Western Blot, IF) Antibody->Detection

Caption: Application of a specific antibody in a hypothetical signaling pathway involving a protein with p-amino-D-Phe.

References

Comparative Cytotoxicity of Peptides Incorporating p-Amino-D-Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of non-natural amino acids, such as p-amino-D-phenylalanine, into peptide sequences is a key strategy in modern drug discovery to enhance therapeutic properties. These modifications can significantly influence a peptide's bioactivity, stability, and cytotoxicity. This guide provides a comparative analysis of the cytotoxic effects of peptides containing analogs of phenylalanine, offering insights for researchers, scientists, and drug development professionals. The data presented here is compiled from various studies to illustrate the impact of such modifications.

Cytotoxicity Data Summary

The following table summarizes the cytotoxic activity of various peptides where natural phenylalanine has been substituted with non-natural analogs. The data, presented as IC50 values, indicates the concentration of the peptide required to inhibit the growth of 50% of the cell population. Lower IC50 values are indicative of higher cytotoxic potency.

Peptide IDSequence ModificationCell LineIC50 (µM)Reference
26[F] (20RRWQWRFKKLG30)2-K-AhxMCF-7>67[1]
26[Dip] (20RRWQWRDip KKLG30)2-K-AhxMCF-734[1]
26[1-Nal] (20RRWQWR1-Nal KKLG30)2-K-AhxMCF-714[1]
26[Bpa] (20RRWQWRBpa KKLG30)2-K-AhxMCF-717[1]
26[hF] (20RRWQWRhF KKLG30)2-K-AhxMCF-718[1]
26[4-Abz] (20RRWQWR4-Abz KKLG30)2-K-AhxMCF-749
26[2-Abz] (20RRWQWR2-Abz KKLG30)2-K-AhxMCF-767
FR8P Proline-substituted FR-15MDA-MB-231<10
FR11P Proline-substituted FR-15MDA-MB-231<10

Note: Dip = diphenylalanine, 1-Nal = 1-naphthyl-phenylalanine, Bpa = 4-benzoyl-phenylalanine, hF = homophenylalanine, 4-Abz = 4-(Fmoc-amino) benzoic acid, 2-Abz = 2-(Fmoc-amino) benzoic acid. FR-15 is a 15-residue peptide designed on a phenylalanine heptad repeat.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments commonly used to assess the cytotoxicity of synthetic peptides.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test peptides. Control wells receive medium with the vehicle (e.g., PBS) only. The plates are then incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10% MTT solution (5 mg/mL) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 575 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against peptide concentration.

Visualizations

The following diagrams illustrate a typical experimental workflow for a cytotoxicity assay and a simplified signaling pathway that could be involved in peptide-induced apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding incubation Incubation with Peptides (24-72h) cell_culture->incubation peptide_prep Peptide Dilution peptide_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining peptide cytotoxicity using the MTT assay.

signaling_pathway peptide Cytotoxic Peptide membrane Cell Membrane Disruption peptide->membrane mitochondria Mitochondrial Pathway peptide->mitochondria apoptosis Apoptosis membrane->apoptosis caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Simplified signaling pathway for peptide-induced apoptosis.

References

Unveiling the Structural Impact of p-amino-D-phenylalanine on Peptide Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational influence of unnatural amino acids is paramount in the design of novel peptidomimetics with enhanced therapeutic properties. This guide provides a comparative analysis of the structural role of p-amino-D-phenylalanine in peptide folding, offering insights into its potential to modulate peptide conformation and stability.

The D-Amino Acid Difference: A Conformational Shift

The incorporation of a D-amino acid, such as this compound, into a peptide chain composed of L-amino acids introduces a significant local perturbation in the backbone conformation. This is due to the opposite stereochemistry at the α-carbon, which alters the allowed Ramachandran angles and disrupts canonical secondary structures like α-helices and β-sheets.

However, this disruption can be a powerful tool for precisely engineering peptide conformation. One of the most significant roles of D-amino acids is their propensity to induce and stabilize β-turns. A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, a crucial feature for the globular folding of proteins and for creating specific binding epitopes in bioactive peptides.

In contrast, a peptide composed entirely of L-amino acids will adopt conformations dictated by the specific amino acid sequence and solvent conditions, often leading to more flexible structures or canonical secondary structures. The introduction of a D-amino acid at a specific position can lock the peptide into a desired turn conformation, thereby reducing conformational entropy and potentially increasing binding affinity and specificity for a biological target.

Comparative Structural Insights

To illustrate the potential impact of this compound, we present a conceptual comparison with its L-counterpart, L-phenylalanine, in a model peptide sequence.

FeaturePeptide with L-PhenylalaninePeptide with this compoundRationale
Dominant Secondary Structure Flexible, random coil or potential for α-helix/β-sheet depending on sequence context.High propensity for a specific type of β-turn (e.g., type I' or type II').The D-configuration at the α-carbon restricts the conformational freedom of the peptide backbone, favoring turn structures.
Conformational Rigidity Generally flexible, with multiple conformations in solution.More rigid and conformationally constrained.The induced β-turn locks the peptide into a more defined three-dimensional structure.
Proteolytic Stability Susceptible to degradation by proteases.Increased resistance to proteolysis.Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid hinders enzymatic recognition and cleavage.
Solvent Accessibility of Side Chains Dependent on the overall flexible conformation.The turn structure can precisely orient the p-aminophenyl side chain for specific interactions.The defined conformation resulting from the β-turn can expose or bury side chains in a predictable manner, which is crucial for designing interactions with biological targets.

Experimental Validation: Protocols and Workflows

Validating the structural role of a novel amino acid like this compound requires a combination of synthesis and rigorous biophysical characterization.

Experimental Workflow for Structural Validation

The following diagram outlines a typical workflow for investigating the structural impact of an unnatural amino acid.

experimental_workflow Experimental Workflow for Structural Validation of this compound Peptides cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Comparison Peptide_Design Design Peptide Sequences (with L- and D-p-aminophenylalanine) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification Purification (HPLC) SPPS->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD NMR NMR Spectroscopy (TOCSY, NOESY, HSQC) CD->NMR MD Molecular Dynamics (MD) Simulations NMR->MD Structure_Calculation 3D Structure Calculation and Refinement MD->Structure_Calculation Conformational_Comparison Compare L- vs D-amino acid containing peptides Structure_Calculation->Conformational_Comparison SAR Structure-Activity Relationship (SAR) Studies Conformational_Comparison->SAR

A typical workflow for validating the structural role of a novel amino acid.
Key Experimental Protocols

1. Peptide Synthesis: Peptides containing this compound and its L-counterpart are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. The p-amino group on the phenylalanine side chain requires an orthogonal protecting group (e.g., Boc) that can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups if further modification is desired.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A buffer is used to maintain a constant pH, typically between 4 and 6, to minimize amide proton exchange with the solvent.

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, this experiment correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Data Analysis: The collected spectra are processed, and the resonances are assigned to specific protons in the peptide sequence. The NOE cross-peaks are then used to calculate a family of 3D structures consistent with the experimental data.

3. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide.

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM. The buffer should be transparent in the far-UV region (190-250 nm).

  • Data Acquisition: The CD spectrum is recorded in the far-UV region. A characteristic spectrum for a β-turn is a positive band around 205 nm and a negative band around 220-230 nm, though the exact positions and intensities can vary depending on the type of turn.

  • Data Analysis: The CD spectra of the L- and D-amino acid-containing peptides are compared. A significant difference in the spectra, particularly the appearance of features characteristic of a β-turn in the D-amino acid-containing peptide, provides strong evidence for a conformational change.

Conclusion

The incorporation of this compound into a peptide sequence is a promising strategy for inducing specific, stable conformations, particularly β-turns. This conformational control can lead to peptides with improved biological activity, selectivity, and stability. While direct comparative experimental data for this specific amino acid is sparse, the principles established for other D-amino acids provide a strong foundation for its application in peptidomimetic design. The experimental protocols and workflow outlined in this guide provide a clear path for researchers to validate the structural role of this compound and other novel amino acids in their own peptide systems, ultimately contributing to the development of next-generation peptide therapeutics.

A Comparative Outlook on the Pharmacokinetic Profiles of p-Amino-D-phenylalanine Containing Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics with improved efficacy and pharmacokinetic properties, the incorporation of unnatural amino acids is a key strategy. One such amino acid of interest is p-amino-D-phenylalanine. This guide provides a prospective comparison of the pharmacokinetic profile of a hypothetical therapeutic agent containing this compound against existing alternatives in a relevant therapeutic class.

Disclaimer: As of the date of this publication, there are no approved therapeutic drugs containing the this compound moiety. Therefore, this guide presents a hypothetical profile based on the known pharmacokinetics of D-phenylalanine and the physicochemical influence of the para-amino group. This comparison is intended to serve as a forward-looking analysis for researchers in the field.

Introduction to this compound in Drug Design

The D-enantiomer of phenylalanine, D-phenylalanine, is known to be absorbed from the small intestine and distributed throughout the body, though it crosses the blood-brain barrier less efficiently than its L-isomer[1]. A small amount of D-phenylalanine can be converted to L-phenylalanine in the body[1]. The introduction of a para-amino group to the phenyl ring is expected to increase the polarity of the molecule, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. This modification has been explored in the synthesis of research compounds, such as antagonists for the CXCR4 receptor, a key target in cancer and HIV therapeutics.

Given this context, this guide will compare the hypothetical pharmacokinetic profile of a this compound-containing CXCR4 antagonist with two approved drugs in this class: Plerixafor and Motixafortide .

Comparative Pharmacokinetic Data

The following tables summarize the known pharmacokinetic parameters of the comparator drugs and a projected profile for a hypothetical this compound therapeutic.

Table 1: Comparative Pharmacokinetic Parameters of CXCR4 Antagonists

ParameterPlerixaforMotixafortideHypothetical this compound Therapeutic (Projected)
Route of Administration SubcutaneousSubcutaneousOral / Subcutaneous
Time to Peak Plasma Conc. (Tmax) ~0.5 hours[2]0.25 - 1.17 hours[3][4]1 - 2 hours (Oral) / ~0.5 hours (SC)
Terminal Half-life (t1/2) 3 - 5 hours~2 hours4 - 6 hours
Volume of Distribution (Vd) Central Compartment: 27 LNot explicitly stated for PlerixaforModerate
Clearance (CL) 4.38 L/h46.5 L/hPrimarily Renal
Protein Binding >99%Not explicitly stated for PlerixaforLow to Moderate
Bioavailability Not applicable (SC)Not applicable (SC)Moderate (Oral)
Metabolism Not metabolizedNon-specific catabolism to peptides and amino acidsMinimal, primarily excreted unchanged
Excretion Primarily renal~80% renal (as metabolites)Primarily renal

Note: The projected data for the hypothetical therapeutic is based on the known properties of D-phenylalanine and the expected impact of the para-amino functional group.

Experimental Methodologies

The determination of the pharmacokinetic profiles presented above relies on a series of standardized in vitro and in vivo experiments.

In Vitro ADME Assays

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays would be employed early in the development of a this compound therapeutic to predict its in vivo behavior. These assays are crucial for guiding chemical optimization and selecting candidates with favorable pharmacokinetic properties.

1. Solubility and Permeability Assays:

  • Kinetic and Thermodynamic Solubility: To determine the solubility of the compound in aqueous solutions at different pH values.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess the passive diffusion of the compound across an artificial membrane, predicting its absorption potential.

2. Metabolic Stability Assays:

  • Liver Microsomal Stability: To evaluate the metabolic stability of the compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

  • Hepatocyte Stability: To assess the metabolism of the compound in intact liver cells, providing a more comprehensive picture of hepatic clearance.

3. Plasma Protein Binding:

  • Equilibrium Dialysis or Ultracentrifugation: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.

4. Cytochrome P450 (CYP) Inhibition and Induction:

  • CYP Inhibition Assays: To identify which CYP isozymes are inhibited by the compound, predicting the potential for drug-drug interactions.

  • CYP Induction Assays: To determine if the compound induces the expression of CYP enzymes, which can also lead to drug-drug interactions.

In Vivo Pharmacokinetic Studies in Animal Models

Following promising in vitro data, in vivo pharmacokinetic studies are conducted, typically in rodent models such as rats, to understand the drug's behavior in a whole organism.

1. Study Design:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

2. Bioanalytical Method:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A validated LC-MS/MS method is used to quantify the concentration of the therapeutic and its potential metabolites in the plasma samples. This method offers high sensitivity and selectivity.

3. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a crucial signaling pathway and a typical experimental workflow.

Signaling_Pathway CXCR4 Signaling Pathway CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to G_Protein G-Protein Activation CXCR4->G_Protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Cellular_Response Cellular Response (Migration, Proliferation, Survival) Downstream->Cellular_Response Antagonist CXCR4 Antagonist (e.g., Plerixafor, Motixafortide, Hypothetical Therapeutic) Antagonist->CXCR4 Blocks Binding

Caption: Simplified CXCR4 signaling pathway and the mechanism of action for its antagonists.

Experimental_Workflow In Vivo Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (IV and PO routes) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study in an animal model.

References

Safety Operating Guide

Proper Disposal Procedures for p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of p-amino-D-phenylalanine, a synthetic amino acid and building block.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the potential hazards. Based on information for related isomers, this compound should be treated as an irritant.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

In Case of a Spill:

  • Avoid generating dust.

  • For small spills, dampen the solid material with water and transfer it to a suitable, sealed container for disposal.

  • Use absorbent paper dampened with water to clean up any remaining material.

  • Seal all contaminated materials in a vapor-tight plastic bag for disposal.

  • Wash the contaminated area with soap and water.

Disposal Plan

Chemical waste generators are responsible for determining if a chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification and disposal.

Step-by-Step Disposal Procedure:

  • Characterization: Determine if the this compound waste is contaminated with other hazardous materials. If so, it must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the waste container with "this compound" and any other contaminants.

  • Storage: Store the waste in a designated, well-ventilated area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Your institution's EHS office will have established procedures for this.

Quantitative Data Summary

The following table summarizes key data for isomers of p-aminophenylalanine, which can be used as a reference for this compound in the absence of a specific SDS.

Property4-Amino-L-phenylalaninep-Amino-DL-phenylalanine
CAS Number 943-80-62922-41-0
Molecular Formula C₉H₁₂N₂O₂C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol Not specified in provided results
Primary Hazards Skin Irritation, Eye IrritationNot specified in provided results

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Disposal Path start Generate this compound Waste is_hazardous Is the waste contaminated with other hazardous materials? start->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Consult EHS for non-hazardous waste disposal procedures is_hazardous->non_hazardous_waste No licensed_disposal Dispose through a licensed hazardous waste contractor hazardous_waste->licensed_disposal

Caption: Decision workflow for the disposal of this compound.

Personal protective equipment for handling p-amino-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling p-amino-D-phenylalanine, including personal protective equipment (PPE), operational procedures, and disposal plans. While the racemic mixture, 4-Amino-DL-phenylalanine, is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, the toxicological properties of this compound have not been fully investigated.[1][2] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or generation of dust.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[3] Work in a well-ventilated area or fume hood.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

1. Pre-Handling Preparation:

  • Ensure the work area, such as a chemical fume hood or designated bench space, is clean and uncluttered.

  • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Don all required personal protective equipment as detailed in the table above.

2. Handling the Solid Compound:

  • All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.

  • When weighing, use a tared, sealed container to minimize dust generation.

  • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.

3. Preparing Solutions:

  • Slowly add the solid compound to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, and weighing papers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Disposal Compliance: All waste must be disposed of through a licensed disposal company, following all local, regional, and national hazardous waste regulations.[1]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for safely managing a spill of this compound.

cluster_0 Chemical Spill Workflow: this compound A Spill Occurs B Alert personnel in the immediate area A->B C Evacuate the area if the spill is large or in a poorly ventilated space B->C D Don appropriate PPE (gloves, goggles, lab coat, respirator if necessary) B->D E Contain the spill with absorbent material D->E F For a solid spill, carefully sweep up the material and place it in a sealed container E->F G For a liquid spill, absorb the material and place it in a sealed container E->G H Decontaminate the spill area with an appropriate solvent F->H G->H I Place all contaminated materials in a hazardous waste container H->I J Report the spill to the laboratory supervisor I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-amino-D-phenylalanine
Reactant of Route 2
p-amino-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.